2-Bromo-1,3-diethylbenzene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-1,3-diethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13Br/c1-3-8-6-5-7-9(4-2)10(8)11/h5-7H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPWGIABDOFXETH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70334864 | |
| Record name | 2-Bromo-1,3-diethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70334864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65232-57-7 | |
| Record name | 2-Bromo-1,3-diethylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=65232-57-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-1,3-diethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70334864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzene, 2-bromo-1,3-diethyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,6-Diethylbromobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-Bromo-1,3-diethylbenzene
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic routes to 2-Bromo-1,3-diethylbenzene, a valuable substituted aromatic intermediate. Two primary methodologies are critically examined: the direct electrophilic bromination of 1,3-diethylbenzene and a more targeted approach via the Sandmeyer reaction of 2,6-diethylaniline. This document delves into the mechanistic underpinnings, regiochemical considerations, and practical execution of each pathway. Detailed experimental protocols, data analysis, and comparative assessments are provided to empower researchers in selecting and optimizing the most suitable synthetic strategy for their specific applications.
Introduction and Strategic Overview
This compound is a key building block in organic synthesis, finding utility in the construction of more complex molecular architectures for pharmaceutical and materials science applications.[1][2] Its disubstituted and brominated aromatic core allows for a variety of subsequent cross-coupling reactions and other functional group transformations. The strategic placement of the bromine atom at the 2-position, flanked by two ethyl groups, presents a unique synthetic challenge due to potential steric hindrance and the formation of isomeric byproducts.
This guide will explore the two most viable pathways to this target molecule, providing a detailed analysis of their respective strengths and weaknesses.
Synthetic Pathways Overview
Caption: Primary synthetic routes to this compound.
Pathway I: Direct Electrophilic Bromination of 1,3-Diethylbenzene
The direct bromination of 1,3-diethylbenzene represents the most straightforward approach to this compound. This method relies on the principles of electrophilic aromatic substitution, a cornerstone of aromatic chemistry.
Mechanistic Rationale and Regioselectivity
The reaction proceeds via the generation of a highly electrophilic bromine species, typically by the action of a Lewis acid catalyst such as iron(III) bromide (FeBr₃) on molecular bromine (Br₂).[3] The ethyl groups are ortho, para-directing activators of the benzene ring. Therefore, electrophilic attack is directed to the positions ortho and para to these substituents.
In the case of 1,3-diethylbenzene, the possible positions for bromination are C2, C4, and C5. The C2 position is ortho to both ethyl groups, making it electronically favorable. The C4 position is ortho to one ethyl group and para to the other, also an electronically activated site. The C5 position is meta to both ethyl groups and is therefore disfavored.
Caption: Isomeric products from the direct bromination of 1,3-diethylbenzene.
While both the 2- and 4-positions are electronically activated, the C2 position is sterically more hindered due to the flanking ethyl groups. However, the additive directing effect of both ethyl groups to the C2 position often leads to it being a significant, if not the major, product. The reaction will likely yield a mixture of 2-bromo- and 4-bromo-1,3-diethylbenzene, necessitating purification.[4]
Experimental Protocol: Direct Bromination
This protocol is adapted from established procedures for the bromination of sterically hindered aromatic compounds.[5]
Materials:
-
1,3-Diethylbenzene
-
Bromine (Br₂)
-
Iron powder (Fe) or Iron(III) bromide (FeBr₃)
-
Carbon tetrachloride (CCl₄) or Dichloromethane (CH₂Cl₂) (anhydrous)
-
10% Sodium hydroxide (NaOH) solution
-
Saturated sodium bisulfite (NaHSO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to capture HBr), add 1,3-diethylbenzene and the chosen anhydrous solvent.
-
Add a catalytic amount of iron powder or FeBr₃ to the stirred solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of bromine in the same solvent from the dropping funnel. Maintain the temperature at 0-5 °C during the addition.
-
After the addition is complete, allow the reaction to stir at 0 °C for several hours, monitoring the progress by TLC or GC.
-
Upon completion, quench the reaction by carefully pouring the mixture into cold water.
-
Transfer the mixture to a separatory funnel and wash with a saturated solution of sodium bisulfite to remove excess bromine.
-
Wash with 10% sodium hydroxide solution, followed by water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product, a mixture of isomers, can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel.
Advantages and Disadvantages
| Advantages | Disadvantages |
| Direct and Atom-Economical: A straightforward one-step synthesis from a readily available starting material. | Lack of Regioselectivity: Formation of the 4-bromo isomer as a significant byproduct is common. |
| Scalability: The reaction can be readily scaled up for larger quantities. | Difficult Purification: Separation of the 2-bromo and 4-bromo isomers can be challenging due to their similar physical properties. |
| Cost-Effective: The reagents are relatively inexpensive. | Harsh Reagents: Utilizes corrosive and hazardous bromine and a Lewis acid. |
Pathway II: Sandmeyer Reaction of 2,6-Diethylaniline
The Sandmeyer reaction offers a more regioselective route to this compound by starting with a precursor where the position of the incoming bromine is predetermined by the location of an amino group.[6][7] This multi-step approach involves the synthesis of 2,6-diethylaniline, its diazotization, and subsequent conversion to the desired aryl bromide.
Synthesis of the Precursor: 2,6-Diethylaniline
2,6-Diethylaniline is a commercially available compound but can also be synthesized in the laboratory. A common industrial method involves the direct ortho-alkylation of aniline with ethylene at high temperature and pressure, catalyzed by an aluminum species.[8]
Mechanistic Rationale of the Sandmeyer Reaction
The Sandmeyer reaction proceeds in two key steps:[9]
-
Diazotization: The primary aromatic amine, 2,6-diethylaniline, is treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong acid (e.g., HBr), at low temperatures (0-5 °C) to form a diazonium salt.[10] The steric hindrance from the two ortho ethyl groups can make the diazotization of 2,6-diethylaniline more challenging than for unhindered anilines, potentially requiring longer reaction times or modified conditions.[11]
-
Copper(I)-Catalyzed Bromination: The diazonium salt is then treated with copper(I) bromide (CuBr). The reaction is believed to proceed through a radical mechanism, where copper(I) reduces the diazonium ion to an aryl radical, with the liberation of nitrogen gas. The aryl radical then abstracts a bromine atom from a copper(II) bromide species, regenerating the copper(I) catalyst.[7]
Caption: The two-step process of the Sandmeyer reaction.
Experimental Protocol: Sandmeyer Reaction
This protocol is a general procedure adapted for the specific substrate.[12]
Materials:
-
2,6-Diethylaniline
-
Concentrated Hydrobromic Acid (48% HBr)
-
Sodium Nitrite (NaNO₂)
-
Copper(I) Bromide (CuBr)
-
Diethyl ether or Dichloromethane
-
Dilute Sodium Hydroxide solution
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
Procedure:
Part A: Diazotization
-
In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath to 0–5 °C, add 2,6-diethylaniline to a solution of concentrated hydrobromic acid in water.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature remains below 5 °C. Vigorous stirring is essential.
-
After the addition is complete, continue stirring the resulting diazonium salt solution at 0–5 °C for an additional 30 minutes.
Part B: Sandmeyer Reaction
-
In a separate flask, dissolve Copper(I) bromide in concentrated hydrobromic acid.
-
Slowly and carefully add the cold diazonium salt solution to the CuBr solution with stirring. Effervescence (evolution of N₂ gas) will be observed.
-
Once the addition is complete, allow the reaction mixture to warm to room temperature and then gently heat it (e.g., to 50-60 °C) until the evolution of nitrogen ceases.
Part C: Workup and Purification
-
Cool the reaction mixture to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Combine the organic extracts and wash them successively with dilute aqueous NaOH and then with water.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation.
Advantages and Disadvantages
| Advantages | Disadvantages |
| High Regioselectivity: The position of bromination is precisely controlled, avoiding the formation of isomers. | Multi-step Synthesis: Requires the synthesis or purchase of the 2,6-diethylaniline precursor. |
| Milder Conditions (for bromination step): Avoids the use of molecular bromine. | Handling of Diazonium Salts: Diazonium salts can be unstable and potentially explosive if allowed to dry. They must be kept cold and used in solution. |
| Clean Reaction: Often results in a cleaner product profile, simplifying purification. | Stoichiometric Copper Salts: The reaction typically requires stoichiometric amounts of copper salts, which can lead to copper-containing waste. |
Characterization of this compound
Thorough characterization of the final product is essential to confirm its identity and purity.
Physical Properties
| Property | Value |
| Molecular Formula | C₁₀H₁₃Br |
| Molecular Weight | 213.11 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 79 °C at reduced pressure[1] |
| Density | 1.264 g/cm³[1] |
Spectroscopic Data
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons and the two ethyl groups. The aromatic region will display a pattern consistent with a 1,2,3-trisubstituted benzene ring. The ethyl groups will appear as a quartet for the methylene protons and a triplet for the methyl protons.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will provide valuable information on the number of unique carbon environments in the molecule. Due to the symmetry of the starting material and the position of the bromine, a specific number of signals is expected for the aromatic carbons.
-
Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for a monobrominated compound, with two peaks of nearly equal intensity for the molecular ion (M⁺ and M⁺+2) corresponding to the ⁷⁹Br and ⁸¹Br isotopes.
Conclusion and Recommendations
Both direct bromination of 1,3-diethylbenzene and the Sandmeyer reaction of 2,6-diethylaniline are viable synthetic routes to this compound.
-
For large-scale synthesis where cost and step-economy are paramount, and if efficient purification methods are available, direct bromination may be the preferred route, despite the formation of isomeric byproducts.
-
For applications requiring high purity and where the additional synthetic steps are justifiable, the Sandmeyer reaction is the superior choice due to its excellent regioselectivity.
The selection of the optimal synthetic pathway will ultimately depend on the specific requirements of the research or development project, including scale, purity needs, and available resources.
References
-
Wikipedia. (2023). Sandmeyer reaction. Retrieved from [Link]
-
metacardis. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (n.d.). Sandmeyer Reaction. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]
- Noroozi-Pesyan, N., Khalafy, J., & Malekpoor, H. (2009). Diazotization of Aniline Derivatives and Diazo Couplings in the Presence of p-Toluenesulfonic Acid by Grinding.
-
Second Semester Experiment 1 Preparation of Azo dye from diazonium salt. (2021). Retrieved from [Link]
- Smith, M. D., & Baxendale, I. R. (2016).
-
Stenutz. (n.d.). 4-bromo-1,3-dimethylbenzene. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Experiment 24 – Electrophilic Aromatic Substitution. Retrieved from [Link]
-
Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]
-
YouTube. (2021). Exercise 19.30 - (e), (f), and (g) - Synthesize a Polysubstituted Benzene Ring. Retrieved from [Link]
-
YouTube. (2012). Adding Br to Benzene: Electrophilic Substitution. Retrieved from [Link]
-
YouTube. (2024). Enjoyable synthesis of 1,3-Dibromobenzene. Retrieved from [Link]
-
YouTube. (2015). Synthesis of meta-Bromovinylbenzene from Benzene. Retrieved from [Link]
-
Organic Syntheses. (n.d.). METHYLALUMINUM BIS(4-BROMO-2,6-DI-tert-BUTYLPHENOXIDE). Retrieved from [Link]
-
PubChem. (n.d.). 2-Bromo-1,3-diethyl-5-methylbenzene. Retrieved from [Link]
-
NIST. (n.d.). Benzene, 1,3-diethyl-. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 6.8: ¹³C NMR Spectroscopy. Retrieved from [Link]
-
PubChem. (n.d.). 1,3-Diethylbenzene. Retrieved from [Link]
- ACS Publications. (2015). Denitrification Combined with Diazotization of Anilines and the Synthesis of 4′-Chlorobiphenyl-2,5-diamine and 1-Chloro-4-iodobenzene. Organic Process Research & Development, 19(12), 1934–1939.
Sources
- 1. This compound | 65232-57-7 | FB166911 [biosynth.com]
- 2. This compound | metacardis [metacardis.net]
- 3. youtube.com [youtube.com]
- 4. 4-bromo-1,3-dimethylbenzene [stenutz.eu]
- 5. researchgate.net [researchgate.net]
- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. 2-Bromoethylbenzene(1973-22-4) 13C NMR [m.chemicalbook.com]
- 10. m.youtube.com [m.youtube.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. This compound | C10H13Br | CID 522160 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical Properties of 2-Bromo-1,3-diethylbenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-1,3-diethylbenzene is a halogenated aromatic compound that serves as a versatile intermediate in organic synthesis. Its unique substitution pattern makes it a valuable building block for the construction of more complex molecules, particularly in the fields of medicinal chemistry and materials science. A thorough understanding of its physical properties is paramount for its effective use in research and development, influencing everything from reaction setup and purification to formulation and pharmacokinetic profiling of its derivatives. This guide provides a comprehensive overview of the key physical characteristics of this compound, details the experimental methodologies for their determination, and discusses their implications in the context of drug discovery and development.
Core Physical and Chemical Properties
A summary of the fundamental physical and chemical properties of this compound is presented below. These values are critical for everyday laboratory use, including calculations of molar equivalents, reaction concentrations, and appropriate solvent selection.
| Property | Value | Source(s) |
| Chemical Formula | C₁₀H₁₃Br | [1] |
| Molecular Weight | 213.11 g/mol | [1] |
| CAS Number | 65232-57-7 | |
| Appearance | Colorless to light yellow liquid | [2] |
| Density | ~1.264 g/cm³ at 20 °C | [3] |
| Refractive Index (n²⁰/D) | ~1.5430 - 1.5440 | [2][4] |
| Solubility | Insoluble in water | [2] |
| Boiling Point (Reduced Pressure) | 78-80 °C at 2 mmHg | [4] |
Boiling Point Analysis: From Reduced Pressure to Atmospheric Estimation
The boiling point of a liquid is a critical physical constant that informs its purification by distillation and its volatility under various conditions. For high-boiling-point liquids like this compound, the boiling point is often determined at reduced pressure to prevent thermal decomposition.
Experimental Determination of Boiling Point (Thiele Tube Method)
A common and efficient method for determining the boiling point of a small sample of liquid is the Thiele tube method. This technique relies on the principle that the boiling point is reached when the vapor pressure of the liquid equals the applied pressure.
Protocol:
-
Sample Preparation: A small amount of this compound is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed inside the test tube.
-
Apparatus Setup: The test tube is attached to a thermometer, and the assembly is placed in a Thiele tube containing a high-boiling-point oil (e.g., mineral oil).
-
Heating: The side arm of the Thiele tube is gently heated, allowing the oil to circulate and heat the sample uniformly.
-
Observation: As the temperature rises, a stream of bubbles will emerge from the inverted capillary tube. Heating is continued until a steady stream of bubbles is observed.
-
Cooling and Measurement: The heat source is removed, and the apparatus is allowed to cool. The boiling point is the temperature at which the liquid is drawn into the capillary tube.
Diagram of Boiling Point Determination Workflow
Caption: Workflow for Boiling Point Determination using the Thiele Tube Method.
Estimating Atmospheric Boiling Point
While the boiling point at reduced pressure is useful for vacuum distillation, the boiling point at atmospheric pressure (760 mmHg) is a standard physical constant. This can be estimated from the reduced pressure data using a boiling point nomograph.
A nomograph is a graphical tool that relates the boiling points of liquids at different pressures.[5][6][7] By aligning a straight edge with the observed boiling point at a given pressure and the standard pressure, an estimated boiling point at atmospheric pressure can be read. Based on the reported boiling point of 78-80 °C at 2 mmHg, the estimated boiling point of this compound at 760 mmHg is in the range of 230-240 °C . This estimation is crucial for understanding the compound's behavior under standard atmospheric conditions. Online tools are also available for this conversion.[8][9]
Density and Refractive Index: Measures of Purity and Identity
Density and refractive index are intensive physical properties that are valuable for identifying a substance and assessing its purity.
Experimental Determination of Density
The density of a liquid can be determined by measuring its mass and volume. A pycnometer or a graduated cylinder and a balance are commonly used for this purpose.
Protocol (using a graduated cylinder):
-
Mass of Empty Cylinder: The mass of a clean, dry graduated cylinder is accurately measured.
-
Volume of Liquid: A known volume of this compound is added to the graduated cylinder.
-
Mass of Cylinder and Liquid: The total mass of the graduated cylinder and the liquid is measured.
-
Calculation: The mass of the liquid is determined by subtraction, and the density is calculated by dividing the mass by the volume.
Experimental Determination of Refractive Index
The refractive index is a measure of how much light bends as it passes through a substance. It is a highly characteristic property and is sensitive to impurities. An Abbe refractometer is the standard instrument for this measurement.
Protocol:
-
Calibration: The refractometer is calibrated using a standard of known refractive index (e.g., distilled water).
-
Sample Application: A few drops of this compound are placed on the prism of the refractometer.
-
Measurement: The prism is closed, and the light source is adjusted. The user looks through the eyepiece and adjusts the controls until the dividing line between the light and dark fields is sharp and centered on the crosshairs.
-
Reading: The refractive index is read from the instrument's scale.
Diagram of Refractive Index Measurement Workflow
Caption: Workflow for Refractive Index Measurement using an Abbe Refractometer.
Synthesis and Purity Considerations
This compound is typically synthesized via electrophilic aromatic substitution of 1,3-diethylbenzene. The two ethyl groups are ortho-, para-directing activators. Bromination of 1,3-diethylbenzene would be expected to yield a mixture of isomers, with the 4-bromo and 2-bromo products being the most likely. The synthesis of a specific isomer like this compound requires careful control of reaction conditions and potentially the use of protecting groups or a multi-step synthesis to achieve high regioselectivity.[10]
The presence of isomeric impurities can affect the measured physical properties. For instance, a mixture of isomers will likely exhibit a boiling range rather than a sharp boiling point. Therefore, the physical properties reported here are for a substance with a purity of at least 94-96%.
Significance in Drug Discovery and Development
The physical properties of a molecule like this compound are of profound importance when it is used as a scaffold in drug discovery. These properties can influence the pharmacokinetic and pharmacodynamic profiles of the resulting drug candidates.
-
Lipophilicity and Solubility: As an aromatic hydrocarbon with a bromine substituent, this compound is lipophilic and insoluble in water. These characteristics will be imparted to its derivatives. In drug design, a balance between lipophilicity and hydrophilicity is crucial for oral absorption, distribution, and cell membrane permeability.
-
Molecular Weight and Size: With a molecular weight of 213.11 g/mol , it serves as a reasonably sized building block. The addition of other functional groups will increase the molecular weight, which is a key parameter in drug-likeness rules such as Lipinski's Rule of Five.
-
Chemical Reactivity and Metabolism: The bromine atom provides a handle for further chemical modifications, such as cross-coupling reactions, to build more complex structures. The diethylbenzene core can be subject to metabolic oxidation, which is an important consideration in drug metabolism studies.
The use of this compound as a reactive intermediate allows for the synthesis of a variety of derivatives with potentially interesting biological activities.[3][11]
Safety, Handling, and Storage
As with any chemical, proper safety precautions must be observed when handling this compound.
-
Hazards: This compound is harmful if swallowed and causes skin and serious eye irritation.[1]
-
Handling: Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.
Conclusion
This compound is a valuable chemical intermediate with a distinct set of physical properties. A comprehensive understanding of these properties, from its boiling point and density to its solubility and refractive index, is essential for its effective and safe use in a laboratory setting. For researchers in drug discovery and development, these fundamental characteristics provide a baseline for the design and synthesis of new molecular entities with desired physicochemical and biological profiles. The experimental protocols and theoretical considerations outlined in this guide are intended to provide the necessary foundation for the confident application of this compound in pioneering scientific research.
References
-
Kent State University. A Nomograph For Correction of Boiling Points. Scribd. Available at: [Link].
-
Yamatho Supply LLC. Boiling point of water. Available at: [Link].
-
Rhodium. Nomograph for the calculation of boiling points under vacuum. Available at: [Link].
-
NDmch. This compound. Available at: [Link].
-
PubChem. This compound. Available at: [Link].
-
Chemistry LibreTexts. 16.10: Synthesis of Polysubstituted Benzenes. Available at: [Link].
Sources
- 1. This compound | C10H13Br | CID 522160 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound CAS#: 65232-57-7 [chemicalbook.com]
- 3. This compound | 65232-57-7 | FB166911 [biosynth.com]
- 4. This compound, 94% | Fisher Scientific [fishersci.ca]
- 5. scribd.com [scribd.com]
- 6. yamathosupply.com [yamathosupply.com]
- 7. Nomograph for the calculation of boiling points under vacuum - [www.rhodium.ws] [chemistry.mdma.ch]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Pressure-Temperature Nomograph Tool [merckmillipore.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. This compound | NDmch [ndmch.com]
An In-Depth Technical Guide to 2-Bromo-1,3-diethylbenzene for Advanced Chemical Synthesis
For Immediate Release
A Comprehensive Technical Dossier on 2-Bromo-1,3-diethylbenzene (CAS No. 65232-57-7), a Key Intermediate for Pharmaceutical and Materials Science Research.
This guide serves as an in-depth technical resource for researchers, scientists, and drug development professionals, providing detailed information on the synthesis, properties, and applications of this compound. This sterically hindered aryl bromide is a critical building block in modern organic synthesis, particularly in the construction of complex molecular architectures required for novel therapeutic agents and advanced materials.
Core Compound Identification and Properties
Chemical Identity:
| Identifier | Value |
| IUPAC Name | This compound[1] |
| Synonyms | 1-Bromo-2,6-diethylbenzene, 2,6-Diethylbromobenzene[1] |
| CAS Number | 65232-57-7 |
| Molecular Formula | C₁₀H₁₃Br[2] |
| Molecular Weight | 213.12 g/mol |
| InChIKey | FPWGIABDOFXETH-UHFFFAOYSA-N |
| SMILES | CCC1=C(Br)C(=CC=C1)CC[1] |
Physicochemical Properties:
A summary of the key physical and chemical properties of this compound is provided below. This data is essential for its handling, reaction setup, and purification.
| Property | Value | Source |
| Appearance | Colorless to light yellow liquid | Commercial Suppliers |
| Boiling Point | 78-80 °C at 2 mmHg | |
| Density | 1.264 g/cm³ | [2] |
| Refractive Index | 1.5380-1.5475 @ 20 °C | Commercial Suppliers |
| Solubility | Insoluble in water. Soluble in common organic solvents. | ChemicalBook[3] |
Strategic Synthesis of this compound
The synthesis of this compound is typically achieved through the electrophilic aromatic substitution of 1,3-diethylbenzene. The two ethyl groups are ortho-, para-directing and activating. However, the position between the two ethyl groups (C2) is sterically hindered, which can influence the regioselectivity of the bromination.
Plausible Synthetic Pathway: Electrophilic Bromination
A common and effective method for the bromination of activated aromatic rings is the use of bromine in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃), or without a catalyst if the ring is sufficiently activated. The ethyl groups in 1,3-diethylbenzene activate the ring towards electrophilic substitution.
Reaction Scheme:
Caption: Electrophilic bromination of 1,3-diethylbenzene.
Detailed Experimental Protocol (Illustrative)
The following is an illustrative protocol based on standard electrophilic aromatic bromination procedures. This protocol should be adapted and optimized based on laboratory safety standards and preliminary small-scale experiments.
Materials:
-
1,3-Diethylbenzene
-
Liquid Bromine (handle with extreme caution in a fume hood)
-
Anhydrous Iron(III) Bromide (FeBr₃)
-
Dichloromethane (CH₂Cl₂) (anhydrous)
-
Sodium bisulfite (NaHSO₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, dropping funnel, condenser, magnetic stirrer, and heating mantle.
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser connected to a gas trap (to neutralize HBr gas evolved), dissolve 1,3-diethylbenzene in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Add a catalytic amount of anhydrous iron(III) bromide to the stirred solution.
-
Cool the mixture in an ice bath to 0-5 °C.
-
Slowly add liquid bromine, dissolved in a small amount of anhydrous dichloromethane, from the dropping funnel to the reaction mixture over a period of 1-2 hours, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium bisulfite to destroy any unreacted bromine.
-
Transfer the mixture to a separatory funnel and wash with water, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
The crude product can be purified by vacuum distillation to yield pure this compound.
Spectroscopic Characterization
Accurate characterization of this compound is crucial for confirming its identity and purity. While a definitive, publicly available assigned spectrum is not readily found, the expected NMR signals can be predicted based on the molecular structure.
Expected ¹H NMR Signals (in CDCl₃):
-
A triplet corresponding to the methyl protons (-CH₃) of the ethyl groups.
-
A quartet corresponding to the methylene protons (-CH₂-) of the ethyl groups.
-
Signals in the aromatic region corresponding to the three protons on the benzene ring. Due to the substitution pattern, these will likely appear as a triplet and a doublet.
Expected ¹³C NMR Signals (in CDCl₃):
-
Signals for the methyl and methylene carbons of the ethyl groups.
-
Four signals for the aromatic carbons, including the carbon bearing the bromine atom (ipso-carbon), the two carbons bearing the ethyl groups, and the remaining aromatic carbons.
Applications in Advanced Synthesis
This compound is a valuable intermediate in organic synthesis, primarily due to the synthetic versatility of the aryl-bromine bond. Its sterically hindered nature makes it an important precursor for synthesizing bulky ligands and other complex molecules.
Precursor to Grignard Reagents and Organolithiums
The bromine atom can be readily converted into a Grignard reagent or an organolithium species, which are powerful nucleophiles for forming new carbon-carbon bonds.
Caption: Formation of 2,6-Diethylphenylmagnesium bromide.
This Grignard reagent can then be used in a variety of reactions, such as additions to carbonyl compounds and nitriles, to introduce the bulky 2,6-diethylphenyl group.
Key Component in Suzuki-Miyaura Cross-Coupling Reactions
This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is a cornerstone of modern synthetic chemistry for the formation of biaryl compounds, which are common motifs in pharmaceuticals.
A particularly important application is the synthesis of (2,6-diethylphenyl)boronic acid, which can then be coupled with other aryl halides or triflates.
Caption: Synthesis of biaryl compounds via Suzuki coupling.
Intermediate in the Synthesis of N-Heterocyclic Carbene (NHC) Ligands
The 2,6-diethylphenyl moiety is a common bulky group used in the synthesis of N-heterocyclic carbene (NHC) ligands. These ligands are widely used in organometallic chemistry and catalysis to stabilize metal centers and promote a wide range of chemical transformations. The synthesis of these ligands often starts from 2,6-diethylaniline, which can be prepared from 1,3-diethylbenzene through a nitration, reduction, and subsequent functionalization pathway where this compound can be a key intermediate.
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated fume hood.
GHS Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H413: May cause long lasting harmful effects to aquatic life.[1]
Precautionary Statements:
-
P264: Wash skin thoroughly after handling.
-
P280: Wear protective gloves/ eye protection/ face protection.
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a versatile and valuable building block for organic synthesis. Its ability to participate in a wide range of chemical transformations, particularly in the formation of sterically demanding structures, makes it an indispensable tool for researchers in drug discovery and materials science. The protocols and data presented in this guide provide a solid foundation for the effective and safe use of this important chemical intermediate.
References
-
This compound | 65232-57-7 | FB166911 . Biosynth.
-
Synthesis of 2-bromo-1,3-dimethylbenzene . PrepChem.com.
-
This compound | 65232-57-7 | FB166911 . Biosynth.
-
This compound | C10H13Br | CID 522160 . PubChem.
-
(2-Bromoethyl)benzene: Applications in Pharmaceutical Synthesis and its Synthesis Method . BOC Sciences.
-
2-Bromo-1,3-diethyl-5-methylbenzene | C11H15Br | CID 11579491 . PubChem.
-
This compound | 65232-57-7 . Sigma-Aldrich.
-
This compound CAS#: 65232-57-7 . ChemicalBook.
-
Efficient synthetic protocols for the preparation of common N-heterocyclic carbene precursors . PMC - PubMed Central.
-
1,3-Diethylbenzene(141-93-5) 13C NMR spectrum . ChemicalBook.
-
This compound | 65232-57-7 . ChemicalBook.
Sources
Section 1: Chemical Identification and Physicochemical Properties
An In-Depth Technical Guide to the Safe Handling of 2-Bromo-1,3-diethylbenzene
This guide provides a comprehensive overview of the essential safety protocols and handling procedures for this compound. Designed for researchers, chemists, and drug development professionals, this document synthesizes critical safety data with practical, field-proven methodologies to ensure safe laboratory operations. The structure of this guide is designed to flow from identification and hazard recognition to proactive handling and emergency response, providing a holistic safety framework.
This compound (CAS No. 65232-57-7) is a substituted aromatic compound frequently utilized as a reactive intermediate in synthetic organic chemistry.[1][2][3] Its proper identification is the foundational step in ensuring safe handling.
Table 1: Chemical Identifiers
| Identifier | Value | Source(s) |
|---|---|---|
| IUPAC Name | This compound | [4] |
| CAS Number | 65232-57-7 | [1][4] |
| Molecular Formula | C₁₀H₁₃Br | [1][4] |
| Molecular Weight | 213.11 g/mol | [4] |
| Synonyms | 2,6-Diethylbromobenzene, 1-bromo-2,6-diethylbenzene | [1][4] |
| InChIKey | FPWGIABDOFXETH-UHFFFAOYSA-N |[1] |
Understanding the physicochemical properties of a substance is critical for anticipating its behavior under various laboratory conditions and for designing appropriate containment and storage strategies.
Table 2: Physicochemical Properties
| Property | Value | Source(s) |
|---|---|---|
| Physical State | Colorless to Light Yellow Liquid | [5][6] |
| Boiling Point | 259°C | [5] |
| Freezing/Melting Point | 2°C | [5] |
| Relative Density | 1.21 g/cm³ | [5] |
| Refractive Index | 1.52 | [5] |
| Flash Point | Not Available | [5] |
| Solubility | Not Available |[5] |
Note: While a flash point is not listed, related compounds like diethylbenzene are combustible liquids, warranting precautions against ignition sources.[7][8]
Section 2: Hazard Identification and Toxicology
According to the Globally Harmonized System (GHS), this compound is classified as a hazardous substance. A thorough understanding of these hazards is non-negotiable for all personnel handling this chemical.
Table 3: GHS Hazard Classification
| Category | Code | Hazard Statement | Pictogram | Signal Word | Source(s) |
|---|---|---|---|---|---|
| Acute Toxicity, Oral | H302 | Harmful if swallowed | Irritant | Warning | [4] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation | Irritant | Warning | [4][5] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | Irritant | Warning | [5] |
| STOT - Single Exposure | H335 | May cause respiratory irritation | Irritant | Warning | [5] |
| Aquatic Hazard (Chronic) | H413 | May cause long lasting harmful effects to aquatic life | None | None |[4] |
Toxicological Profile Summary: The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion.[5] Exposure can lead to irritation of the skin, eyes, and respiratory system.[5] Skin contact may result in inflammation, characterized by itching, scaling, reddening, or blistering.[5] Inhalation of vapors or mists can irritate the lungs and respiratory tract.[5] Ingestion is harmful and medical attention should be sought immediately.[4] While comprehensive toxicological data is limited, the available information necessitates stringent handling procedures to minimize any potential for exposure.[9]
Section 3: Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, prioritizing engineering controls and supplemented by appropriate PPE, is essential for mitigating exposure risks.
Engineering Controls: The primary engineering control for handling this compound is to work within a certified chemical fume hood.[5] This ensures that vapors and potential aerosols are effectively captured at the source, preventing inhalation. The ventilation system should be adequate to maintain exposure levels below any established occupational exposure limits, although specific limits for this compound are not currently available.[5] Eyewash stations and safety showers must be readily accessible in the immediate work area.[9]
Personal Protective Equipment (PPE): The selection of PPE must be based on a thorough risk assessment of the specific procedures being performed.
-
Eye and Face Protection: Chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 are mandatory.[9] A face shield may be required for operations with a higher risk of splashing.
-
Skin Protection:
-
Gloves: Chemically resistant gloves (e.g., nitrile, neoprene) should be worn. It is crucial to check the glove manufacturer's compatibility data, as no material is impervious indefinitely. Dispose of gloves immediately if contamination is suspected.
-
Protective Clothing: A lab coat is required at a minimum. For larger quantities or tasks with a high splash potential, chemically resistant aprons or coveralls should be utilized.[5]
-
-
Respiratory Protection: All work should be conducted in a fume hood to avoid the need for respiratory protection. If engineering controls are insufficient or in an emergency situation, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[9]
Workflow for Safe Handling: The following diagram outlines the critical decision points and procedural flow for safely handling this compound in a laboratory setting.
Caption: A procedural flowchart for responding to an accidental release of this compound.
Fire-Fighting Measures:
-
Suitable Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical powder, or appropriate foam. [5][9]* Specific Hazards from Combustion: During a fire, irritating and toxic gases may be generated, including carbon oxides (CO, CO₂) and hydrogen bromide. [5]Vapors may form explosive mixtures with air and can travel to an ignition source and flash back. [9]* Protective Equipment: Firefighters must wear full protective gear and a NIOSH-approved self-contained breathing apparatus (SCBA). [5]
Section 6: Disposal Considerations
Waste generated from the use of this compound must be managed as hazardous waste.
-
Waste Classification: Chemical waste generators are legally required to determine if a discarded chemical is classified as hazardous waste according to federal, state, and local regulations (e.g., US EPA 40 CFR 261.3). [5][9][10]* Disposal: All waste containing this chemical, including contaminated absorbents and PPE, must be placed in a clearly labeled, sealed container. [10]The container should be disposed of through an approved and licensed hazardous waste disposal company. [5]Do not dispose of this chemical down the drain, as it may be harmful to aquatic life. [4]
References
-
Chemos GmbH & Co. KG (n.d.). Safety Data Sheet: Diethylbenzene. Retrieved January 7, 2026, from [Link]
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 522160, this compound. Retrieved January 7, 2026, from [Link]
-
Carl ROTH (n.d.). Safety Data Sheet: Bromobenzene. Retrieved January 7, 2026, from [Link]
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 8864, 1,3-Diethylbenzene. Retrieved January 7, 2026, from [Link]
-
New Jersey Department of Health (n.d.). Hazardous Substance Fact Sheet. Retrieved January 7, 2026, from [Link]
-
New Jersey Department of Health (n.d.). Hazard Summary: Diethylbenzene. Retrieved January 7, 2026, from [Link]
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 19595668, 1-Bromo-2,3-diethylbenzene. Retrieved January 7, 2026, from [Link]
-
University of Houston (1998). Procedures for Disposal of Hazardous Waste. Retrieved January 7, 2026, from [Link]
-
CAS Common Chemistry (n.d.). 2-Bromo-1,3-diethyl-5-methylbenzene. Retrieved January 7, 2026, from [Link]
-
PubChemLite (2025). This compound (C10H13Br). Retrieved January 7, 2026, from [Link]
-
Home Sunshine Pharma (n.d.). 2-Bromo-1,3-diethyl-5-methylbenzene CAS 314084-61-2. Retrieved January 7, 2026, from [Link]
-
Haz-Map (2026). 1,3-Diethylbenzene - Hazardous Agents. Retrieved January 7, 2026, from [Link]
Sources
- 1. This compound, 94% | Fisher Scientific [fishersci.ca]
- 2. This compound | 65232-57-7 | FB166911 [biosynth.com]
- 3. L03482.03 [thermofisher.com]
- 4. This compound | C10H13Br | CID 522160 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. aksci.com [aksci.com]
- 6. 2-Bromo-1,3-diethyl-5-methylbenzene CAS 314084-61-2 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 7. chemos.de [chemos.de]
- 8. nj.gov [nj.gov]
- 9. fishersci.com [fishersci.com]
- 10. geo.utexas.edu [geo.utexas.edu]
reactivity of 2-Bromo-1,3-diethylbenzene with electrophiles
An In-Depth Technical Guide to the Electrophilic Reactivity of 2-Bromo-1,3-diethylbenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the reactivity of this compound in electrophilic aromatic substitution (EAS) reactions. The document elucidates the interplay of electronic and steric effects imparted by the bromo and diethyl substituents, offering predictive insights into regioselectivity and reaction kinetics. Detailed mechanistic discussions are presented for key EAS reactions, including nitration, halogenation, sulfonation, and Friedel-Crafts acylation and alkylation. This guide serves as a critical resource for chemists engaged in the synthesis and modification of substituted aromatic cores, providing both theoretical grounding and practical, field-proven experimental protocols.
Introduction: Molecular Architecture and Reactivity Profile
This compound is a polysubstituted aromatic compound whose reactivity in electrophilic aromatic substitution is governed by the cumulative influence of its three substituents. Understanding the directing and activating or deactivating nature of each group is paramount to predicting and controlling reaction outcomes.
-
Ethyl Groups (-CH₂CH₃): As alkyl groups, they are classified as activating substituents.[1][2] They donate electron density to the benzene ring through an inductive effect (+I) and hyperconjugation, thereby stabilizing the positively charged intermediate (arenium ion) formed during electrophilic attack.[3][4] This electron donation increases the nucleophilicity of the ring, making it more reactive towards electrophiles than benzene itself. Ethyl groups are ortho, para-directors.[5][6]
-
Bromo Group (-Br): Halogens present a unique case. The bromine atom is highly electronegative, withdrawing electron density from the ring via the inductive effect (-I), which deactivates the ring and slows the rate of reaction compared to benzene.[7][8] However, bromine also possesses lone pairs of electrons that can be donated into the ring through resonance (+R).[5] This resonance effect, which directs incoming electrophiles to the ortho and para positions, partially counteracts the inductive deactivation.[4] The net result is that bromine is a deactivating, but ortho, para-directing group.[9]
The confluence of these effects makes this compound a moderately activated system where the regiochemical outcome of a reaction is a delicate balance between the powerful directing effects of three substituents and the steric hindrance they impose.
Regioselectivity: Predicting the Site of Electrophilic Attack
The directing effects of the substituents on the this compound ring converge to strongly favor substitution at specific positions. The two activating ethyl groups are the dominant directors.
-
Position 4: This position is para to the C1-ethyl group and ortho to the C3-ethyl group. It is also para to the bromo group. The activating effects from both ethyl groups are additive at this position, making it the most electron-rich and nucleophilic site on the ring.
-
Position 6: This position is ortho to both the C1-ethyl group and the C2-bromo group. While activated, it is subject to significant steric hindrance from the adjacent ethyl and bromo groups.[9]
-
Position 5: This position is ortho to the C3-ethyl group but meta to the C1-ethyl and C2-bromo groups. It receives activation from only one ethyl group.
Therefore, electrophilic attack is overwhelmingly predicted to occur at the C4 position . Attack at C6 may yield a minor product, particularly with smaller electrophiles, but is generally disfavored due to steric hindrance.
Caption: Predicted sites of electrophilic attack.
Key Electrophilic Aromatic Substitution Reactions
The general mechanism for electrophilic aromatic substitution involves two principal steps:
-
Attack of the aromatic π-system on the electrophile (E⁺) to form a resonance-stabilized carbocation (arenium ion). This is the slow, rate-determining step.[8][10]
-
Rapid deprotonation of the arenium ion by a base to restore aromaticity.[10]
Aromatic Nitration
Nitration introduces a nitro group (-NO₂) onto the aromatic ring. The electrophile is the nitronium ion (NO₂⁺), typically generated in situ from a mixture of concentrated nitric acid and sulfuric acid.[11][12]
Predicted Outcome: The reaction is expected to yield primarily 4-bromo-2,6-diethyl-1-nitrobenzene .
| Parameter | Details |
| Reaction | Nitration |
| Reagents | Conc. HNO₃, Conc. H₂SO₄ |
| Electrophile | Nitronium ion (NO₂⁺) |
| Primary Product | 4-Bromo-2,6-diethyl-1-nitrobenzene |
| Key Considerations | The reaction is highly exothermic; temperature control is crucial to prevent dinitration.[11] |
Experimental Protocol: Nitration
-
Apparatus Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add this compound (10.65 g, 50 mmol). Place the flask in an ice-water bath.
-
Acid Mixture Preparation: In a separate beaker, cautiously add concentrated sulfuric acid (15 mL) to concentrated nitric acid (10 mL) while cooling in an ice bath.
-
Reaction: Add the cold nitrating mixture dropwise to the stirred solution of this compound over 30 minutes, ensuring the internal temperature does not exceed 25°C.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.
-
Workup: Pour the reaction mixture slowly onto 200 g of crushed ice with vigorous stirring. The crude product should precipitate.
-
Isolation & Purification: Collect the solid product by vacuum filtration and wash with cold water until the washings are neutral. Recrystallize the crude product from ethanol to yield the purified 4-bromo-2,6-diethyl-1-nitrobenzene.
-
Characterization: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and melting point analysis.
Aromatic Halogenation
Halogenation involves the introduction of a halogen (e.g., -Br, -Cl). The reaction requires a Lewis acid catalyst, such as FeBr₃ for bromination or AlCl₃ for chlorination, to polarize the dihalogen molecule and generate a more potent electrophile.[13][14]
Predicted Outcome: Bromination with Br₂/FeBr₃ will yield 1,4-dibromo-2,6-diethylbenzene .
| Parameter | Details |
| Reaction | Bromination |
| Reagents | Br₂, FeBr₃ |
| Electrophile | Br⁺ (as Br-Br-FeBr₃ complex) |
| Primary Product | 1,4-Dibromo-2,6-diethylbenzene |
| Key Considerations | The reaction should be performed in a fume hood due to the evolution of HBr gas. |
Aromatic Sulfonation
Sulfonation introduces a sulfonic acid group (-SO₃H) using fuming sulfuric acid (H₂SO₄ containing dissolved SO₃). The electrophile is sulfur trioxide (SO₃) or its protonated form.
Predicted Outcome: The reaction will yield 4-bromo-2,6-diethylbenzenesulfonic acid . A key feature of sulfonation is its reversibility, which can be exploited in synthesis.[15]
| Parameter | Details |
| Reaction | Sulfonation |
| Reagents | Fuming H₂SO₄ (SO₃ in H₂SO₄) |
| Electrophile | SO₃ |
| Primary Product | 4-Bromo-2,6-diethylbenzenesulfonic acid |
| Key Considerations | The reaction is reversible by treatment with hot aqueous acid.[15] |
Friedel-Crafts Reactions
Developed by Charles Friedel and James Crafts, these reactions form new carbon-carbon bonds to the aromatic ring.[16]
Friedel-Crafts Alkylation: This reaction attaches an alkyl group using an alkyl halide and a Lewis acid catalyst (e.g., AlCl₃).[17] However, it is prone to limitations such as carbocation rearrangements and polyalkylation, as the product is more reactive than the starting material.[17][18] Given that the substrate is already alkylated, further alkylation may be complex.
Friedel-Crafts Acylation: This reaction introduces an acyl group (-COR) using an acyl chloride or acid anhydride with a Lewis acid catalyst.[18][19] The resulting ketone is a deactivating group, which prevents further acylation reactions.[18] The acyl group can then be reduced to an alkyl group if desired.
Predicted Outcome (Acylation): Acylation with acetyl chloride (CH₃COCl) and AlCl₃ is expected to yield 1-(4-bromo-2,6-diethylphenyl)ethan-1-one .
| Parameter | Details |
| Reaction | Friedel-Crafts Acylation |
| Reagents | CH₃COCl, AlCl₃ |
| Electrophile | Acylium ion (CH₃CO⁺) |
| Primary Product | 1-(4-Bromo-2,6-diethylphenyl)ethan-1-one |
| Key Considerations | A stoichiometric amount of AlCl₃ is required because it complexes with the product ketone.[16][18] An aqueous workup is necessary to decompose the complex.[17] |
Experimental Protocol: Friedel-Crafts Acylation
-
Apparatus Setup: Assemble a flame-dried 250 mL three-neck flask with a reflux condenser, a dropping funnel, and a magnetic stirrer. Protect the system from atmospheric moisture with drying tubes.
-
Reagent Addition: Suspend anhydrous AlCl₃ (8.0 g, 60 mmol) in 50 mL of dry dichloromethane (DCM) under a nitrogen atmosphere. Cool the suspension in an ice bath.
-
Acylium Ion Formation: Add acetyl chloride (4.3 g, 55 mmol) dropwise to the AlCl₃ suspension.
-
Reaction: Add a solution of this compound (10.65 g, 50 mmol) in 20 mL of dry DCM dropwise over 20 minutes.
-
Reaction Completion: After the addition, remove the ice bath and stir the mixture at room temperature for 2-3 hours or until TLC indicates the consumption of the starting material.
-
Workup: Cool the flask in an ice bath and slowly add 100 g of crushed ice, followed by 50 mL of 6M HCl to decompose the aluminum complex.
-
Isolation & Purification: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with DCM (2 x 30 mL). Combine the organic layers, wash with saturated NaHCO₃ solution and brine, then dry over anhydrous MgSO₄. Remove the solvent under reduced pressure. Purify the resulting crude ketone by vacuum distillation or column chromatography.
Caption: General experimental workflow for EAS.
Conclusion
The reactivity of this compound in electrophilic aromatic substitution is a prime example of competitive substituent effects. The dual activating, ortho, para-directing ethyl groups dominate the reactivity, making the ring susceptible to electrophilic attack despite the presence of the deactivating bromo group. Regioselectivity is strongly controlled, with the C4 position being the primary site of substitution due to converging electronic activation and minimal steric hindrance. The protocols and predictive models outlined in this guide provide a robust framework for scientists aiming to utilize this versatile substrate in the synthesis of complex molecular targets.
References
-
Vedantu. (n.d.). Effect of Substituent on Reactivity of Benzene for JEE. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, September 24). 16.4: Substituent Effects in Substituted Aromatic Rings. Retrieved from [Link]
-
Michigan State University Department of Chemistry. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. Retrieved from [Link]
-
St. Peter's Institute of Pharmaceutical Sciences. (n.d.). The Effect of Substituents on Reactivity. Retrieved from [Link]
-
Study Mind. (n.d.). Aromatic Chemistry - Reactivity of Substituted Benzene (A-Level Chemistry). Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 14). 16.6: An Explanation of Substituent Effects. Retrieved from [Link]
-
Filo. (2024, June 1). 2-Bromo-1,3-dimethylbenzene is inert to nucleophilic aromatic substitution.... Retrieved from [Link]
-
Wikipedia. (n.d.). Electrophilic aromatic substitution. Retrieved from [Link]
-
Jasperse, J. (n.d.). Chem 360 Jasperse Ch. 17 Notes. Aromatic Reactions. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 2-bromo-1,3-dimethylbenzene. Retrieved from [Link]
-
Master Organic Chemistry. (2017, November 9). Electrophilic Aromatic Substitution Mechanism. Retrieved from [Link]
-
Master Organic Chemistry. (2025, February 28). Electrophilic Aromatic Substitution: The Six Key Reactions. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 4). 16.4: Substituent Effects in Electrophilic Substitutions. Retrieved from [Link]
-
Wikipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2018, May 9). Electrophilic Aromatic Substitution Reactions Made Easy! [Video]. YouTube. Retrieved from [Link]
-
sidza. (2018, December 24). Electrophilic Attack on Disubstituted Benzenes [Video]. YouTube. Retrieved from [Link]
-
ChemTalk. (n.d.). Directing Effects. Retrieved from [Link]
-
Chad's Prep. (n.d.). Introduction to Aromatic Substitution Reactions. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, July 31). 22.4: Electrophilic Aromatic Substitution. Retrieved from [Link]
-
JoVE. (2023, April 30). Video: Directing and Steric Effects in Disubstituted Benzene Derivatives. Retrieved from [Link]
-
123HelpMe.com. (n.d.). Friedel-Crafts Acetylation of Bromobenzene. Retrieved from [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, May 30). 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. Retrieved from [Link]
-
Edubirdie. (n.d.). Nitration of Bromobenzene Lab. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2015, November 11). Electrophilic Aromatic Substitution Reactions of Benzene Review [Video]. YouTube. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, September 24). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Experiment 16 – Electrophilic Aromatic Substitution. Retrieved from [Link]
-
University of New Hampshire Scholar's Repository. (2014). Nitration of Substituted Aromatic Rings and Rate Analysis. Retrieved from [Link]
-
Master Organic Chemistry. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from [Link]
-
L.S. College, Muzaffarpur. (2020, August 24). Friedel–Crafts reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, June 21). 4.9: Halogenation, Sulfonation, and Nitration of Aromatic Compounds. Retrieved from [Link]
-
OpenStax. (2023, September 20). 16.10 Synthesis of Polysubstituted Benzenes. Retrieved from [Link]
- Google Patents. (2016). WO2016118450A1 - Nitration of aromatic compounds.
-
NC State University Libraries. (n.d.). 16.10 Synthesis of Polysubstituted Benzenes – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Aryl Carbonyls and Carbinols as Proelectrophiles for Friedel- Crafts Benzylation and Alkylation Contents:. Retrieved from [Link]
-
CAS Common Chemistry. (n.d.). 2-Bromo-1,3-diethyl-5-methylbenzene. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound (C10H13Br). Retrieved from [Link]
-
National Council of Educational Research and Training (NCERT). (n.d.). Amines. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2018, May 8). Nitration of MethylBenzoate and Nitration of Bromobenzene [Video]. YouTube. Retrieved from [Link]
Sources
- 1. studymind.co.uk [studymind.co.uk]
- 2. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. stpeters.co.in [stpeters.co.in]
- 6. Directing Effects | ChemTalk [chemistrytalk.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Aromatic Reactivity [www2.chemistry.msu.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Nitration of Bromobenzene Lab - Edubirdie [edubirdie.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 14. community.wvu.edu [community.wvu.edu]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. lscollege.ac.in [lscollege.ac.in]
- 19. maths.tcd.ie [maths.tcd.ie]
2-Bromo-1,3-diethylbenzene molecular structure and formula
An In-depth Technical Guide to 2-Bromo-1,3-diethylbenzene
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development and synthetic organic chemistry. It delves into the core scientific principles of this compound, moving from its fundamental molecular identity to its practical applications and handling as a synthetic intermediate. The structure of this document is designed to logically build upon foundational knowledge, providing not just data, but the scientific reasoning behind the compound's properties and reactivity.
Core Molecular Identity and Structure
This compound, also known as 2,6-diethylbromobenzene, is a substituted aromatic hydrocarbon.[1] Its structure is characterized by a benzene ring substituted with a bromine atom at position 2, and two ethyl groups at positions 1 and 3. This specific arrangement of bulky ethyl groups flanking the bromine atom introduces significant steric hindrance, which is a dominant factor in its chemical reactivity.
The molecular formula is C₁₀H₁₃Br.[1][2][3][4][5][6] This composition dictates its molecular weight and provides the basis for spectroscopic analysis.
Molecular Structure Visualization
The spatial arrangement of the atoms is critical for understanding its interactions in a chemical system.
Caption: Molecular Structure of this compound.
Chemical Identifiers
Precise identification is paramount in research and regulatory contexts. The following table summarizes the key identifiers for this compound.
| Identifier | Value | Source(s) |
| IUPAC Name | This compound | [1][2][5] |
| CAS Number | 65232-57-7 | [1][2][4][6][7][8] |
| Molecular Formula | C₁₀H₁₃Br | [1][2][4][5][6] |
| Molecular Weight | 213.11 g/mol | [1][3][4] |
| InChIKey | FPWGIABDOFXETH-UHFFFAOYSA-N | [1][2][5][6] |
| SMILES | CCC1=C(C(=CC=C1)CC)Br | [1][2][4][5] |
| Synonyms | 2,6-Diethylbromobenzene, 1-Bromo-2,6-diethylbenzene | [1][6] |
Physicochemical and Spectroscopic Properties
The physical state and properties of a compound dictate its handling, storage, and application in reactions.
Physical and Chemical Properties
| Property | Value | Source(s) |
| Appearance | Clear colorless to yellow/orange/red liquid | [2][5][9] |
| Form | Liquid | [5][9] |
| Boiling Point | 79 °C | [4] |
| Density | 1.264 g/cm³ | [4] |
| Refractive Index | 1.5380-1.5475 @ 20°C | [2][5] |
| Solubility | Insoluble in water | [7][9] |
Spectroscopic Profile
Spectroscopic data is fundamental for structural verification and purity assessment.
-
Mass Spectrometry (MS): The mass spectrum provides information about the molecular weight and fragmentation pattern. For this compound, key fragments arise from the loss of the bromine atom and cleavage of the ethyl groups. The presence of bromine is confirmed by the characteristic isotopic pattern of its two stable isotopes, ⁷⁹Br and ⁸¹Br, which are in an approximate 1:1 ratio.[1]
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify functional groups. The spectrum of this compound will show characteristic absorptions for C-H stretching in the aromatic ring and the alkyl (ethyl) groups, as well as C=C stretching of the benzene ring.[1] The C-Br stretch typically appears in the fingerprint region.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for elucidating the precise structure. The ¹H NMR spectrum would be expected to show a triplet and a quartet for the ethyl groups and signals in the aromatic region for the benzene ring protons. The symmetry of the molecule influences the complexity of these signals.
Synthesis and Reactivity
As a synthetic intermediate, understanding the formation and subsequent reactions of this compound is critical for its effective use.
Synthesis Pathway: Electrophilic Aromatic Substitution
The most direct and industrially relevant method for synthesizing this compound is through the electrophilic aromatic bromination of 1,3-diethylbenzene. The two ethyl groups are ortho-, para-directing and activating. Bromination will preferentially occur at the positions most activated by both groups and least sterically hindered. Position 2 is ortho to both ethyl groups, making it highly activated and the primary site of substitution.
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: Laboratory Scale Synthesis
This protocol describes a representative procedure. Causality: Each step is designed to control the reaction and maximize the yield and purity of the desired product.
-
Setup: Equip a three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize the HBr byproduct).
-
Rationale: This setup allows for controlled addition of reagents, efficient mixing, and safe handling of the corrosive hydrogen bromide gas evolved during the reaction.
-
-
Charging the Flask: Add 1,3-diethylbenzene (1.0 eq) and a catalytic amount of iron filings (e.g., 0.02 eq) to the flask.
-
Rationale: Iron reacts with a small amount of bromine in situ to form iron(III) bromide (FeBr₃), the Lewis acid catalyst required to polarize the Br-Br bond and generate the electrophile.[10]
-
-
Bromination: Cool the flask in an ice bath. Slowly add bromine (1.0 eq) dropwise from the dropping funnel with vigorous stirring. Maintain the temperature below 10°C.
-
Rationale: The reaction is exothermic. Low temperature and slow addition are crucial to prevent overheating, which could lead to side reactions and the formation of polybrominated byproducts.[10]
-
-
Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and stir for several hours until the evolution of HBr gas ceases and the reddish-brown color of bromine fades.
-
Rationale: This ensures the reaction proceeds to completion.
-
-
Work-up: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water, a dilute solution of sodium bisulfite (to remove any unreacted bromine), and finally with brine.
-
Rationale: The aqueous washes remove the catalyst, unreacted acids, and water-soluble byproducts.
-
-
Purification: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the resulting crude oil by vacuum distillation.
-
Rationale: Distillation separates the desired product from any remaining starting material and higher-boiling byproducts like dibrominated species.
-
Chemical Reactivity and Synthetic Utility
This compound is a valuable building block in organic synthesis, primarily due to the reactivity of the carbon-bromine bond. Aryl bromides are common substrates for a variety of powerful cross-coupling reactions.[11]
-
Grignard Reagent Formation: It can react with magnesium metal to form the corresponding Grignard reagent, 2,6-diethylphenylmagnesium bromide. This creates a potent nucleophilic carbon source for forming new carbon-carbon bonds.
-
Palladium-Catalyzed Cross-Coupling: It is an excellent substrate for reactions like Suzuki, Heck, and Sonogashira couplings. These reactions allow for the precise introduction of the 2,6-diethylphenyl moiety into complex molecules, a common strategy in drug discovery to modulate properties like solubility, metabolic stability, and target binding.[11]
-
Nucleophilic Aromatic Substitution (SNAr): Unlike aryl halides activated by strong electron-withdrawing groups, this compound is generally unreactive towards SNAr reactions.[12] The electron-donating nature of the two ethyl groups destabilizes the negatively charged intermediate (Meisenheimer complex) required for this mechanism, making the reaction kinetically and thermodynamically unfavorable.[11]
Applications in Research and Drug Development
While specific, large-scale applications are proprietary, the utility of this compound lies in its role as a precursor and building block.
-
Scaffold Development: The 2,6-diethylphenyl group introduced via this reagent can serve as a bulky, lipophilic scaffold. In drug design, such groups are often used to probe steric pockets in protein targets, enhance binding affinity, or block metabolic sites to improve a drug candidate's pharmacokinetic profile.[4][11]
-
Intermediate for Complex Molecules: It is used in the synthesis of more complex molecules, including potential anesthetic agents and compounds with cognition-enhancing properties.[4] The ability to participate in cross-coupling reactions makes it a versatile starting point for creating diverse chemical libraries for screening.
Safety, Handling, and Storage
Adherence to safety protocols is mandatory when working with this chemical.
Hazard Identification
The compound is classified with several hazards according to the Globally Harmonized System (GHS).
| Hazard Class | GHS Code | Description | Source(s) |
| Acute Toxicity, Oral | H302 | Harmful if swallowed | [1][4] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation | [1][4][9] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | [9] |
| Aquatic Hazard, Long-term | H413 | May cause long lasting harmful effects to aquatic life | [1][4] |
| Specific target organ toxicity | H335 | May cause respiratory irritation | [9] |
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[13][14]
-
Personal Protective Equipment:
-
General Hygiene: Wash hands thoroughly after handling. Avoid breathing vapors or mist.[13][14]
Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[4][13][14]
-
Keep away from heat, sparks, and open flames.[15]
-
The compound may be sensitive to light; store protected from light.[9]
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
- NCERT. (n.d.). Amines.
-
PubChem. (n.d.). 1-Bromo-2,3-diethylbenzene. National Center for Biotechnology Information. Retrieved from [Link]
- Oregon State University. (2020). Reaction Mechanisms.
-
Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Diethylbenzene. Retrieved from [Link]
-
NIST. (n.d.). Benzene, 1,3-diethyl-. NIST Chemistry WebBook. Retrieved from [Link]
- Khan Academy. (n.d.). Synthesis of substituted benzene rings II.
- University of Wisconsin-Madison. (n.d.). Spectroscopy and Spectrometry in Organic Chemistry.
-
ResearchGate. (n.d.). ¹H and ¹³C NMR spectra of neat 1,2‐diethylbenzene. Retrieved from [Link]
- Chemistry LibreTexts. (2023).
Sources
- 1. This compound | C10H13Br | CID 522160 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. L03482.03 [thermofisher.com]
- 3. 1-Bromo-2,3-diethylbenzene | C10H13Br | CID 19595668 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 65232-57-7 | FB166911 [biosynth.com]
- 5. L03482.06 [thermofisher.com]
- 6. This compound, 94% | Fisher Scientific [fishersci.ca]
- 7. This compound | 65232-57-7 [chemicalbook.com]
- 8. scbt.com [scbt.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. benchchem.com [benchchem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. fishersci.com [fishersci.com]
- 14. aksci.com [aksci.com]
- 15. chemos.de [chemos.de]
commercial suppliers of 2-Bromo-1,3-diethylbenzene
An In-Depth Technical Guide to 2-Bromo-1,3-diethylbenzene for Advanced Research
Authored by a Senior Application Scientist
Introduction: Unveiling the Utility of a Versatile Benzene Derivative
This compound is a halogenated aromatic compound that serves as a crucial building block in synthetic organic chemistry.[1][2] With the chemical formula C₁₀H₁₃Br and a molecular weight of 213.11 g/mol , this substituted benzene derivative is recognized for its role as a reactive intermediate.[3] Its strategic importance lies in the presence of a bromine atom, which can be readily manipulated through various coupling reactions, and two ethyl groups that provide specific steric and electronic properties to target molecules. This guide offers a comprehensive overview of its properties, synthesis, applications, and commercial availability for professionals in research and drug development.
Core Physicochemical Properties
This compound is typically a clear, colorless to yellow or reddish liquid under standard conditions.[1] Its physical and chemical characteristics are critical for determining appropriate reaction conditions, purification methods, and storage protocols.
| Property | Value | Source(s) |
| CAS Number | 65232-57-7 | [4] |
| Molecular Formula | C₁₀H₁₃Br | [3][4] |
| Molecular Weight | 213.11 g/mol | [3][4] |
| Appearance | Clear colorless to yellow to orange to red liquid | [1] |
| Boiling Point | 79 °C | [3] |
| Density | 1.264 g/cm³ | [3] |
| Refractive Index (@ 20°C) | 1.5380-1.5475 | [1] |
| Solubility | Insoluble in water | [5] |
Synthesis Pathway: Electrophilic Aromatic Substitution
The most logical and industrially scalable approach for synthesizing this compound is through the direct electrophilic aromatic substitution of 1,3-diethylbenzene. This classic mechanism involves the activation of molecular bromine with a Lewis acid catalyst, typically iron(III) bromide (FeBr₃), to generate a highly electrophilic bromine species that attacks the aromatic ring. The ethyl groups are ortho-, para-directing activators. Since the para position is sterically unhindered, the primary substitution product would be 4-bromo-1,3-diethylbenzene. To obtain the 2-bromo isomer, specific directing groups or alternative synthetic routes might be employed, though direct bromination will yield a mixture that includes the desired product.
Conceptual Synthesis Workflow
Sources
- 1. L03482.06 [thermofisher.com]
- 2. This compound, 94% 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 3. This compound | 65232-57-7 | FB166911 [biosynth.com]
- 4. This compound | C10H13Br | CID 522160 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 65232-57-7 [chemicalbook.com]
solubility of 2-Bromo-1,3-diethylbenzene in organic solvents
An In-Depth Technical Guide to the Solubility of 2-Bromo-1,3-diethylbenzene in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
Understanding the solubility of chemical intermediates is a cornerstone of efficient process development, reaction optimization, and formulation in the chemical and pharmaceutical industries. This guide provides a comprehensive technical overview of the solubility characteristics of this compound, a key building block in organic synthesis.[1][2] We delve into the theoretical principles governing its solubility, offer predictions based on molecular structure and intermolecular forces, and provide a detailed, field-proven experimental protocol for its quantitative determination. This document is designed to equip researchers and drug development professionals with the foundational knowledge and practical methodologies required to effectively utilize this compound in various solvent systems.
Introduction: The Significance of Solvent Selection
The choice of solvent is a critical parameter in synthetic organic chemistry, influencing reaction rates, equilibrium positions, and the ease of product isolation and purification. For a reagent like this compound, which serves as a versatile intermediate, a thorough understanding of its solubility profile is paramount. Poor solubility can lead to heterogeneous reaction mixtures, resulting in unpredictable outcomes, reduced yields, and complex downstream processing.[3] Conversely, informed solvent selection, guided by solubility data, ensures reaction homogeneity, enhances process control, and simplifies purification, thereby accelerating development timelines and reducing costs.[3][4] This guide provides the theoretical and practical framework for making such informed decisions.
Physicochemical Profile of this compound
To predict the solubility of a compound, one must first understand its intrinsic physicochemical properties. This compound is a substituted aromatic halide. Its structure is characterized by a benzene ring substituted with one bromine atom and two ethyl groups at positions 1 and 3, respectively.
Caption: Chemical structure of this compound.
A summary of its key properties is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃Br | [5][6] |
| Molecular Weight | 213.11 g/mol | [5][6] |
| Appearance | Colorless to light yellow liquid | [2][7] |
| Boiling Point | 78-80 °C at 2 mmHg | [7][8] |
| Water Solubility | Insoluble | [1][7][8] |
| Refractive Index | ~1.5430 - 1.5475 @ 20°C | [2][7] |
The molecule's structure is dominated by the nonpolar benzene ring and two ethyl groups. While the carbon-bromine bond introduces a dipole moment, the overall molecule possesses significant nonpolar character. This structural feature is the primary determinant of its solubility behavior.
Theoretical Framework: Predicting Solubility
The principle of "like dissolves like" is the guiding tenet for predicting solubility.[9][10] This means that substances with similar intermolecular forces (IMFs) are likely to be soluble in one another.[10][11] The primary IMFs at play for this compound are London dispersion forces, given its large, nonpolar hydrocarbon structure.[12] Dipole-dipole interactions arising from the C-Br bond are present but are weaker and less dominant.
-
Nonpolar Solvents (e.g., Hexane, Toluene, Carbon Tetrachloride): These solvents also exhibit London dispersion forces as their primary IMF.[13] Therefore, this compound is expected to have high solubility in these solvents due to the favorable energetic exchange between solute-solute, solvent-solvent, and solute-solvent interactions.
-
Polar Aprotic Solvents (e.g., Acetone, Tetrahydrofuran (THF), Ethyl Acetate): These solvents have significant dipole moments. While they can engage in some dipole-dipole interactions with this compound, the dominant dispersion forces of the solute will still find favorable interactions. Solubility is expected to be moderate to high.
-
Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents are characterized by strong hydrogen bonding capabilities.[12] this compound cannot act as a hydrogen bond donor and is a very weak acceptor. The strong solvent-solvent hydrogen bonds in solvents like water or methanol are energetically difficult to disrupt to accommodate the largely nonpolar solute molecule. This results in very low solubility, as confirmed by its reported insolubility in water.[1][8]
Predicted Solubility Profile
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Nonpolar | Hexane, Heptane, Toluene, Benzene, Diethyl Ether | High | "Like dissolves like"; dominant London dispersion forces in both solute and solvent.[10][11] |
| Polar Aprotic | Tetrahydrofuran (THF), Acetone, Ethyl Acetate, Dichloromethane | Moderate to High | Favorable dispersion interactions overcome the mismatch in polarity. |
| Polar Protic | Water, Methanol, Ethanol | Insoluble to Low | Solute cannot overcome the strong hydrogen bonding network of the solvent.[11] |
Experimental Protocol for Quantitative Solubility Determination
While theoretical predictions are invaluable, empirical determination is essential for precise process design. The saturation shake-flask method is the gold-standard technique for measuring thermodynamic solubility due to its reliability and accuracy.[14][15] The following protocol outlines a robust procedure for determining the solubility of this compound in a given organic solvent, followed by quantification using UV-Vis spectrophotometry.
Workflow for Solubility Determination
Caption: Experimental workflow for the shake-flask solubility assay.
Step-by-Step Methodology
A. Materials and Equipment
-
This compound (solute)
-
Selected organic solvent (HPLC grade)
-
Scintillation vials or flasks with screw caps
-
Orbital shaker with temperature control (incubator)
-
Centrifuge (optional)
-
Syringe filters (0.2 μm, solvent-compatible, e.g., PTFE)
-
Volumetric flasks and pipettes
-
UV-Vis Spectrophotometer and quartz cuvettes
B. Procedure
-
Preparation of Saturated Solution:
-
Add a measured volume of the chosen solvent (e.g., 5 mL) to a series of three separate flasks.[4]
-
Add an excess amount of this compound to each flask. "Excess" means adding enough solid or liquid so that undissolved material is clearly visible after equilibration. This ensures saturation is reached.[14]
-
Seal the flasks tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the flasks in an orbital shaker incubator set to a constant temperature (e.g., 25°C).
-
Agitate the mixtures for a sufficient period to ensure equilibrium is reached. For thermodynamic solubility, this is typically 24 to 48 hours.[16][17] The system is at equilibrium when the concentration of the dissolved solute no longer changes over time.
-
-
Phase Separation:
-
After equilibration, remove the flasks and allow them to stand undisturbed at the test temperature for several hours to let undissolved material settle.
-
To ensure complete removal of undissolved solute, either centrifuge the samples or filter the supernatant through a 0.2 μm solvent-compatible syringe filter.[16] This step is critical to avoid artificially high results.
-
-
Quantification by UV-Vis Spectrophotometry:
-
Determine λmax: Prepare a dilute solution of the compound in the chosen solvent and scan across a UV wavelength range (e.g., 200-400 nm) to find the wavelength of maximum absorbance (λmax).
-
Prepare a Calibration Curve: Create a series of standard solutions of known concentrations of this compound in the solvent.[18] Measure the absorbance of each standard at the predetermined λmax. Plot absorbance versus concentration to generate a linear calibration curve. The relationship should follow the Beer-Lambert law.[19]
-
Analyze Saturated Solution: Carefully take an aliquot of the clear, saturated filtrate from Step 3 and perform a precise serial dilution to bring its concentration into the linear range of the calibration curve.[17]
-
Measure the absorbance of the diluted sample at λmax.
-
-
Calculation:
-
Use the linear equation from the calibration curve (y = mx + c, where y is absorbance and x is concentration) to determine the concentration of the diluted sample.[18]
-
Multiply this concentration by the dilution factor to calculate the concentration of the original saturated solution. This value represents the solubility of this compound in that solvent at the specified temperature.
-
Conclusion
The solubility of this compound is governed by its predominantly nonpolar chemical structure. It exhibits high solubility in nonpolar organic solvents and moderate to high solubility in polar aprotic solvents, while being effectively insoluble in highly polar protic solvents like water. These qualitative predictions, grounded in the principle of "like dissolves like," provide a strong initial framework for solvent selection. For applications requiring precise quantitative data, the shake-flask method coupled with UV-Vis spectrophotometric analysis offers a reliable and accessible protocol. By integrating theoretical understanding with robust experimental validation, researchers can optimize reaction conditions, streamline purification processes, and accelerate the development of novel chemical entities.
References
-
Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]
-
Academia.edu. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]
-
Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. [Link]
-
Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]
-
University of California, Riverside. Experiment: Solubility of Organic & Inorganic Compounds. [Link]
-
PubChem. This compound. [Link]
-
YouTube. (2023). How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. [Link]
-
Pharmaceutical Sciences. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. [Link]
-
University of Calgary. (2023). Solubility of Organic Compounds. [Link]
-
Chemistry LibreTexts. (2024). 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0. [Link]
-
Impactfactor.org. (2023). Solubility Profiling and UV-Spectrophotometric Determination of Bioactive Peptides from Ragi. [Link]
-
ResearchGate. (2017). How I can determination of the solubility constant by using Uv-Vis spectrophotometer? [Link]
-
Roots Press. (2022). Determination of Saturated Solubility of Mirtazapine Using UV Visible Spectrophotometer. [Link]
-
Fisher Scientific. This compound, 94%. [Link]
-
Research Journal of Pharmacy and Technology. (2018). Determination of Saturated Solubility of Naproxen using UV Visible Spectrophotometer. [Link]
-
Ingenta Connect. (2009). UV Spectrophotometric method for the identification and solubility determination of nevirapine. [Link]
-
Open Oregon Educational Resources. 3.1 Intermolecular Forces – Introductory Organic Chemistry. [Link]
-
Maricopa Open Digital Press. Intermolecular Forces – Organic Chemistry. [Link]
-
Sask-Open Ed. (n.d.). 2.4. Effects of Intermolecular Forces. Introduction to Organic Chemistry. [Link]
-
Chemistry LibreTexts. (2020). 2.12: Intermolecular Forces and Solubilities. [Link]
Sources
- 1. This compound | 65232-57-7 [chemicalbook.com]
- 2. This compound, 94% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 3. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. This compound | C10H13Br | CID 522160 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound, 94% | Fisher Scientific [fishersci.ca]
- 7. This compound CAS#: 65232-57-7 [chemicalbook.com]
- 8. labsolu.ca [labsolu.ca]
- 9. youtube.com [youtube.com]
- 10. Intermolecular Forces – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. 3.1 Intermolecular Forces – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 13. www1.chem.umn.edu [www1.chem.umn.edu]
- 14. dissolutiontech.com [dissolutiontech.com]
- 15. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 16. enamine.net [enamine.net]
- 17. ingentaconnect.com [ingentaconnect.com]
- 18. researchgate.net [researchgate.net]
- 19. rootspress.org [rootspress.org]
An In-depth Technical Guide to the Synthesis of 2-Bromo-1,3-diethylbenzene
This guide provides a comprehensive technical overview of the synthetic routes to 2-Bromo-1,3-diethylbenzene, a valuable intermediate in the fields of pharmaceutical development, agrochemicals, and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of the prevalent synthetic methodologies, including mechanistic insights, step-by-step experimental protocols, and a comparative analysis of the available strategies.
Introduction
This compound, with its unique substitution pattern, serves as a versatile building block for the synthesis of more complex molecular architectures. The strategic placement of the bromine atom, flanked by two ethyl groups, allows for a variety of subsequent chemical transformations, such as cross-coupling reactions and the formation of Grignard reagents, enabling the introduction of diverse functionalities. This guide will delve into the two primary synthetic pathways for obtaining this compound: the direct electrophilic bromination of 1,3-diethylbenzene and the multi-step Sandmeyer reaction commencing from 2,6-diethylaniline.
Synthetic Strategies: A Comparative Overview
Two principal strategies dominate the synthesis of this compound. The choice between these routes often depends on factors such as the availability of starting materials, desired purity, scalability, and safety considerations.
-
Direct Electrophilic Aromatic Bromination: This is the most direct approach, involving the reaction of 1,3-diethylbenzene with a brominating agent, typically in the presence of a Lewis acid catalyst. While conceptually simple, this method can present challenges in controlling regioselectivity, potentially leading to a mixture of isomeric products.
-
Sandmeyer Reaction: This classical named reaction offers a more controlled, albeit longer, synthetic route. It begins with the synthesis of 2,6-diethylaniline, which is then converted to a diazonium salt. Subsequent treatment with a copper(I) bromide source yields the desired this compound with high regioselectivity.
The following sections will provide a detailed examination of each of these synthetic pathways.
Part 1: Direct Electrophilic Bromination of 1,3-Diethylbenzene
The direct bromination of 1,3-diethylbenzene is an example of an electrophilic aromatic substitution (EAS) reaction. In this process, a bromine atom is introduced onto the aromatic ring as an electrophile.
Reaction Mechanism and Regioselectivity
The mechanism of electrophilic aromatic bromination involves the generation of a strong electrophile, typically a bromonium ion (Br⁺) or a polarized bromine-Lewis acid complex.[1][2] This is achieved by reacting molecular bromine (Br₂) with a Lewis acid catalyst, such as ferric bromide (FeBr₃) or aluminum chloride (AlCl₃).[2][3] The electrophile then attacks the electron-rich π-system of the benzene ring, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[4][5] Finally, a proton is abstracted from the ring, restoring aromaticity and yielding the brominated product.[4][5]
The directing effects of the two ethyl groups on the incoming electrophile are crucial in determining the regiochemical outcome. Alkyl groups are ortho, para-directors and are activating, meaning they increase the rate of reaction compared to benzene.[6] In the case of 1,3-diethylbenzene, the two ethyl groups are meta to each other. Their combined directing effects will favor substitution at the positions ortho and para to each ethyl group.
This leads to the possibility of forming three potential isomers:
-
This compound (desired product): Bromination occurs at the position between the two ethyl groups. This position is ortho to both ethyl groups.
-
4-Bromo-1,3-diethylbenzene: Bromination occurs at the position para to one ethyl group and ortho to the other.
-
5-Bromo-1,3-diethylbenzene: This is equivalent to 4-bromo-1,3-diethylbenzene due to symmetry.
While the position between the two ethyl groups is sterically hindered, the strong activating and directing effect of two ortho alkyl groups can still lead to the formation of the 2-bromo isomer.[7] However, the formation of the 4-bromo isomer is also highly probable. Therefore, the reaction mixture will likely contain a mixture of isomers, necessitating careful purification.
Diagram 1: Electrophilic Aromatic Bromination of 1,3-Diethylbenzene
Caption: Workflow for the direct bromination of 1,3-diethylbenzene.
Experimental Protocol: Direct Bromination
This protocol is a general procedure and may require optimization.
Materials:
-
1,3-Diethylbenzene
-
Molecular Bromine (Br₂)
-
Anhydrous Ferric Bromide (FeBr₃) or Iron filings
-
Dichloromethane (DCM), anhydrous
-
Sodium bisulfite solution, saturated
-
Sodium bicarbonate solution, saturated
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask with a magnetic stirrer
-
Dropping funnel
-
Reflux condenser with a drying tube
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus or column chromatography setup
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1,3-diethylbenzene and anhydrous dichloromethane. Cool the mixture in an ice bath.
-
Catalyst Addition: Carefully add anhydrous ferric bromide to the stirred solution. If using iron filings, add them and then add the bromine dropwise to form FeBr₃ in situ.
-
Bromine Addition: Slowly add a solution of molecular bromine in dichloromethane to the reaction mixture via a dropping funnel over a period of 1-2 hours, maintaining the temperature between 0-5 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Quenching: Once the reaction is complete, carefully quench the reaction by pouring it into an ice-cold saturated solution of sodium bisulfite to destroy any unreacted bromine.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product, which is likely a mixture of isomers, can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel.
Data Presentation: Expected Outcomes
| Parameter | Expected Outcome |
| Yield | 60-80% (of mixed isomers) |
| Product Ratio | Variable, dependent on reaction conditions. Expect a significant amount of the 4-bromo isomer alongside the desired 2-bromo isomer. |
| Purification Method | Fractional distillation or column chromatography. |
Advantages and Disadvantages
-
Advantages:
-
Direct and fewer synthetic steps.
-
Potentially higher overall throughput if isomer separation is efficient.
-
-
Disadvantages:
Part 2: Sandmeyer Reaction of 2,6-Diethylaniline
The Sandmeyer reaction provides a highly regioselective route to this compound, avoiding the issue of isomer formation encountered in the direct bromination method.[10] This pathway involves three main stages: the synthesis of the starting material, 2,6-diethylaniline; its diazotization; and the final copper(I) bromide-mediated conversion.
Synthesis of 2,6-Diethylaniline
2,6-Diethylaniline is a key precursor and is typically synthesized via the Friedel-Crafts alkylation of aniline with ethylene at high temperature and pressure, using a catalyst such as aluminum anilide. While this synthesis is often performed on an industrial scale, laboratory-scale preparations are also feasible. For the purpose of this guide, we will assume the availability of 2,6-diethylaniline as the starting material for the Sandmeyer sequence.
Diazotization of 2,6-Diethylaniline
Diazotization is the process of converting a primary aromatic amine into a diazonium salt.[11][12] This is achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, such as hydrobromic acid (HBr).[13] The reaction is highly exothermic and must be carried out at low temperatures (typically 0-5 °C) to prevent the unstable diazonium salt from decomposing.[13] The steric hindrance from the two ethyl groups in 2,6-diethylaniline can slow down the rate of diazotization, potentially requiring longer reaction times or slightly modified conditions.
Sandmeyer Reaction Mechanism
The Sandmeyer reaction itself is a radical-nucleophilic aromatic substitution.[10] The mechanism is believed to involve a single-electron transfer from the copper(I) catalyst to the diazonium salt, which then decomposes to an aryl radical and nitrogen gas.[10] The aryl radical then abstracts a bromine atom from a copper(II) bromide species, regenerating the copper(I) catalyst and forming the final aryl bromide product.[10]
Diagram 2: Sandmeyer Synthesis of this compound
Sources
- 1. fiveable.me [fiveable.me]
- 2. Video: Electrophilic Aromatic Substitution: Chlorination and Bromination of Benzene [jove.com]
- 3. 14.2. Examples of electrophilic aromatic substitution | Organic Chemistry II [courses.lumenlearning.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. What products are formed when the following compound class 11 chemistry CBSE [vedantu.com]
- 7. sarthaks.com [sarthaks.com]
- 8. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 9. Bromine | Chemical Emergencies | CDC [cdc.gov]
- 10. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 11. pccc.icrc.ac.ir [pccc.icrc.ac.ir]
- 12. youtube.com [youtube.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide to 2-Bromo-1,3-diethylbenzene as a Reactive Intermediate
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 2-Bromo-1,3-diethylbenzene, a versatile and sterically hindered reactive intermediate. Its unique structural features make it a valuable building block in modern organic synthesis, particularly in the construction of complex molecular architectures relevant to pharmaceutical and materials science research. This document delves into the synthesis, physicochemical properties, and key applications of this compound, with a focus on its utility in Grignard reactions, palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations, and its emerging role in the synthesis of bulky phosphine ligands and bioactive molecules. Detailed experimental protocols and mechanistic insights are provided to enable researchers to effectively harness the synthetic potential of this important intermediate.
Introduction: The Strategic Value of Steric Hindrance
In the landscape of organic synthesis, the ability to precisely control molecular architecture is paramount. Sterically hindered building blocks, such as this compound, offer chemists a powerful tool to introduce bulky substituents that can profoundly influence the properties of a target molecule. The two ethyl groups flanking the bromine atom in this compound create a sterically congested environment, which can be strategically employed to modulate biological activity, enhance selectivity in catalytic processes, and improve the physical properties of materials. This guide will explore the multifaceted role of this reactive intermediate, providing both foundational knowledge and practical insights for its application in the laboratory.
Physicochemical and Safety Profile
A thorough understanding of the physical and chemical properties of a reagent is fundamental to its safe and effective use.
| Property | Value | Reference |
| CAS Number | 65232-57-7 | [1] |
| Molecular Formula | C₁₀H₁₃Br | [1] |
| Molecular Weight | 213.11 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | [2] |
| Boiling Point | 78-80 °C at 2 mmHg | [3] |
| Density | 1.264 g/cm³ | |
| Solubility | Insoluble in water | [4] |
| Storage | Store at room temperature | [3] |
Safety Summary: this compound is classified as harmful if swallowed and causes skin irritation. It is also noted to have potential long-lasting harmful effects on aquatic life. Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), are essential when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
Synthesis of this compound
The primary synthetic route to this compound involves the direct bromination of 1,3-diethylbenzene. The reaction is typically carried out using elemental bromine in the presence of a Lewis acid catalyst, such as iron(III) bromide, or under conditions that promote electrophilic aromatic substitution. The directing effects of the two ethyl groups favor the substitution at the 2-position, ortho to both alkyl chains.
Key Applications as a Reactive Intermediate
The reactivity of the carbon-bromine bond in this compound makes it a versatile precursor for a variety of transformations. The steric hindrance imposed by the flanking ethyl groups can influence reaction kinetics and, in some cases, lead to unique selectivity.
Grignard Reagent Formation and Subsequent Reactions
One of the most fundamental applications of this compound is in the formation of the corresponding Grignard reagent, (2,6-diethylphenyl)magnesium bromide. This organometallic species is a potent nucleophile and a strong base, enabling the formation of new carbon-carbon bonds.
Reaction Workflow: Grignard Reagent Formation
Caption: Formation of (2,6-diethylphenyl)magnesium bromide.
Experimental Protocol: Synthesis of 2,6-Diethylbenzoic Acid via Grignard Carbonation
This protocol details the synthesis of 2,6-diethylbenzoic acid, a valuable building block, through the carbonation of the Grignard reagent derived from this compound.[5][6]
Materials:
-
This compound
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Dry ice (solid carbon dioxide)
-
Hydrochloric acid (concentrated)
-
Iodine (crystal, as an initiator)
Procedure:
-
Apparatus Setup: A three-necked round-bottom flask is equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. All glassware must be thoroughly dried.
-
Magnesium Activation: Magnesium turnings and a small crystal of iodine are placed in the flask. The flask is gently heated under a flow of nitrogen until violet vapors of iodine are observed, then allowed to cool.
-
Grignard Reagent Formation: A solution of this compound in anhydrous diethyl ether is added dropwise to the activated magnesium. The reaction is initiated, and the mixture is refluxed until the magnesium is consumed.
-
Carbonation: The Grignard solution is cooled in an ice bath and then poured slowly over an excess of crushed dry ice with vigorous stirring.
-
Work-up: After the excess dry ice has sublimed, the reaction mixture is quenched with dilute hydrochloric acid. The aqueous layer is extracted with diethyl ether.
-
Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude 2,6-diethylbenzoic acid, which can be further purified by recrystallization.
Palladium-Catalyzed Cross-Coupling Reactions
This compound is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis.
The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between an organohalide and an organoboron compound.[7] This reaction is widely used in the synthesis of biaryls, which are common motifs in pharmaceuticals and organic materials.
Reaction Workflow: Suzuki-Miyaura Coupling
Caption: Suzuki-Miyaura coupling of this compound.
Experimental Protocol: Synthesis of 2,6-Diethyl-4'-methoxybiphenyl
This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with 4-methoxyphenylboronic acid.
Materials:
-
This compound
-
4-Methoxyphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene and Water (solvent mixture)
Procedure:
-
Reaction Setup: In a round-bottom flask, this compound, 4-methoxyphenylboronic acid, potassium carbonate, and triphenylphosphine are combined.
-
Solvent Addition: A degassed mixture of toluene and water is added to the flask.
-
Catalyst Addition: Palladium(II) acetate is added, and the flask is purged with nitrogen.
-
Reaction: The mixture is heated to reflux with vigorous stirring until the starting material is consumed (monitored by TLC or GC-MS).
-
Work-up: The reaction is cooled to room temperature, and the layers are separated. The aqueous layer is extracted with toluene.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The crude product is purified by column chromatography.
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, coupling an aryl halide with an amine.[5][8] This reaction is of great importance in the synthesis of pharmaceuticals, as the aniline and arylamine moieties are prevalent in many drug molecules.
Reaction Workflow: Buchwald-Hartwig Amination
Caption: Buchwald-Hartwig amination of this compound.
Experimental Protocol: Synthesis of N,N-Dimethyl-2,6-diethylaniline
This protocol outlines the synthesis of N,N-Dimethyl-2,6-diethylaniline via a Buchwald-Hartwig amination.
Materials:
-
This compound
-
Dimethylamine (as a solution in THF or as a salt)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene
Procedure:
-
Reaction Setup: In a glovebox, a reaction vessel is charged with Pd₂(dba)₃, XPhos, and sodium tert-butoxide.
-
Reagent Addition: Toluene, this compound, and a solution of dimethylamine are added.
-
Reaction: The vessel is sealed and heated with stirring. The reaction progress is monitored by GC-MS.
-
Work-up: Upon completion, the reaction is cooled, diluted with diethyl ether, and filtered through a pad of celite.
-
Purification: The filtrate is concentrated, and the crude product is purified by column chromatography.
Applications in Drug Discovery and Materials Science
The 2,6-diethylphenyl moiety, readily introduced using this compound, is a key structural feature in a number of important molecules.
Bulky Phosphine Ligands
The synthesis of bulky phosphine ligands is a significant application of this compound. These ligands are crucial for the performance of many transition metal catalysts, influencing their activity, selectivity, and stability. The 2,6-diethylphenyl group can be incorporated into phosphine ligands to create a sterically demanding environment around the metal center.[8][9]
Kinase Inhibitors
In the field of drug discovery, the 2,6-dialkylphenyl motif is a recognized feature in the design of kinase inhibitors.[10] The steric bulk provided by the ethyl groups can enhance binding affinity and selectivity for the target kinase by occupying specific hydrophobic pockets in the active site. While direct synthesis from this compound is not always the primary route in reported examples, its utility as a starting material for the corresponding anilines and other derivatives makes it a relevant precursor in this area.
Conclusion
This compound is a valuable and versatile reactive intermediate with a growing number of applications in modern organic synthesis. Its sterically hindered nature provides a unique handle for the construction of complex molecules with tailored properties. From the formation of Grignard reagents to its use in sophisticated palladium-catalyzed cross-coupling reactions, this building block offers chemists a reliable means to introduce the bulky 2,6-diethylphenyl moiety. As the demand for novel pharmaceuticals and advanced materials continues to grow, the strategic application of sterically demanding intermediates like this compound will undoubtedly play an increasingly important role in shaping the future of chemical synthesis.
References
-
This compound | C10H13Br | CID 522160 - PubChem. Available from: [Link]
-
organic synthesis: benzoic acid via a grignard reaction. Available from: [Link]
-
This compound - LabSolutions | Lab Chemicals & Equipment. Available from: [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. Available from: [Link]
-
Sterically Controlled Late‐Stage Functionalization of Bulky Phosphines - Wiley Online Library. Available from: [Link]
-
Grignard Reaction: Synthesis of Benzoic Acid. Available from: [Link]
-
GRIGNARD REACTION – Synthesis of Benzoic Acid. Available from: [Link]
-
2,6-Diethylaniline: Properties, Applications, and Manufacturing. Available from: [Link]
-
SUPPORTING INFORMATION FOR. Available from: [Link]
-
Buchwald–Hartwig amination - Wikipedia. Available from: [Link]
-
Synthesis of 2,6-dimethylaniline - PrepChem.com. Available from: [Link]
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Available from: [Link]
-
Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available from: [Link]
-
Synthesis, Reactivity and Transition Metal Chemistry of Bulky Phosphines - chem.iitb.ac.in. Available from: [Link]
-
Synthesis of 2,6-Diethylaniline - PrepChem.com. Available from: [Link]
-
Simple and convenient method of synthesis of N-ethyl-2,6-diethyl aniline and derivatives - JOCPR. Available from: [Link]
-
The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - MDPI. Available from: [Link]
Sources
- 1. Negishi coupling - Wikipedia [en.wikipedia.org]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. 2,6-DIMETHYL-4-NITROPHENOL synthesis - chemicalbook [chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Negishi Coupling [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Negishi Coupling | OpenOChem Learn [learn.openochem.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Application Notes & Protocols: Strategic Execution of Suzuki-Miyaura Coupling with 2-Bromo-1,3-diethylbenzene for Advanced Synthesis
Abstract
This comprehensive guide is tailored for researchers, scientists, and professionals in drug development, providing a deep dive into the Suzuki-Miyaura coupling of the sterically hindered substrate, 2-bromo-1,3-diethylbenzene. We move beyond simplistic protocols to offer a nuanced understanding of the reaction's mechanics, the rationale behind reagent selection, and troubleshooting strategies. This document is structured to empower the user with the expertise to not only replicate the described methods but also to adapt and optimize them for their specific synthetic challenges. We will explore the intricacies of catalyst and ligand selection, the critical role of the base and solvent system, and provide a detailed, field-tested protocol for successful cross-coupling.
Introduction: The Challenge and Opportunity of Sterically Hindered Substrates
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, celebrated for its capacity to form carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] Its application in the synthesis of biaryls, a common motif in pharmaceuticals and functional materials, is particularly widespread.[3] However, the reaction's efficiency can be significantly hampered when employing sterically hindered substrates, such as those with ortho-disubstitution.[4][5]
This compound presents a classic example of such a challenge. The two ethyl groups flanking the bromine atom create significant steric bulk, which can impede the crucial oxidative addition step in the catalytic cycle.[6] Overcoming this steric barrier is paramount for achieving high yields and preventing unwanted side reactions. This guide provides the strategic insights and detailed protocols necessary to successfully couple this challenging substrate.
The Catalytic Cycle: A Mechanistic Perspective on Steric Hindrance
A thorough understanding of the Suzuki-Miyaura catalytic cycle is essential for troubleshooting and optimizing reactions with sterically demanding substrates.[2][7][8] The cycle comprises three key steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The cycle begins with the oxidative addition of the aryl halide to a low-valent palladium(0) complex. This is often the rate-limiting step, especially with sterically hindered substrates like this compound, as the bulky substituents can sterically block the palladium catalyst's approach to the carbon-bromine bond.[6]
-
Transmetalation: In this step, the organic group from the organoboron reagent is transferred to the palladium(II) complex. This process is facilitated by a base, which activates the boronic acid.[9][10]
-
Reductive Elimination: The final step involves the reductive elimination of the coupled product from the palladium(II) complex, regenerating the active palladium(0) catalyst. This step can also be hindered by steric congestion around the metal center.
Strategic Reagent Selection for Coupling this compound
Success in coupling sterically hindered substrates hinges on the judicious selection of the catalyst system and reaction conditions. Standard conditions, such as using Pd(PPh₃)₄, are often ineffective.[11]
The Palladium Catalyst and Ligand: The Heart of the Reaction
For sterically hindered aryl bromides, the use of bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) is crucial.[6][12][13] These ligands promote the formation of a monoligated, 14-electron palladium(0) species, which is more reactive in the oxidative addition step.[11]
Recommended Ligands:
-
Buchwald Biaryl Phosphine Ligands: Ligands such as SPhos, RuPhos, and XPhos are excellent choices.[4][11] They possess the necessary bulk and electron-donating properties to facilitate the challenging oxidative addition and reductive elimination steps.
-
N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors that form highly stable and active palladium complexes, making them effective for sterically demanding couplings.[12]
The Base and Solvent System: Critical for Transmetalation
The choice of base and solvent is interdependent and plays a vital role in the transmetalation step.
Bases:
-
Potassium Phosphate (K₃PO₄): This is a reliable and effective base for many hindered couplings, often used as a fine powder.[11]
-
Potassium tert-butoxide (t-BuOK): A stronger base that can be particularly effective, especially with less reactive coupling partners.[12]
Solvents:
-
Anhydrous, Aprotic Solvents: Toluene and dioxane are common and effective choices.[11][12] They are non-polar and aprotic, which is ideal for the reaction.
-
Higher Boiling Point Solvents: For particularly challenging couplings, solvents like xylenes may be necessary to allow for higher reaction temperatures.[11]
Reaction Temperature: Overcoming the Activation Barrier
Sterically hindered substrates often require higher temperatures to overcome the activation energy barriers for oxidative addition and reductive elimination.[11] A typical temperature range for these reactions is 80-140 °C.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
This protocol provides a detailed, step-by-step methodology for a representative Suzuki-Miyaura coupling reaction.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| This compound | >98% | e.g., Sigma-Aldrich |
| Phenylboronic Acid | >97% | e.g., Sigma-Aldrich |
| Palladium(II) Acetate (Pd(OAc)₂) | Catalyst Grade | e.g., Strem |
| SPhos | >98% | e.g., Strem |
| Potassium Phosphate (K₃PO₄) | Anhydrous, Powder | e.g., Sigma-Aldrich |
| Toluene | Anhydrous, >99.8% | e.g., Sigma-Aldrich |
| Deionized Water | N/A | In-house |
| Diethyl Ether | ACS Grade | e.g., Fisher |
| Brine (Saturated NaCl solution) | N/A | In-house |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | e.g., Fisher |
| Silica Gel | 230-400 mesh | e.g., Sorbent Tech |
| Schlenk flask or oven-dried round-bottom flask with reflux condenser | N/A | N/A |
| Magnetic stir bar | N/A | N/A |
| Inert gas supply (Argon or Nitrogen) | High Purity | N/A |
Step-by-Step Protocol
-
Preparation of the Reaction Vessel:
-
Place a magnetic stir bar in a 50 mL Schlenk flask.
-
Flame-dry the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
-
-
Addition of Reagents:
-
To the flask, add this compound (1.0 mmol, 213 mg), phenylboronic acid (1.2 mmol, 146 mg), potassium phosphate (2.0 mmol, 424 mg), palladium(II) acetate (0.02 mmol, 4.5 mg), and SPhos (0.04 mmol, 16.4 mg).
-
-
Solvent Addition and Degassing:
-
Add anhydrous toluene (10 mL) to the flask via syringe.
-
Degas the reaction mixture by bubbling argon through the solution for 15-20 minutes. Alternatively, use the freeze-pump-thaw method (three cycles).
-
-
Reaction Execution:
-
Immerse the flask in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for 12-24 hours.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.
-
-
Workup Procedure:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with diethyl ether (20 mL) and water (20 mL).
-
Separate the organic layer.
-
Extract the aqueous layer with diethyl ether (2 x 15 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., hexanes or a gradient of ethyl acetate in hexanes) to afford the pure 2,6-diethylbiphenyl.
-
Expected Results and Troubleshooting
| Parameter | Expected Outcome |
| Yield | 75-95% (highly dependent on reaction optimization) |
| Purity | >98% after column chromatography |
| Side Products | Protodeboronation of the boronic acid, homocoupling of the boronic acid, reduction of the aryl bromide. |
Troubleshooting Common Issues:
-
Low or No Conversion:
-
Cause: Inefficient catalyst system, insufficient temperature, or poor quality reagents.
-
Solution: Switch to a more active ligand (e.g., from SPhos to XPhos), increase the reaction temperature, or ensure all reagents are anhydrous and the atmosphere is inert.[11]
-
-
Significant Protodeboronation:
-
Cause: Presence of excess water or use of a very strong, nucleophilic base.
-
Solution: Ensure anhydrous conditions. Consider using a less nucleophilic base like cesium fluoride (CsF) if protodeboronation is a persistent issue.[6]
-
-
Formation of Homocoupled Product:
-
Cause: Oxygen contamination, which can lead to the oxidative homocoupling of the boronic acid.
-
Solution: Thoroughly degas the reaction mixture and maintain a strict inert atmosphere throughout the reaction.
-
Conclusion
The Suzuki-Miyaura coupling of this compound, while challenging due to steric hindrance, is a highly achievable transformation with the appropriate selection of catalyst, ligand, base, and reaction conditions. By understanding the mechanistic nuances and following a robust protocol, researchers can successfully synthesize sterically congested biaryl compounds, opening avenues for the development of novel pharmaceuticals and advanced materials. The insights and detailed procedures provided in this guide serve as a strong foundation for both the successful execution and intelligent optimization of these important reactions.
References
- Benchchem. (n.d.). Technical Support Center: Suzuki Reactions with Sterically Hindered Substrates.
- National Institutes of Health. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.
- ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.
- Organic Chemistry Portal. (n.d.). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates.
- ResearchGate. (n.d.). Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides....
- Benchchem. (n.d.). A Comparative Guide to Palladium Catalysts for the Suzuki Coupling of 2,6-Dibromopyridine.
- ResearchGate. (n.d.). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES.
- National Institutes of Health. (n.d.). Organoborane coupling reactions (Suzuki coupling).
- Journal of the American Chemical Society. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions.
- Thieme. (n.d.). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances.
- ResearchGate. (n.d.). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- The Royal Society of Chemistry. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling.
- Wikipedia. (n.d.). Suzuki reaction.
- NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples.
- Benchchem. (n.d.). Troubleshooting failed Suzuki coupling with electron-rich aryl halides.
- R Discovery. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions.
- Andrew G. Myers Research Group. (n.d.). The Suzuki Reaction.
- National Institutes of Health. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects.
Sources
- 1. thieme-connect.com [thieme-connect.com]
- 2. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of 2-Bromo-1,3-diethylbenzene in Pharmaceutical Synthesis
Introduction: The Strategic Value of the 2,6-Diethylphenyl Moiety
In the landscape of modern drug discovery and development, the precise control of molecular architecture is paramount. The 2,6-diethylphenyl group, accessible through its precursor 2-Bromo-1,3-diethylbenzene, is a key structural motif in a variety of biologically active molecules. Its primary function is to act as a "steric shield," introducing conformational constraints that can lock a molecule into a bioactive conformation, enhance selectivity for a specific protein target, or prevent metabolic degradation by sterically hindering access for metabolic enzymes.[1] this compound (CAS: 65232-57-7) is therefore a critical building block for introducing this valuable functionality.[2][3]
This guide provides in-depth application notes and detailed protocols for three cornerstone reactions in pharmaceutical synthesis utilizing this compound: the Suzuki-Miyaura coupling for carbon-carbon bond formation, the Buchwald-Hartwig amination for carbon-nitrogen bond formation, and the Grignard reaction for creating versatile organometallic intermediates. The protocols are designed to be self-validating, with explanations of the underlying chemical principles and troubleshooting guides to ensure robust and reproducible results.
| Property | Value |
| Molecular Formula | C₁₀H₁₃Br[1] |
| Molecular Weight | 213.11 g/mol [1] |
| Appearance | Clear colorless to yellow liquid[3] |
| Boiling Point | 78-80 °C at 2 mmHg[4] |
| Density | 1.264 g/cm³[1] |
Application Note 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a Nobel Prize-winning, palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound.[5] It is a foundational tool in pharmaceutical synthesis due to its mild reaction conditions, functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives.[6]
Expertise & Causality: Overcoming Steric Hindrance
The primary challenge in coupling this compound is the significant steric bulk imposed by the two ortho-ethyl groups. These groups impede the approach of the palladium catalyst to the C-Br bond for the initial oxidative addition step, which is often rate-limiting.[7] Furthermore, they hinder the subsequent reductive elimination step that forms the final product.
To overcome this, the choice of a supporting phosphine ligand for the palladium catalyst is critical. The solution lies in using bulky, electron-rich "Buchwald ligands" (e.g., SPhos, XPhos, or RuPhos).[7]
-
Bulkiness: These ligands promote the formation of a coordinatively unsaturated, highly reactive 12-electron palladium(0) species (L-Pd) that is necessary to undergo oxidative addition with the hindered aryl bromide.
-
Electron-Donating Nature: The electron-richness of the ligand accelerates the rate of oxidative addition and facilitates the final reductive elimination step of the catalytic cycle.[5]
The base is also a crucial component, serving to activate the boronic acid into a more nucleophilic "ate" complex, which facilitates the key transmetalation step.[6]
Protocol 1: Suzuki-Miyaura Coupling with an Arylboronic Acid
This protocol describes a representative coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 eq)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 eq)
-
Potassium Carbonate (K₂CO₃), finely ground (3.0 eq)
-
Toluene
-
Water
-
Argon or Nitrogen gas supply
Equipment:
-
Schlenk flask or oven-dried round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
-
Inert atmosphere setup (manifold or balloon)
Procedure:
-
Setup: To the Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), Pd(OAc)₂ (0.02 eq), SPhos (0.04 eq), and K₂CO₃ (3.0 eq).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times to ensure an inert atmosphere.
-
Solvent Addition: Add toluene and water (typically a 4:1 to 10:1 ratio by volume) via syringe. The total solvent volume should be sufficient to make a 0.1-0.2 M solution with respect to the aryl bromide.
-
Degassing: Vigorously stir the mixture and sparge with argon for 15-20 minutes to ensure the solvents are fully degassed.
-
Reaction: Heat the reaction mixture to 90-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
| Parameter | Expected Outcome |
| Typical Yield | 75-95% |
| Purity (Post-Chromatography) | >98% |
| Appearance | White to off-white solid or oil |
| Issue | Potential Cause | Recommended Solution |
| Low Conversion / No Reaction | Inactive catalyst (Pd black observed). | Ensure rigorous degassing. Use fresh, high-quality palladium source and ligand. |
| Insufficient base strength or poor solubility. | Use a stronger base like K₃PO₄ or Cs₂CO₃. Ensure the base is finely powdered. | |
| Protodeborylation of Boronic Acid | Presence of excess water or oxygen; prolonged reaction time at high temperature. | Minimize water in the solvent system. Ensure a robust inert atmosphere. Monitor reaction closely and stop once complete. |
| Homocoupling of Boronic Acid | Presence of Pd(II) and oxygen. | This is often a minor side product but can be minimized with proper degassing.[8] |
Application Note 2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is the palladium-catalyzed formation of a carbon-nitrogen bond between an aryl halide and an amine.[9] This reaction has revolutionized pharmaceutical chemistry, providing a general and efficient method for synthesizing aryl amines, which are prevalent in drug molecules.[10]
Expertise & Causality: Tailoring the Catalyst System
Similar to the Suzuki coupling, the steric hindrance of this compound presents a significant challenge for the Buchwald-Hartwig amination.[11] The oxidative addition of the Pd(0) catalyst to the C-Br bond is a critical, often difficult, step. The choice of ligand is paramount for success.[9]
-
Ligand Selection: Sterically hindered, electron-rich biaryl phosphine ligands (e.g., RuPhos, BrettPhos) are generally required. These ligands stabilize the palladium center and promote the necessary oxidative addition and reductive elimination steps for hindered substrates.[12]
-
Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine (or the N-H precursor complex on the palladium center), generating the active palladium-amido complex that precedes reductive elimination.[9][11] Sodium tert-butoxide (NaOtBu) is the most common choice, although other bases like lithium bis(trimethylsilyl)amide (LiHMDS) or potassium phosphate (K₃PO₄) can be used depending on the amine's sensitivity.[11]
Protocol 2: Buchwald-Hartwig Amination with a Secondary Amine
This protocol provides a general method for the amination of this compound.
Materials:
-
This compound (1.0 eq)
-
Secondary Amine (e.g., Morpholine) (1.2 eq)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.015 eq)
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) (0.03 eq)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Anhydrous Toluene
-
Argon or Nitrogen gas supply
Equipment:
-
Glovebox or Schlenk line for handling air-sensitive reagents
-
Oven-dried Schlenk tube with screw cap and stir bar
-
Magnetic stirrer and hotplate
Procedure:
-
Setup (in a glovebox): To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.015 eq), RuPhos (0.03 eq), and NaOtBu (1.4 eq).
-
Reagent Addition: Remove the tube from the glovebox. Add this compound (1.0 eq), the secondary amine (1.2 eq), and anhydrous toluene via syringe.
-
Reaction: Seal the tube tightly and place it on a hotplate. Heat the reaction mixture to 100 °C with vigorous stirring. The reaction is typically complete in 2-18 hours.
-
Monitoring: Monitor the reaction by taking small aliquots (under an inert atmosphere if necessary) and analyzing by TLC or LC-MS.
-
Workup: After cooling to room temperature, carefully quench the reaction by adding saturated aqueous ammonium chloride. Dilute with ethyl acetate and filter through a pad of celite to remove palladium black.
-
Extraction: Transfer the filtrate to a separatory funnel, wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate. Purify the residue by flash chromatography.
| Parameter | Expected Outcome |
| Typical Yield | 70-90% |
| Purity (Post-Chromatography) | >98% |
| Appearance | Varies based on amine partner |
| Issue | Potential Cause | Recommended Solution |
| Dark Black Solution, Low Yield | Catalyst decomposition. | Ensure reagents and solvent are strictly anhydrous and oxygen-free. NaOtBu quality is critical; use fresh, finely ground powder. |
| Incomplete Reaction | Insufficiently active catalyst system. | Screen other ligands (e.g., BrettPhos, XPhos). Increase catalyst loading slightly (e.g., to 2 mol% Pd). |
| Hydrodehalogenation (Ar-H formation) | Side reaction competing with reductive elimination. | This can occur if the amine concentration is low or if water is present. Ensure stoichiometry is correct and conditions are anhydrous.[9] |
Application Note 3: Grignard Reagent Formation and Utilization
The Grignard reaction is a classic organometallic reaction involving the reaction of an organomagnesium halide (Grignard reagent) with an electrophile, most notably carbonyl compounds.[13] It is a powerful method for C-C bond formation.[14] Preparing the Grignard reagent from this compound creates a potent, sterically hindered 2,6-diethylphenyl nucleophile.
Expertise & Causality: Ensuring Successful Formation
The formation of a Grignard reagent is notoriously sensitive to moisture.[14] The organomagnesium species is a very strong base and will be rapidly quenched by any protic source, including water from the atmosphere or residual moisture on glassware.[13]
-
Anhydrous Conditions: The absolute requirement is for strictly anhydrous conditions. All glassware must be flame- or oven-dried immediately before use. Anhydrous solvents (typically diethyl ether or THF) are mandatory.[14][15]
-
Initiation: The reaction between the aryl bromide and magnesium metal can sometimes be difficult to initiate due to a passivating layer of magnesium oxide on the metal surface. Methods to initiate the reaction include adding a small crystal of iodine (which reacts with Mg to form reactive MgI₂), a few drops of 1,2-dibromoethane, or crushing the magnesium turnings in the flask to expose a fresh surface.[13]
-
Solvent Choice: Tetrahydrofuran (THF) is often a better solvent than diethyl ether for preparing Grignard reagents from less reactive aryl bromides, as its higher boiling point allows for heating to facilitate the reaction.[16]
Sources
- 1. This compound | 65232-57-7 | FB166911 [biosynth.com]
- 2. L03482.03 [thermofisher.com]
- 3. This compound, 94% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 4. This compound | 65232-57-7 [sigmaaldrich.com]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 13. community.wvu.edu [community.wvu.edu]
- 14. bohr.winthrop.edu [bohr.winthrop.edu]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Formation of Grignard reagents from 3-bromo-NN-dimethylbenzylamine and 4-bromo-NN-diethylbenzylamine and their reactions with benzaldehyde - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 2-Bromo-1,3-diethylbenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Challenges of Sterically Hindered Cross-Coupling
In the landscape of modern organic synthesis, palladium-catalyzed cross-coupling reactions stand as a cornerstone for the construction of carbon-carbon and carbon-heteroatom bonds. These transformations, recognized with the 2010 Nobel Prize in Chemistry, have revolutionized the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials.[1] 2-Bromo-1,3-diethylbenzene presents a unique and challenging substrate for these powerful reactions. The presence of two ethyl groups ortho to the bromine atom introduces significant steric hindrance, which can impede the crucial oxidative addition step in the catalytic cycle, often leading to low yields or complete reaction failure under standard conditions.
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed exploration of palladium-catalyzed cross-coupling reactions involving this compound. Moving beyond generic protocols, this document delves into the mechanistic nuances and practical considerations essential for successfully coupling this sterically encumbered aryl bromide. We will explore a range of powerful cross-coupling reactions, offering not just step-by-step protocols but also the scientific rationale behind the choice of catalysts, ligands, bases, and solvents. Our aim is to equip you with the knowledge to not only replicate these methods but also to troubleshoot and adapt them for your specific synthetic targets.
The Catalytic Cycle: A Universal Mechanism
At the heart of palladium-catalyzed cross-coupling lies a common mechanistic pathway.[2] Understanding this cycle is paramount for rational optimization and troubleshooting. The cycle typically involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) intermediate. This is often the rate-limiting step, especially for sterically hindered substrates.
-
Transmetalation: An organometallic coupling partner (e.g., an organoboron, organotin, or organozinc reagent) transfers its organic group to the palladium center, displacing the bromide.
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final product, regenerating the Pd(0) catalyst, which then re-enters the catalytic cycle.
Figure 1: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Key Cross-Coupling Strategies for this compound
The choice of cross-coupling reaction depends on the desired bond formation. Below, we detail the most relevant and powerful methods for the functionalization of this compound.
Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method due to the stability, low toxicity, and commercial availability of a vast array of boronic acids and their derivatives.[3] For a sterically hindered substrate like this compound, the choice of a highly active catalyst system is crucial.
Causality Behind Experimental Choices:
-
Catalyst and Ligand: A combination of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand is essential. Ligands such as SPhos, XPhos, or RuPhos are designed to promote the challenging oxidative addition step and stabilize the catalytically active monoligated Pd(0) species.
-
Base: A base is required to activate the boronic acid for transmetalation.[4] Strong bases like K₃PO₄ or Cs₂CO₃ are often effective. The choice of base can also influence the rate of competing side reactions.
-
Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or THF) and water is commonly used to dissolve both the organic and inorganic reagents.
Detailed Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
-
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄), finely ground
-
1,4-Dioxane, anhydrous
-
Degassed water
-
Schlenk flask or microwave vial
-
Magnetic stirrer and heating source (oil bath or microwave reactor)
-
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.5 mmol, 1.5 equiv.), and finely ground K₃PO₄ (3.0 mmol, 3.0 equiv.).
-
In a separate vial, prepare the catalyst solution by dissolving Pd(OAc)₂ (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) in anhydrous 1,4-dioxane (5 mL).
-
Add the catalyst solution to the Schlenk flask containing the reagents.
-
Add degassed water (1 mL) to the reaction mixture.
-
Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2,6-diethyl-1,1'-biphenyl.
-
| Parameter | Recommended Condition | Rationale |
| Palladium Source | Pd(OAc)₂ or Pd₂(dba)₃ | Readily available and effective precatalysts. |
| Ligand | SPhos, XPhos, RuPhos | Bulky, electron-rich ligands facilitate oxidative addition. |
| Base | K₃PO₄ or Cs₂CO₃ | Strong, non-nucleophilic bases for boronic acid activation. |
| Solvent | Dioxane/Water, Toluene/Water | Biphasic system to dissolve all components. |
| Temperature | 80-120 °C | Sufficient energy to overcome the activation barrier. |
Buchwald-Hartwig Amination: Constructing C–N Bonds
The Buchwald-Hartwig amination has become an indispensable tool for the synthesis of arylamines, which are prevalent in pharmaceuticals and organic materials.[5][6] Coupling a sterically hindered aryl bromide with an amine requires a highly active catalyst system to overcome the steric repulsion.
Causality Behind Experimental Choices:
-
Catalyst and Ligand: Similar to the Suzuki coupling, bulky and electron-rich phosphine ligands are paramount. Buchwald's biarylphosphine ligands (e.g., XPhos, BrettPhos) or Josiphos-type ligands have demonstrated high efficacy in these challenging transformations.
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine, making it a more potent nucleophile. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly employed.[7]
-
Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are typically used to prevent quenching of the strong base.
Detailed Protocol: Buchwald-Hartwig Amination of this compound with Morpholine
-
Materials:
-
This compound
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene, anhydrous
-
Schlenk flask or sealed tube
-
Magnetic stirrer and heating source
-
-
Procedure:
-
To a glovebox or under a robust inert atmosphere, add to a Schlenk flask Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), XPhos (0.036 mmol, 3.6 mol%), and NaOtBu (1.4 mmol, 1.4 equiv.).
-
Add this compound (1.0 mmol, 1.0 equiv.) and morpholine (1.2 mmol, 1.2 equiv.).
-
Add anhydrous toluene (5 mL).
-
Seal the flask and heat the reaction mixture to 110 °C with vigorous stirring for 16-24 hours. Monitor by GC-MS.
-
After cooling to room temperature, quench the reaction by adding saturated aqueous ammonium chloride (10 mL).
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify by column chromatography to yield 4-(2,6-diethylphenyl)morpholine.
-
Figure 2: Simplified workflow of the Buchwald-Hartwig amination.
Sonogashira Coupling: Formation of C(sp²)–C(sp) Bonds
The Sonogashira coupling provides a direct route to arylalkynes, valuable intermediates in organic synthesis.[8][9] The reaction typically employs a palladium catalyst and a copper(I) co-catalyst. For sterically hindered substrates, copper-free conditions with highly active palladium/phosphine systems can be advantageous to minimize the formation of alkyne homocoupling (Glaser coupling) byproducts.
Causality Behind Experimental Choices:
-
Catalyst System: A Pd(0) source like Pd(PPh₃)₄ or a combination of a Pd(II) salt with a phosphine ligand is used. The addition of a copper(I) salt (e.g., CuI) is traditional and facilitates the transmetalation of the acetylide.
-
Ligand: For hindered substrates, bulky, electron-rich phosphine ligands can enhance the rate of oxidative addition.
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), is used to deprotonate the terminal alkyne and to neutralize the HBr formed during the reaction.
-
Solvent: Aprotic polar solvents like DMF or THF are common.
Detailed Protocol: Sonogashira Coupling of this compound with Phenylacetylene
-
Materials:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous, degassed THF
-
Schlenk flask
-
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv.), PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%), and CuI (0.06 mmol, 6 mol%).
-
Add anhydrous, degassed THF (10 mL) and triethylamine (3.0 mmol, 3.0 equiv.).
-
Add phenylacetylene (1.2 mmol, 1.2 equiv.) dropwise to the stirred solution.
-
Stir the reaction mixture at 60 °C for 12 hours. Monitor the reaction by TLC.
-
After completion, cool the mixture and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate and dissolve the residue in ethyl acetate (20 mL).
-
Wash the organic solution with saturated aqueous NH₄Cl (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography to yield 1,3-diethyl-2-(phenylethynyl)benzene.
-
Troubleshooting and Optimization
Given the challenging nature of this compound, optimization of the reaction conditions is often necessary.
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inefficient oxidative addition due to steric hindrance. | Increase reaction temperature. Screen more sterically demanding and electron-rich ligands (e.g., t-Bu₃P, cataCXium A). Use a more active palladium precatalyst. |
| Catalyst decomposition. | Ensure strictly anhydrous and anaerobic conditions. Use a pre-formed, air-stable catalyst. | |
| Formation of Side Products | Suzuki: Protodeboronation of the boronic acid. | Use a stronger base (e.g., CsF) or anhydrous conditions. |
| Buchwald-Hartwig: Hydrodehalogenation. | Screen different ligand/base combinations. Lowering the reaction temperature may help. | |
| Sonogashira: Glaser coupling of the alkyne. | Switch to copper-free conditions. Use a less polar solvent. |
Conclusion
The palladium-catalyzed cross-coupling of this compound, while challenging due to steric hindrance, is a feasible and powerful strategy for the synthesis of complex, substituted aromatic compounds. Success hinges on the rational selection of a highly active catalytic system, particularly the use of bulky and electron-rich phosphine ligands that can facilitate the difficult oxidative addition step. The protocols and insights provided in this guide serve as a robust starting point for researchers to develop and optimize these transformations for their specific synthetic needs. By understanding the underlying principles and the causality behind the experimental choices, scientists can unlock the full potential of cross-coupling chemistry for even the most demanding substrates.
References
- Mizoroki, T., et al. (1971). Bulletin of the Chemical Society of Japan, 44(2), 581.
-
The Nobel Prize in Chemistry 2010. NobelPrize.org. [Link]
-
Lumen Learning. Palladium catalyzed couplings. [Link]
- Buchwald, S. L., & Hartwig, J. F. (2010). Accounts of Chemical Research, 43(4), 475-476.
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]
- Sonogashira, K., Tohda, Y., & Hagihara, N. (1975). A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines. Tetrahedron Letters, 16(50), 4467-4470.
-
Wikipedia. Suzuki reaction. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
- Corriu, R. J. P., & Masse, J. P. (1972). Activation of Grignard reagents by transition-metal complexes. A new and simple synthesis of trans-stilbenes and polyphenyls.
- Kumada, M., Tamao, K., & Sumitani, K. (1972). Phosphine-alkylnickel complexes. II. Catalytic cross-coupling of Grignard reagents with aryl and vinyl halides. Journal of the American Chemical Society, 94(12), 4374-4376.
-
Wikipedia. Kumada coupling. [Link]
-
Organic Chemistry Portal. Kumada Coupling. [Link]
-
Wikipedia. Sonogashira coupling. [Link]
-
Chemistry LibreTexts. Sonogashira Coupling. [Link]
-
Forero-Cortés, P. A., & Haydl, A. M. (2019). The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook. Organic Process Research & Development, 23(8), 1478–1483. [Link]
- U.S. Patent No. 7,595,417 B2. (2009).
-
Biscoe, M. R., et al. (2013). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Angewandte Chemie International Edition, 52(38), 10035-10039. [Link]
-
Thottumkara, A. P., et al. (2021). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Advances, 11(1), 1-18. [Link]
-
Elangovan, A., Wang, Y. H., & Ho, T. I. (2003). Sonogashira coupling reaction with diminished homocoupling. Organic letters, 5(11), 1841-1844. [Link]
-
Myers, A. G. The Suzuki Reaction. [Link]
-
University of Rochester. Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Littke, A. F., & Fu, G. C. (1999). Heck Reactions in the Presence of P(t-Bu)3: Expanded Scope and Milder Reaction Conditions for the Coupling of Aryl Chlorides. The Journal of Organic Chemistry, 64(1), 10–11. [Link]
-
Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066. [Link]
- Kotha, S., Lahiri, K., & Kashinath, D. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 58(48), 9633-9695.
-
Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359–1470. [Link]
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]
-
Yin, L., & Liebscher, J. (2007). Carbon−Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts. Chemical Reviews, 107(1), 133–173. [Link]
Sources
- 1. Kumada coupling - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. rsc.org [rsc.org]
- 4. mjas.analis.com.my [mjas.analis.com.my]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 8. jk-sci.com [jk-sci.com]
- 9. chem.libretexts.org [chem.libretexts.org]
Application Note: A Detailed Experimental Protocol for the Sonogashira Coupling of 2-Bromo-1,3-diethylbenzene
Introduction: The Power of the Sonogashira Reaction
The Sonogashira reaction, a palladium- and copper-cocatalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide, stands as a cornerstone of modern organic synthesis.[1] Since its development in 1975, it has become an indispensable tool for the formation of C(sp²)-C(sp) bonds.[2] The reaction's value is underscored by its operational simplicity and mild conditions, which tolerate a wide array of functional groups, enabling the construction of complex molecular architectures.[1] These attributes have led to its widespread adoption in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[2]
This guide provides a detailed, field-proven protocol for the Sonogashira coupling of 2-Bromo-1,3-diethylbenzene with phenylacetylene. This specific substrate presents a moderate challenge due to the steric hindrance imposed by the ortho-diethyl groups and the lower reactivity of an aryl bromide compared to an aryl iodide.[1][3] This protocol is designed to be robust and reproducible, offering insights into the causal relationships between reaction components and outcomes.
Reaction Mechanism and Key Principles
A thorough understanding of the reaction mechanism is paramount for successful execution and troubleshooting. The Sonogashira coupling operates through two interconnected, synergistic catalytic cycles: a palladium cycle and a copper cycle.[4]
-
The Palladium Cycle: The active Pd(0) catalyst initiates the cycle by undergoing oxidative addition to the aryl bromide (this compound), forming a Pd(II) complex. This is often the rate-limiting step, particularly for sterically hindered or electron-rich aryl bromides.[5]
-
The Copper Cycle: Concurrently, the copper(I) iodide co-catalyst reacts with the terminal alkyne (phenylacetylene) in the presence of an amine base to form a copper(I) acetylide intermediate.[6] This step is crucial as it activates the alkyne.
-
Transmetalation & Reductive Elimination: The key synergy occurs during the transmetalation step, where the acetylide ligand is transferred from the copper to the palladium(II) complex. The resulting diorganopalladium(II) species then undergoes reductive elimination to yield the final coupled product (1,3-diethyl-2-(phenylethynyl)benzene) and regenerate the active Pd(0) catalyst, allowing the cycle to continue.[4]
Caption: Dual catalytic cycles of the Sonogashira reaction.
Causality Behind Experimental Choices:
-
Catalyst System: We employ Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) as a stable, air-tolerant Pd(II) precatalyst that is efficiently reduced in situ to the active Pd(0) species.[7] Copper(I) iodide (CuI) is the classic co-catalyst, chosen to accelerate the reaction under mild conditions.[1]
-
Base and Solvent: Triethylamine (Et₃N) serves a dual role. It acts as the base required to deprotonate the terminal alkyne and to neutralize the HBr byproduct formed during the reaction.[7] It also functions as a co-solvent with Tetrahydrofuran (THF), which ensures good solubility for all organic and organometallic species.
-
Inert Atmosphere: A critical aspect of this protocol is the rigorous exclusion of oxygen. Oxygen can promote the oxidative homocoupling of the alkyne, a side-reaction known as Glaser coupling, which forms a di-yne byproduct and consumes the alkyne substrate.[5][7] Running the reaction under an inert atmosphere (argon or nitrogen) is the most effective way to prevent this.[8]
Detailed Experimental Protocol
This protocol details the coupling of this compound with phenylacetylene.
3.1. Materials and Equipment
-
Reagents: this compound (≥98%), Phenylacetylene (≥98%), Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂), Copper(I) iodide (CuI, ≥99.99%), Triethylamine (Et₃N, ≥99.5%, anhydrous), Tetrahydrofuran (THF, anhydrous, ≥99.9%), Ethyl acetate (EtOAc, ACS grade), Hexane (ACS grade), Saturated aq. Ammonium Chloride (NH₄Cl), Brine, Anhydrous Magnesium Sulfate (MgSO₄).
-
Equipment: Schlenk flask or oven-dried round-bottom flask with septum, magnetic stirrer and stir bar, inert gas line (Argon or Nitrogen) with bubbler, syringes and needles, TLC plates (silica gel 60 F₂₅₄), rotary evaporator, column chromatography setup.
3.2. Reagent Summary Table
| Reagent | MW ( g/mol ) | Equivalents | Amount (mmol) | Mass/Volume | Role |
| This compound | 213.12 | 1.0 | 2.0 | 426 mg | Aryl Halide |
| Phenylacetylene | 102.13 | 1.2 | 2.4 | 245 mg (266 µL) | Alkyne |
| PdCl₂(PPh₃)₂ | 701.90 | 0.03 (3 mol%) | 0.06 | 42.1 mg | Palladium Precatalyst |
| Copper(I) Iodide (CuI) | 190.45 | 0.05 (5 mol%) | 0.10 | 19.0 mg | Co-catalyst |
| Triethylamine (Et₃N) | 101.19 | ~4.0 | ~8.0 | 1.1 mL | Base / Co-solvent |
| Tetrahydrofuran (THF) | 72.11 | - | - | 8.0 mL | Solvent |
3.3. Step-by-Step Procedure
-
Reaction Setup: Place the this compound (426 mg, 2.0 mmol), PdCl₂(PPh₃)₂ (42.1 mg, 0.06 mmol), and CuI (19.0 mg, 0.10 mmol) into a dry Schlenk flask equipped with a magnetic stir bar.
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent and Reagent Addition: Under a positive pressure of argon, add anhydrous THF (8.0 mL) and anhydrous Et₃N (1.1 mL) via syringe. Stir the mixture to obtain a suspension.
-
Alkyne Addition: Add phenylacetylene (266 µL, 2.4 mmol) dropwise via syringe. The solution will typically darken.
-
Reaction Execution: Stir the reaction mixture at room temperature. For this sterically hindered bromide, gentle heating to 40-50°C may be required if the reaction is sluggish.[9]
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 95:5 Hexane:EtOAc eluent). The starting aryl bromide should be consumed, and a new, less polar product spot should appear. The reaction is typically complete within 3-12 hours.[4][10]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and quench by adding saturated aqueous NH₄Cl solution (15 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing: Combine the organic layers and wash with brine (20 mL). Dry the organic phase over anhydrous MgSO₄.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude residue should be purified by flash column chromatography on silica gel (using a gradient eluent, e.g., starting with 100% hexane and gradually increasing the polarity with ethyl acetate) to afford the pure 1,3-diethyl-2-(phenylethynyl)benzene.[11]
Workflow and Troubleshooting
Caption: Experimental workflow for Sonogashira coupling.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (Pd or Cu).[7]2. Insufficiently inert atmosphere.[7]3. Low reactivity of the aryl bromide.[5] | 1. Use fresh, high-purity catalysts. PdCl₂(PPh₃)₂ is more stable than Pd(PPh₃)₄.2. Ensure proper degassing of solvents and use Schlenk techniques.3. Increase reaction temperature to 50-80°C. Consider a more active ligand system if necessary (e.g., using a bulky phosphine ligand).[5][12] |
| Significant Homocoupling | 1. Presence of oxygen.[5]2. High catalyst loading or temperature. | 1. Rigorously degas all solvents and reagents and maintain a positive inert gas pressure.2. Consider a copper-free protocol if homocoupling persists.[5] |
| Black Precipitate (Pd Black) | Decomposition of the Pd(0) catalyst.[7][13] | 1. Ensure high-purity reagents and anhydrous solvents.2. Some anecdotal evidence suggests THF can promote this; consider toluene as an alternative solvent.[13] |
Safety Precautions
-
General: Perform the reaction in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Reagents: Palladium catalysts are toxic and should be handled with care. Copper iodide is harmful if swallowed or inhaled. Triethylamine is flammable and corrosive. Anhydrous THF can form explosive peroxides; use from a freshly opened bottle or a solvent purification system.
-
Procedure: Operations under an inert atmosphere should be performed by trained personnel.
References
-
Pore, S. K., et al. (2021). Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides. ACS Central Science. Retrieved from [Link]
-
Nair, D. K., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Molecules. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
Reddit. (2020). Sonogashira troubleshooting help needed. r/Chempros. Retrieved from [Link]
-
Chen, J., et al. (2022). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR Protocols. Retrieved from [Link]
-
Reddit. (2021). Struggling to make a sonogashira coupling reaction happen. r/Chempros. Retrieved from [Link]
-
Banakar, P., et al. (2014). Efficient Sonogashira Coupling Reaction Catalyzed by Copper (I) Iodide in the Presence of KF/Al2O3. E-Journal of Chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
-
Plenio, H., et al. (2012). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (2019). Copper in Cross-Coupling Reactions: I. Sonogashira-Hagihara Reaction. Retrieved from [Link]
-
NROChemistry. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
Journal of Chemical Education. (2015). An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
ResearchGate. (2014). What is the best procedure for Sonogashira coupling?. Retrieved from [Link]
-
Royal Society of Chemistry. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances. Retrieved from [Link]
-
Reddit. (2011). Sonogashira workup. r/chemistry. Retrieved from [Link]
-
Lipshutz, B. H., et al. (2008). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. Organic Letters. Retrieved from [Link]
Sources
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. nbinno.com [nbinno.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. reddit.com [reddit.com]
- 10. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. reddit.com [reddit.com]
Application Notes and Protocols: 2-Bromo-1,3-diethylbenzene in Advanced Materials Synthesis
For: Researchers, scientists, and drug development professionals exploring novel organic materials.
Introduction: The Strategic Value of 2-Bromo-1,3-diethylbenzene in Materials Science
This compound is a substituted aromatic compound that serves as a versatile building block in the synthesis of advanced organic materials.[1][2][3][4] Its utility in materials science is primarily derived from the presence of a bromine atom on the benzene ring, which acts as a reactive handle for various cross-coupling reactions. This allows for the strategic construction of larger, more complex molecules with tailored electronic and photophysical properties. The two ethyl groups at the 1 and 3 positions provide increased solubility in organic solvents, a critical factor for the processability of the resulting materials, and can also influence the solid-state packing of the final molecules, impacting their bulk electronic properties.
The core application of this compound lies in its role as a monomer or precursor in the synthesis of conjugated polymers and oligomers, as well as functional small molecules. These materials are at the forefront of research and development in organic electronics, with applications in Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs), and Organic Field-Effect Transistors (OFETs).[5][6] The ability to precisely engineer the structure of these materials by incorporating the 1,3-diethylphenylene unit allows for fine-tuning of their performance characteristics.
Core Application: Building Block for Conjugated Systems via Suzuki-Miyaura Cross-Coupling
The most prominent application of this compound in materials science is its use in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This reaction forms a carbon-carbon bond between the brominated benzene ring and a boron-containing reagent (a boronic acid or boronic ester), enabling the creation of larger π-conjugated systems.[7][8] The resulting biaryl and poly(arylene) structures are the fundamental components of many organic electronic materials.
The general scheme for a Suzuki-Miyaura coupling involving this compound is depicted below:
Figure 1: General workflow for the Suzuki-Miyaura cross-coupling reaction.
Causality in Experimental Design:
-
Choice of Catalyst and Ligand: The selection of the palladium catalyst and its associated ligand is critical for achieving high yields and reaction rates. For sterically hindered substrates like this compound, bulky and electron-rich phosphine ligands (e.g., SPhos, XPhos, or t-Bu3P) are often employed. These ligands facilitate the oxidative addition of the aryl bromide to the palladium center and promote the reductive elimination of the final product.
-
Base Selection: A base is required to activate the organoboron species for transmetalation. Inorganic bases such as potassium carbonate, cesium carbonate, or potassium phosphate are commonly used. The choice of base can influence the reaction kinetics and the suppression of side reactions.
-
Solvent System: The reaction is typically carried out in a mixture of an organic solvent (e.g., toluene, dioxane, or THF) and an aqueous solution of the base. The use of a phase-transfer catalyst may be necessary if the reactants have poor solubility in this two-phase system.
Protocol 1: Synthesis of a Biphenyl Derivative for Organic Electronics
This protocol describes a representative Suzuki-Miyaura coupling reaction to synthesize 2,6-diethyl-4'-methoxybiphenyl, a model compound illustrating the use of this compound as a building block for a functional small molecule.
Materials and Equipment:
| Material/Equipment | Specifications |
| This compound | 98% purity |
| 4-Methoxyphenylboronic acid | 98% purity |
| Tetrakis(triphenylphosphine)palladium(0) | Catalyst |
| Potassium carbonate | Anhydrous |
| Toluene | Anhydrous |
| Ethanol | Reagent grade |
| Deionized water | |
| Schlenk flask | 100 mL |
| Magnetic stirrer with heating plate | |
| Condenser | |
| Nitrogen or Argon gas supply | |
| Rotary evaporator | |
| Silica gel for column chromatography |
Experimental Procedure:
-
Reaction Setup: To a 100 mL Schlenk flask, add this compound (1.0 g, 4.69 mmol), 4-methoxyphenylboronic acid (0.79 g, 5.16 mmol), and potassium carbonate (1.94 g, 14.07 mmol).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add a degassed solvent mixture of toluene (20 mL), ethanol (5 mL), and deionized water (5 mL) to the flask.
-
Catalyst Addition: Under a positive flow of inert gas, add tetrakis(triphenylphosphine)palladium(0) (0.27 g, 0.23 mmol, 5 mol%).
-
Reaction: Attach a condenser to the flask and heat the mixture to 80 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Add 30 mL of ethyl acetate and 30 mL of water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 2,6-diethyl-4'-methoxybiphenyl.
Figure 2: Step-by-step workflow for the synthesis of a biphenyl derivative.
Potential Applications in Materials Science
The biphenyl and poly(phenylene) structures synthesized from this compound can be further functionalized or polymerized to create a variety of advanced materials:
-
OLED Host Materials: By incorporating charge-transporting moieties, the resulting molecules can be used as host materials in the emissive layer of OLEDs. The 1,3-diethylbenzene unit can help to prevent crystallization and promote the formation of stable amorphous films, which is crucial for device longevity.
-
Blue-Emitting Polymers: Polymerization of this compound with suitable co-monomers can lead to wide bandgap polymers that emit in the blue region of the spectrum. The ethyl groups can enhance solubility and processability, allowing for the fabrication of polymer light-emitting diodes (PLEDs) via solution-based techniques like spin-coating or inkjet printing.
-
Organic Semiconductors: The introduction of electron-donating or electron-withdrawing groups onto the biphenyl or poly(phenylene) backbone can tune the frontier molecular orbital energy levels (HOMO and LUMO), making these materials suitable for use as the active layer in organic field-effect transistors.
Conclusion
This compound is a valuable and versatile building block for the synthesis of a wide range of functional organic materials. Its key attributes – a reactive bromine handle for cross-coupling and solubilizing ethyl groups – make it an attractive choice for researchers developing next-generation materials for organic electronics. The protocols and principles outlined in this application note provide a solid foundation for the successful utilization of this compound in advanced materials synthesis.
References
-
Fisher Scientific. This compound, 94%. [Link]
-
NDmch. This compound. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Key Applications of 2-Bromo-13,13-dimethyl-13H-indeno[1,2-b]anthracene in Materials Science. [Link]
-
ResearchGate. Organic materials for organic electronic devices. [Link]
-
YouTube. Suzuki Cross Coupling Reaction - Named Reactions in Organic Chemistry. [Link]
-
National Center for Biotechnology Information. Organoborane coupling reactions (Suzuki coupling). [Link]
Sources
- 1. L03482.06 [thermofisher.com]
- 2. contents.kocw.or.kr [contents.kocw.or.kr]
- 3. CN101255093A - Method for preparing beta-bromine ethylbenzene - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. OLED material intermediate | lookchem [lookchem.com]
- 7. youtube.com [youtube.com]
- 8. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Styrene Derivatives Utilizing 2-Bromo-1,3-diethylbenzene
Abstract: This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the synthesis of sterically hindered styrene derivatives, with a specific focus on 2,6-diethylstyrene, using 2-bromo-1,3-diethylbenzene as the starting material. We explore and detail three robust synthetic pathways: the Suzuki-Miyaura coupling, the Mizoroki-Heck reaction, and a Grignard-based vinylation. Each section offers in-depth protocols, mechanistic insights, and the rationale behind experimental choices to ensure reproducibility and success.
Introduction: The Significance of Sterically Hindered Styrenes
Styrene and its derivatives are fundamental building blocks in materials science and medicinal chemistry, serving as precursors to a vast array of polymers, fine chemicals, and pharmacologically active molecules.[1] Styrenes bearing bulky ortho-substituents, such as 2,6-diethylstyrene, are of particular interest. The steric hindrance imposed by the ethyl groups can significantly influence polymerization kinetics, impart unique properties to the resulting polymers, and modulate the biological activity of pharmaceutical intermediates.[2]
This compound is an ideal and readily available precursor for accessing the 2,6-diethylphenyl moiety.[3] Its conversion to the corresponding styrene derivative can be achieved through several powerful carbon-carbon bond-forming reactions. This guide provides detailed, field-proven protocols for three such transformations.
Overview of Synthetic Strategies
The vinyl group can be introduced onto the 2,6-diethylphenyl scaffold primarily through palladium-catalyzed cross-coupling reactions or by leveraging classic organometallic chemistry. Each approach offers distinct advantages and requires specific experimental considerations.
Caption: Figure 1. Key synthetic pathways from this compound.
Protocol I: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is one of the most versatile methods for C(sp²)-C(sp²) bond formation, coupling an organohalide with an organoboron species.[4][5] Its high functional group tolerance and the relative stability and low toxicity of the boronic acid reagents make it a preferred method in many synthetic campaigns.[5][6]
Mechanistic Rationale & Causality
The reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[7][8] The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.
-
Transmetalation: A base is required to activate the organoboron reagent (e.g., vinylboronic acid pinacol ester), forming a more nucleophilic boronate species. This species then transfers the vinyl group to the Pd(II) center, displacing the halide.[6][8]
-
Reductive Elimination: The two organic groups (2,6-diethylphenyl and vinyl) on the Pd(II) center couple and are eliminated from the metal, forming the desired 2,6-diethylstyrene product and regenerating the Pd(0) catalyst.[7]
Caption: Figure 2. Catalytic cycle of the Suzuki-Miyaura coupling.
Detailed Experimental Protocol
Materials:
-
This compound (1.0 equiv)
-
Vinylboronic acid pinacol ester (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)
-
Potassium carbonate (K₂CO₃), anhydrous powder (2.5 equiv)
-
1,4-Dioxane, anhydrous
-
Water, degassed
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
-
Magnetic stirrer, heating mantle, and inert gas line (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 mmol), vinylboronic acid pinacol ester (1.2 mmol), and potassium carbonate (2.5 mmol).
-
Inerting: Evacuate the flask and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Catalyst Addition: Under a positive flow of argon, add the Pd(PPh₃)₄ catalyst (0.03 mmol). The use of a stable, pre-catalyst like Pd(PPh₃)₄ is crucial as it readily generates the active Pd(0) species in situ.
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water) via syringe. The aqueous phase is essential for dissolving the inorganic base and facilitating the formation of the active boronate species.[5]
-
Reaction: Heat the mixture to 90 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up: Cool the reaction to room temperature. Dilute with diethyl ether and water. Separate the organic layer, and extract the aqueous layer twice more with diethyl ether.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (eluting with hexanes) to yield pure 2,6-diethylstyrene.
Self-Validation: The progress can be tracked by the disappearance of the starting aryl bromide spot on TLC. The final product should be characterized by ¹H and ¹³C NMR spectroscopy to confirm its structure and by GC-MS to assess purity.
Protocol II: Mizoroki-Heck Reaction
The Mizoroki-Heck reaction is a powerful method for the vinylation of aryl halides.[9][10] It involves the palladium-catalyzed reaction of an aryl halide with an alkene in the presence of a base.[11] While using ethylene gas directly is feasible, it requires specialized pressure equipment. A common laboratory alternative for synthesizing styrenes involves coupling with other alkenes, but for the direct formation of a terminal vinyl group, this protocol outlines the key principles.
Mechanistic Rationale & Causality
The Heck reaction also operates on a Pd(0)/Pd(II) catalytic cycle.[9]
-
Oxidative Addition: Pd(0) adds to the this compound, forming an Ar-Pd(II)-Br intermediate.[12]
-
Alkene Insertion (Syn-Carbopalladation): The alkene coordinates to the palladium center and subsequently inserts into the Aryl-Pd bond.
-
β-Hydride Elimination: A hydrogen atom from the adjacent carbon is eliminated, forming the C=C double bond of the styrene product and a Pd-H species. This step generally proceeds with syn-stereochemistry and dictates the regioselectivity.
-
Catalyst Regeneration: A base (typically an amine like triethylamine) reacts with the Pd-H species to regenerate the Pd(0) catalyst and form a salt (e.g., triethylammonium bromide).[11][12]
General Experimental Protocol (Conceptual)
Materials:
-
This compound (1.0 equiv)
-
Alkene source (e.g., Ethylene gas or a suitable vinyl equivalent)
-
Palladium(II) acetate [Pd(OAc)₂] (2-5 mol%)
-
Phosphine Ligand (e.g., Tri(o-tolyl)phosphine [P(o-tol)₃]) (4-10 mol%)
-
Base (e.g., Triethylamine [Et₃N] or Potassium Carbonate [K₂CO₃]) (1.5-2.0 equiv)
-
Anhydrous solvent (e.g., N,N-Dimethylformamide [DMF] or Toluene)
Procedure:
-
Reaction Setup: In a pressure-rated reaction vessel equipped with a stir bar, add this compound, Pd(OAc)₂, and the phosphine ligand. The Pd(II) acetate is a stable pre-catalyst that is reduced in situ to the active Pd(0) species. Bulky phosphine ligands like P(o-tol)₃ are often effective for coupling with sterically hindered aryl bromides.[13]
-
Inerting: Seal the vessel and purge thoroughly with an inert gas.
-
Reagent Addition: Add the anhydrous solvent and the base.
-
Alkene Introduction: Pressurize the vessel with ethylene gas to the desired pressure (e.g., 2-5 bar).
-
Reaction: Heat the mixture to 100-120 °C and stir vigorously. The reaction progress should be monitored by taking aliquots (after safely depressurizing) and analyzing via GC-MS.
-
Work-up and Purification: After completion, cool the vessel, vent the excess ethylene, and proceed with an extractive work-up and chromatographic purification similar to the Suzuki protocol.
Self-Validation: The reaction's success is determined by the consumption of the starting material and the appearance of the product peak in GC-MS analysis. NMR spectroscopy is essential for final structural confirmation.
Protocol III: Grignard Reagent Formation and Vinylation
This classic organometallic approach provides a palladium-free alternative. It is a two-step process: first, the formation of a highly nucleophilic Grignard reagent, followed by its reaction with an electrophilic vinyl source.[14]
Mechanistic Rationale & Causality
-
Grignard Formation: Magnesium metal inserts into the C-Br bond of this compound. This reverses the polarity of the carbon atom, transforming it from electrophilic to strongly nucleophilic and basic. This step is highly sensitive to moisture and protic solvents, which will quench the Grignard reagent.[14][15]
-
Vinylation: The nucleophilic carbon of the 2,6-diethylphenylmagnesium bromide attacks the electrophilic C-Br bond of a vinylating agent like vinyl bromide. This substitution reaction forms the desired C-C bond.
Detailed Experimental Protocol
Materials:
-
Magnesium turnings (1.5 equiv)
-
Anhydrous solvent (Tetrahydrofuran [THF] or Diethyl Ether)
-
Initiator (e.g., a small crystal of iodine or a few drops of 1,2-dibromoethane)
-
This compound (1.0 equiv)
-
Vinyl bromide (solution in THF or as a gas)
-
Aqueous ammonium chloride (NH₄Cl), saturated solution
-
Strictly anhydrous glassware and inert atmosphere setup
Procedure: Part A: Formation of 2,6-Diethylphenylmagnesium Bromide
-
Setup: Flame-dry all glassware under vacuum and cool under a stream of argon. Add magnesium turnings to a three-necked flask equipped with a dropping funnel, reflux condenser, and stir bar.
-
Initiation: Add a small portion of anhydrous THF to cover the magnesium. Add the initiator (e.g., an iodine crystal). Add a small amount (approx. 5-10%) of the this compound solution (dissolved in THF in the dropping funnel). Gentle warming may be required to initiate the reaction, which is indicated by the disappearance of the iodine color, bubbling, and the solution turning cloudy and gray.[14]
-
Addition: Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue stirring at reflux for another 1-2 hours to ensure full conversion. The resulting dark gray/brown solution is the Grignard reagent.
Part B: Vinylation
-
Cooling: Cool the freshly prepared Grignard reagent to 0 °C in an ice bath.
-
Addition of Vinylating Agent: Slowly add a solution of vinyl bromide (1.1 equiv) in THF to the stirred Grignard solution. Maintain the temperature below 10 °C.
-
Reaction: After the addition, allow the mixture to warm to room temperature and stir for 4-6 hours.
-
Quenching: Carefully quench the reaction by slowly adding it to a stirred, ice-cold saturated solution of NH₄Cl. This hydrolyzes any remaining Grignard reagent without using a strong acid that could affect the product.
-
Work-up and Purification: Extract the mixture with diethyl ether. Wash the combined organic layers with water and brine, dry over Na₂SO₄, filter, and concentrate. Purify by column chromatography on silica gel.
Self-Validation: Successful Grignard formation can be confirmed by quenching a small aliquot with D₂O and observing deuterium incorporation via mass spectrometry. The final product is confirmed by standard spectroscopic methods.
Comparative Summary of Synthetic Routes
| Synthetic Route | Key Reagents & Catalyst | Typical Conditions | Pros | Cons |
| Suzuki-Miyaura Coupling | Vinylboronic ester, Pd(PPh₃)₄, K₂CO₃ | 90 °C, Dioxane/H₂O | High functional group tolerance; mild conditions; commercially available reagents. | Cost of palladium catalyst and boronic esters; potential for boronic acid homo-coupling. |
| Mizoroki-Heck Reaction | Ethylene, Pd(OAc)₂, P(o-tol)₃, Et₃N | 100-120 °C, DMF | Atom economical (uses ethylene); direct vinylation. | Requires pressure equipment for ethylene gas; can have issues with regioselectivity with substituted alkenes. |
| Grignard Vinylation | Mg metal, Vinyl bromide | 0 °C to RT, THF | Palladium-free; uses inexpensive reagents. | Highly sensitive to moisture and air; limited functional group tolerance due to the basicity of the Grignard reagent. |
References
-
University of California, Davis. (n.d.). The Grignard Reaction. Retrieved from [Link]
- Feuerstein, M., et al. (2005). Heck Reaction of Aryl Bromides with Pent-4-en-2-ol, 2-Phenylpent-4-en-2-ol, or Hept-6-en-3-ol Catalysed by a Palladium–Tetraphosphine Complex. Synthesis, 2005(10), 1611-1617.
-
Wikipedia. (2023). Heck reaction. Retrieved from [Link]
-
Wikipedia. (2023). Suzuki reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Heck reaction – Knowledge and References. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 2,6-dimethyl styrene. Retrieved from [Link]
-
The Chemists' Cookbook. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Myers, A. G. Research Group, Harvard University. (n.d.). The Suzuki Reaction. Retrieved from [Link]
-
PubChem. (n.d.). 2,6-Dimethylstyrene. Retrieved from [Link]
- Siddiqui, H. L., et al. (2018). Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. Molecules, 23(11), 2993.
-
Organic Syntheses. (n.d.). Allylmagnesium bromide. Org. Synth. 1977, 56, 3. Retrieved from [Link]
-
NSF Public Access Repository. (2020). The Reaction Mechanism Underlying Pd(II) Catalyzed Oxidative Coupling of Ethylene and Benzene to Form Styrene. Retrieved from [Link]
- Bellina, F., et al. (2021). Palladium-Catalyzed Dehydrogenative C-2 Alkenylation of 5-Arylimidazoles and Related Azoles with Styrenes.
-
Figshare. (2014). Enantioselective Palladium-Catalyzed Hydrosylation of Styrene. Retrieved from [Link]
-
MDPI. (2021). Palladium-Catalyzed Dehydrogenative C-2 Alkenylation of 5-Arylimidazoles and Related Azoles with Styrenes. Retrieved from [Link]
-
EPFL Infoscience. (2014). Enantioselective Palladium-Catalyzed Hydrosilylation of Styrene. Retrieved from [Link]
- De, S., et al. (2013). Synthesis and Stereospecific Polymerization of a Novel Bulky Styrene Derivative. Macromolecular Chemistry and Physics, 214(14), 1570-1576.
-
Organic Chemistry Portal. (n.d.). Vinyl bromide synthesis by bromination or substitution. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
- PubMed. (2015). A rhodium catalyst for single-step styrene production from benzene and ethylene. Science, 348(6233), 421-4.
-
Organic Syntheses. (n.d.). (r)-3-methyl-3-phenyl-1-pentene. Org. Synth. 2005, 82, 64. Retrieved from [Link]
-
MDPI. (2018). Anionic Polymerization of Styrene and 1,3-Butadiene in the Presence of Phosphazene Superbases. Retrieved from [Link]
-
PubChem. (n.d.). 2,5-Dimethylstyrene. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C10H13Br | CID 522160 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. youtube.com [youtube.com]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. Heck reaction - Wikipedia [en.wikipedia.org]
- 10. Heck Reaction [organic-chemistry.org]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 14. community.wvu.edu [community.wvu.edu]
- 15. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols for the Large-Scale Synthesis of 2-Bromo-1,3-diethylbenzene
Abstract
This comprehensive technical guide provides detailed application notes and scalable protocols for the synthesis of 2-Bromo-1,3-diethylbenzene, a key intermediate in the development of various fine chemicals and pharmaceutical agents.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of the most viable large-scale synthetic routes. Two primary methodologies are critically evaluated: the Sandmeyer reaction starting from 2,6-diethylaniline and the direct electrophilic bromination of 1,3-diethylbenzene. The guide delves into the causality behind experimental choices, provides self-validating protocols, and is grounded in authoritative scientific literature. Visualizations of workflows and comparative data tables are included to facilitate practical application and decision-making in a process chemistry environment.
Introduction: The Strategic Importance of this compound
This compound is a substituted aromatic halide whose structural motif is of significant interest in organic synthesis. The presence of the bromine atom provides a reactive handle for a multitude of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the construction of more complex molecular architectures.[3] The 1,3-diethyl substitution pattern, particularly the steric hindrance imparted by the ethyl groups flanking the bromine atom, can influence the reactivity and conformational properties of downstream compounds, a feature often exploited in the design of specialty chemicals and pharmacologically active molecules.[2] Given its utility as a versatile building block, the development of robust, scalable, and economically viable synthetic methods is of paramount importance for its industrial application.
This guide presents two distinct and scalable strategies for the synthesis of this compound, providing the necessary detail for their implementation at the laboratory and pilot-plant scale.
Comparative Analysis of Synthetic Routes
The selection of a synthetic route for large-scale production is a multi-faceted decision, balancing factors such as yield, purity, cost of raw materials, operational safety, and environmental impact. Here, we compare two classical yet highly relevant approaches to this compound.
Route 1: The Sandmeyer Reaction of 2,6-Diethylaniline
The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a reliable method for the conversion of an amino group on an aromatic ring into a halide via a diazonium salt intermediate.[4][5] This route is particularly advantageous when the starting aniline is readily available and when high regioselectivity is required.
Mechanism: The reaction proceeds in two main stages:
-
Diazotization: The primary aromatic amine (2,6-diethylaniline) is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid) at low temperatures to form a diazonium salt.[1]
-
Sandmeyer Bromination: The diazonium salt is then decomposed in the presence of a copper(I) bromide catalyst, which facilitates the substitution of the diazonium group with a bromide ion, liberating nitrogen gas.[6]
Route 2: Direct Electrophilic Bromination of 1,3-Diethylbenzene
Direct electrophilic aromatic substitution (EAS) is a fundamental transformation for the functionalization of aromatic rings.[7] This approach is often more atom-economical as it avoids the multi-step sequence of the Sandmeyer reaction.
Mechanism: The reaction involves the activation of molecular bromine with a Lewis acid catalyst (e.g., FeBr₃) to generate a potent electrophile. This electrophile then attacks the electron-rich 1,3-diethylbenzene ring. The regioselectivity is governed by the directing effects of the two ethyl groups, which are ortho-, para-directing. However, the steric bulk of the ethyl groups influences the position of bromination.[8]
Strategic Comparison
| Feature | Route 1: Sandmeyer Reaction | Route 2: Direct Bromination |
| Starting Material | 2,6-Diethylaniline | 1,3-Diethylbenzene |
| Regioselectivity | Excellent; exclusively yields the 2-bromo isomer. | Good, but a mixture of isomers is possible (2-, 4-, and 6-bromo).[8] |
| Yield | Generally good to high (70-85% reported for similar systems).[9] | Variable, dependent on reaction conditions and catalyst. |
| Purity of Crude Product | High, with minimal isomeric impurities. | Lower, requires efficient separation of isomers. |
| Number of Steps | Multiple (synthesis of aniline, diazotization, bromination). | Single primary transformation. |
| Raw Material Cost | 2,6-Diethylaniline is more expensive than 1,3-diethylbenzene.[10] | 1,3-Diethylbenzene is a relatively inexpensive bulk chemical.[10] |
| Operational Safety | Diazonium salts can be explosive if isolated and require strict temperature control.[11] | Handling of liquid bromine requires specialized equipment and safety protocols. |
| Waste Stream | Aqueous acidic waste, copper salts. | Lewis acid catalyst waste, excess bromine quenching. |
Detailed Synthesis Protocols
Prerequisite: Large-Scale Synthesis of 2,6-Diethylaniline
The Sandmeyer route necessitates the availability of 2,6-diethylaniline. A common industrial method for its synthesis is the direct ortho-alkylation of aniline with ethylene.[12]
Reaction: Aniline is reacted with ethylene at high temperature and pressure in the presence of an aluminum-based catalyst.[10]
Protocol:
-
Catalyst Preparation: An aluminum anilide catalyst is typically prepared in situ.
-
Alkylation: The reaction is carried out in a high-pressure autoclave at approximately 300-340°C and 200 bar.[10]
-
Work-up and Purification: The catalyst is quenched, and the product mixture is purified by fractional distillation to separate 2,6-diethylaniline from unreacted aniline, mono-ethylated products, and other poly-alkylated byproducts.[7]
Route 1: Sandmeyer Bromination of 2,6-Diethylaniline
This protocol is adapted from established Sandmeyer reaction procedures, with specific considerations for the sterically hindered 2,6-diethylaniline.[1][9]
Workflow Diagram:
Caption: Workflow for the Sandmeyer synthesis of this compound.
Materials & Equipment:
-
Jacketed glass reactor with overhead stirrer, temperature probe, and addition funnels
-
Cooling system capable of maintaining 0-5°C
-
2,6-Diethylaniline
-
Hydrobromic acid (48%)
-
Sodium nitrite
-
Copper(I) bromide
-
Organic solvent for extraction (e.g., diethyl ether, dichloromethane)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Vacuum distillation apparatus
Protocol:
-
Diazotization:
-
In the jacketed reactor, charge 2,6-diethylaniline (1.0 eq).
-
Add 48% hydrobromic acid (4.0 eq) and cool the mixture to 0-5°C with vigorous stirring.
-
Prepare a solution of sodium nitrite (1.1 eq) in water.
-
Slowly add the sodium nitrite solution dropwise to the aniline solution, ensuring the temperature does not exceed 5°C.
-
Stir the resulting diazonium salt solution for an additional 30 minutes at 0-5°C.
-
-
Sandmeyer Reaction:
-
In a separate vessel, prepare a solution of copper(I) bromide (1.2 eq) in 48% hydrobromic acid (2.0 eq).
-
Slowly add the cold diazonium salt solution to the copper(I) bromide solution with stirring.
-
Allow the reaction mixture to warm to room temperature and then heat to 50-60°C for 1-2 hours, or until nitrogen evolution ceases.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Extract the mixture with an organic solvent (2 x volume of aqueous phase).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to yield this compound as a colorless to pale yellow liquid.
-
Route 2: Direct Electrophilic Bromination of 1,3-Diethylbenzene
This protocol is based on general procedures for the Lewis acid-catalyzed bromination of activated aromatic rings.[13]
Workflow Diagram:
Caption: Workflow for the direct bromination of 1,3-Diethylbenzene.
Materials & Equipment:
-
Jacketed glass reactor with overhead stirrer, temperature probe, and addition funnel
-
Cooling system
-
1,3-Diethylbenzene
-
Anhydrous iron(III) bromide (FeBr₃) or iron filings
-
Liquid bromine (Br₂)
-
Inert solvent (e.g., dichloromethane, carbon tetrachloride)
-
Sodium bisulfite or sodium thiosulfate solution
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Fractional distillation apparatus
Protocol:
-
Reaction Setup:
-
In the jacketed reactor under an inert atmosphere, charge 1,3-diethylbenzene (1.0 eq) and the inert solvent.
-
Add the Lewis acid catalyst, such as anhydrous iron(III) bromide (0.05 eq).
-
Cool the mixture to 0-5°C.
-
-
Bromine Addition:
-
Slowly add liquid bromine (1.05 eq) dropwise to the reaction mixture, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction to stir at room temperature for several hours, monitoring the progress by GC.
-
-
Work-up and Purification:
-
Carefully quench the reaction by pouring it into an aqueous solution of sodium bisulfite or sodium thiosulfate to destroy excess bromine.
-
Separate the organic layer and wash it with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent.
-
The crude product, a mixture of brominated isomers, is then subjected to fractional distillation under reduced pressure to separate the this compound from other isomers.[5]
-
Analytical Methods for Quality Control
Rigorous analytical monitoring is crucial for process control and to ensure the final product meets the required specifications.
Gas Chromatography (GC)
GC is the preferred method for monitoring reaction progress and determining the purity and isomeric ratio of the final product.
| Parameter | Recommended Conditions |
| Instrument | Gas Chromatograph with Flame Ionization Detector (FID) |
| Column | DB-5 or equivalent non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Carrier Gas | Helium or Hydrogen at a constant flow |
| Injector Temp. | 250°C |
| Detector Temp. | 280°C |
| Oven Program | Initial temp 100°C, hold for 2 min, ramp at 10°C/min to 250°C, hold for 5 min |
| Injection Volume | 1 µL (split injection) |
This method should effectively separate 1,3-diethylbenzene, this compound, and other potential isomeric byproducts.[14]
High-Performance Liquid Chromatography (HPLC)
For non-volatile impurities, reverse-phase HPLC can be employed.
| Parameter | Recommended Conditions |
| Instrument | HPLC with UV Detector |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)[15] |
| Mobile Phase | Isocratic or gradient elution with Acetonitrile and Water[16] |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Column Temp. | 30°C |
| Injection Volume | 10 µL |
Safety and Environmental Considerations
Route 1 (Sandmeyer):
-
Diazonium Salts: Are thermally unstable and potentially explosive when dry. Always handle in solution and maintain strict temperature control (0-5°C) during their formation and use.[11]
-
Copper Waste: The copper catalyst results in a heavy metal waste stream that requires appropriate treatment and disposal.
Route 2 (Direct Bromination):
-
Liquid Bromine: Is highly corrosive, toxic, and volatile. All manipulations must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including respiratory protection, chemical-resistant gloves, and face shields.
-
HBr Gas: The reaction generates hydrogen bromide gas, which is corrosive and requires scrubbing before venting.
-
Quenching: The quenching of excess bromine is highly exothermic and should be done carefully with controlled addition to the quenching solution.
Conclusion
Both the Sandmeyer reaction of 2,6-diethylaniline and the direct bromination of 1,3-diethylbenzene are viable large-scale synthesis methods for this compound.
-
The Sandmeyer reaction offers superior regioselectivity, yielding a purer crude product and simplifying purification. However, it involves more steps, higher raw material costs, and the handling of potentially hazardous diazonium salts. This route is preferable when high purity is paramount and the cost of the starting aniline is justifiable.
-
Direct bromination is a more atom-economical, one-step process using cheaper starting materials. The main challenge lies in controlling the regioselectivity and the subsequent separation of the desired 2-bromo isomer from other byproducts. This route is likely more cost-effective for large industrial-scale production, provided an efficient purification method is established.
The ultimate choice of synthesis will depend on a thorough process hazard analysis, economic evaluation, and the specific purity requirements of the final product.
References
-
PubChem. (n.d.). 2,6-Diethylaniline. National Center for Biotechnology Information. ([Link])
-
Journal of Chemical Education. (n.d.). The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring. ([Link])
-
Wikipedia. (2023). Sandmeyer reaction. ([Link])
-
L.S.College, Muzaffarpur. (2022). Sandmeyer reaction. ([Link])
- U.S. Patent No. 3,715,408. (1973).
- Galli, C. (1988). Radical reactions of arenediazonium ions: An easy entry into the chemistry of the aryl radical. Chemical Reviews, 88(5), 765–792.
-
Process Development and Pilot Plant Synthesis of Methyl 2-Bromo-6-chlorobenzoate. (n.d.). ResearchGate. ([Link])
-
Phenomenex. (n.d.). Reversed Phase HPLC Method Development. ([Link])
-
Genome Context. (n.d.). This compound. ([Link])
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. ([Link])
- U.S. Patent No. 4,219,503. (1980). Process for producing 2,6-dialkylanilines.
-
Shimadzu. (n.d.). Analysis of Brominated Flame Retardants and Phthalate Esters In Polymers Under the Same Conditions Using a Pyrolysis GC-MS System (1) − PBBs and PBDEs. ([Link])
-
MDPI. (2007). A Novel Synthesis of Bromobenzenes Using Molecular Bromine. ([Link])
-
ACS Publications. (2018). Scale-Up and Safety Evaluation of a Sandmeyer Reaction. ([Link])
-
NIH. (2015). Development and validation of a GC–FID method for quantitative analysis of oleic acid and related fatty acids. ([Link])
-
Indian Academy of Sciences. (2023). A facile, metal-free synthesis of aryl bromides using molecular bromine-an alternative to the Sandmeyer reaction. ([Link])
-
IJCRT.org. (n.d.). development and validation of rp- hplc method for the estimation of process related impurities from lacidipine bulk and formulation. ([Link])
-
ResearchGate. (2013). Qualitative and quantitative analysis of linear Alkyl Benzen compounds in Detergents by Gas-liquid Chromatography technique. ([Link])
-
ResearchGate. (2018). Chromatograms of GC separation of structural isomers of disubsituted benzene derivatives. ([Link])
-
Bartleby. (2023). Checkpoint: Review the reaction below. Provide potential products for this radical halogenation reaction. Comment on the regioselectivity. ([Link])
-
PubChem. (n.d.). 1,3-Diethylbenzene. National Center for Biotechnology Information. ([Link])
-
ResearchGate. (1991). Separation of Diethylbenzene Isomers on Silicalite in the Presence of High Pressure Carbon Dioxide and Propane. ([Link])
-
ResearchGate. (2022). Bromonium salts: Diaryl- λ 3 -bromanes as halogen-bonding organocatalysts. ([Link])
-
RJPT. (n.d.). Impurity Summarizing on Rosiglitazone by RP-HPLC Analytical Method. ([Link])
-
SciELO Colombia. (2014). Validation of a methodology to determine Benzene, Toluene, Ethylbenzene, and Xylenes concentration present in the air and adsorb. ([Link])
- Google Patents. (n.d.). CN101475508A - Production process of 2,6-diethyl-N-(2-propoxyethyl) acetanil. ()
-
MDPI. (2020). The Rearrangement of Alkylallenes to 1,3-Dienes. ([Link])
-
Redalyc. (2019). Analytical method validation of GC-FID for the simultaneous measurement of hydrocarbons (C2-C4) in their gas mixture. ([Link])
-
ajphr. (n.d.). RP-HPLC Method Development and Validation for the Quantitative Determination of Potential Impurities of Mirabegron. ([Link])
Sources
- 1. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. series.publisso.de [series.publisso.de]
- 3. A general electrochemical strategy for the Sandmeyer reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. US3715408A - Separation of diethylbenzene isomers by distillation and dehydrogenation - Google Patents [patents.google.com]
- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. US4219503A - Process for producing 2,6-dialkylanilines - Google Patents [patents.google.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. 2,6-Diethylaniline | C10H15N | CID 11369 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Sciencemadness Discussion Board - Need Help Separating different isomers of Halogenated Benzene Compounds - Powered by XMB 1.9.11 [sciencemadness.org]
- 14. rbmb.net [rbmb.net]
- 15. Sandmeyer Reaction [organic-chemistry.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Grignard Reactions of 2-Bromo-1,3-diethylbenzene
Welcome to the technical support center for optimizing Grignard reactions with sterically hindered aryl halides. This guide is specifically tailored to address the challenges encountered when using 2-Bromo-1,3-diethylbenzene, a substrate where steric hindrance from the ortho-ethyl groups significantly influences reactivity. Our goal is to provide you with actionable troubleshooting advice and a deeper mechanistic understanding to improve your experimental outcomes.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most frequent problems encountered during the formation and reaction of (2,6-diethylphenyl)magnesium bromide.
Question 1: My Grignard reaction with this compound won't start. What's wrong?
Answer: Failure to initiate is the most common hurdle in Grignard synthesis, often exacerbated by sterically hindered or less reactive aryl halides. The primary cause is the passivating layer of magnesium oxide (MgO) on the surface of the magnesium turnings, which prevents the halide from accessing the reactive metal surface[1][2]. The steric shield from the two ethyl groups on your substrate further slows the reaction, making proper magnesium activation critical.
Core Issues & Solutions:
-
Inadequate Magnesium Activation: The MgO layer must be physically or chemically disrupted.
-
Chemical Activation: This is the most common and effective approach.
-
Iodine (I₂): Add a single small crystal of iodine to the flask with the magnesium turnings[1][3]. The iodine etches the magnesium surface, exposing fresh metal. A successful initiation is often indicated by the disappearance of the characteristic purple or brown iodine color[1][4].
-
1,2-Dibromoethane (DBE): Add a few drops of DBE. It reacts readily with magnesium to form ethylene gas (observed as bubbling) and magnesium bromide, cleaning the surface in the process[1][5]. This is a very reliable method.
-
-
Mechanical Activation: Vigorously stir the dry magnesium turnings under an inert atmosphere before adding solvent. This can physically grind the turnings against each other, breaking the oxide layer[5]. Alternatively, gently crushing the magnesium with a dry glass rod in the flask (before adding the bulk of the solvent) can expose a fresh surface[3][6].
-
-
Presence of Moisture: Grignard reagents are extremely strong bases and will be instantly quenched by protic sources like water[7][8].
-
Solution: All glassware must be rigorously dried, either in an oven at >120°C overnight or by flame-drying under vacuum and cooling under a stream of dry nitrogen or argon[3]. Solvents must be anhydrous grade, preferably freshly distilled from a suitable drying agent like sodium/benzophenone or purchased in sealed bottles and handled with proper technique[3][9].
-
-
Solvent Choice: For challenging aryl halides like this compound, the solvent plays a crucial role.
Question 2: The reaction initiated, but my yield is very low. What are the likely side reactions?
Answer: Low yields after a successful initiation typically point to two culprits: quenching of the Grignard reagent as it forms or competing side reactions of the aryl halide.
Primary Side Reactions & Mitigation:
-
Wurtz Coupling: This is a significant side reaction for aryl halides, where two aryl radicals couple to form a biphenyl derivative (in this case, 2,2',6,6'-tetraethyl-1,1'-biphenyl).
-
Causality: This reaction is favored at higher concentrations of the aryl halide before the Grignard reagent has formed.
-
Mitigation Strategy: Add the solution of this compound slowly and dropwise to the activated magnesium suspension. This maintains a low concentration of the halide in the flask, favoring the Grignard formation pathway over the coupling reaction[11]. Ensure efficient stirring to quickly disperse the added halide.
-
-
Reaction with Atmospheric Oxygen or Moisture: Exposure to air will quench the Grignard reagent. Oxygen can insert to form a magnesium alkoxide, which upon workup yields a phenol.
-
Mitigation Strategy: Maintain a positive pressure of an inert gas (nitrogen or argon) throughout the entire process, from setup to the final quench[2]. Use septa and syringes for all liquid transfers.
-
Below is a diagram illustrating the desired pathway versus the primary side reaction.
Caption: Desired Grignard formation vs. Wurtz coupling side reaction.
Frequently Asked Questions (FAQs)
Q1: What are the clear visual indicators of a successful Grignard formation? A successful initiation is marked by several signs: a noticeable exotherm (the flask will feel warm), the appearance of turbidity (a cloudy grey/brownish solution), and often the spontaneous boiling of the solvent at the magnesium surface[1][7]. If an iodine crystal was used for activation, its color will fade[4].
Q2: Is THF always better than diethyl ether for this reaction? For sterically hindered aryl bromides, THF is the recommended solvent. Its superior solvating ability helps to stabilize the organomagnesium intermediate, and its higher boiling point (66°C vs. 35°C for ether) allows for gentle warming to overcome the activation energy barrier without excessive solvent loss[10].
Q3: My final product yield is low after reacting the Grignard with a ketone. Why? The (2,6-diethylphenyl)magnesium bromide you have formed is a very bulky nucleophile. When reacting with a sterically hindered ketone, the Grignard reagent may act as a base rather than a nucleophile, deprotonating the alpha-carbon of the ketone to form an enolate. This results in the recovery of the starting ketone after acidic workup[12]. This is a classic example of steric hindrance affecting the reaction outcome[13][14]. Consider using a less hindered electrophile if this is a persistent issue.
Q4: How critical is the stoichiometry? It is crucial. A slight excess of magnesium is often used to ensure all the aryl halide reacts.
| Reagent | Stoichiometric Ratio (vs. Aryl Halide) | Rationale |
| Magnesium (Mg) | 1.1 - 1.2 equivalents | Ensures complete consumption of the limiting aryl halide. |
| Aryl Halide | 1.0 equivalent | The limiting reagent for Grignard formation. |
| Electrophile (Ketone) | 1.0 equivalent | For reaction with a ketone or aldehyde. |
| Electrophile (Ester) | 0.5 equivalents | Esters react with two equivalents of the Grignard reagent[4][15]. |
Experimental Protocols
Protocol 1: Optimized Formation of (2,6-diethylphenyl)magnesium bromide
This protocol is designed to maximize yield by ensuring proper activation and minimizing side reactions.
Materials:
-
Magnesium turnings (1.2 eq.)
-
This compound (1.0 eq.)
-
Anhydrous Tetrahydrofuran (THF)
-
Iodine (1 small crystal) or 1,2-Dibromoethane (3-4 drops)
-
Nitrogen or Argon gas supply
Equipment:
-
Three-neck round-bottom flask, flame-dried
-
Reflux condenser with drying tube (e.g., filled with CaCl₂)
-
Pressure-equalizing dropping funnel, flame-dried
-
Magnetic stirrer and stir bar
Workflow Diagram:
Caption: Step-by-step workflow for Grignard reagent formation.
Procedure:
-
Setup: Assemble the flame-dried glassware. Place the magnesium turnings and a stir bar in the flask. Purge the entire system with dry nitrogen or argon for 10-15 minutes.
-
Activation: Add the chemical activator (iodine or DBE) to the magnesium turnings under a positive flow of inert gas[1][5].
-
Initiation: Add enough anhydrous THF to just cover the magnesium. In the dropping funnel, prepare a solution of this compound in anhydrous THF. Add approximately 10% of this solution to the magnesium suspension[16].
-
Confirmation: Stir the mixture. Initiation should occur within minutes, evidenced by heat generation and a cloudy appearance[1]. If it does not start, gently warm the flask with a heat gun until initiation is observed, then remove the heat immediately.
-
Addition: Once the reaction is self-sustaining (gentle reflux), begin the slow, dropwise addition of the remaining aryl halide solution from the dropping funnel at a rate that maintains a steady but controlled reflux[10].
-
Completion: After the addition is complete, continue to stir the mixture. If refluxing has ceased, gently heat the mixture to reflux for an additional 30-60 minutes to ensure all the magnesium has reacted[17].
-
Usage: Cool the resulting grayish-brown solution to room temperature. The Grignard reagent is now ready and should be used immediately in the subsequent reaction[6].
Protocol 2: Reaction with an Electrophile (Carbon Dioxide)
Procedure:
-
Reaction: Cool the freshly prepared Grignard solution in an ice-salt or dry ice/acetone bath. While stirring vigorously, add an excess of crushed dry ice (solid CO₂) in small portions[17][18]. Be cautious of the pressure buildup from sublimating CO₂.
-
Work-up: Allow the mixture to slowly warm to room temperature as the excess CO₂ sublimes. Quench the reaction by slowly adding a cold, saturated aqueous solution of ammonium chloride (NH₄Cl)[16]. For carboxylation, a dilute acid (e.g., 1M HCl) is typically used to protonate the carboxylate salt[17][18].
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether or ethyl acetate.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude carboxylic acid product[6][7].
References
-
Bergbreiter, D. E., & Pendergrass, E. (1981). Activation of magnesium for Grignard reactions. Journal of Organic Chemistry, 46(1), 219-220. [Link]
-
Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley. [Link]
-
Silverman, G. S., & Rakita, P. E. (Eds.). (2008). Handbook of Grignard Reagents. CRC press. [Link]
-
Wakefield, B. J. (1995). Organomagnesium Methods in Organic Synthesis. Academic Press. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. adichemistry.com [adichemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. community.wvu.edu [community.wvu.edu]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. byjus.com [byjus.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Grignard Reaction [organic-chemistry.org]
- 13. m.youtube.com [m.youtube.com]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 18. homework.study.com [homework.study.com]
Technical Support Center: Bromination of 1,3-Diethylbenzene
Introduction
This technical guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the bromination of 1,3-diethylbenzene. It is designed for researchers, scientists, and professionals in drug development who may encounter challenges with side product formation during this electrophilic aromatic substitution. This document aims to provide not only solutions but also the underlying mechanistic reasoning to empower users to optimize their experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I performed a Lewis acid-catalyzed bromination of 1,3-diethylbenzene and my GC-MS analysis shows multiple products. What are the likely side products and why do they form?
A1: Besides the desired monobrominated products, several side products can arise from the bromination of 1,3-diethylbenzene. The most common are polybrominated species and, under certain conditions, products of benzylic bromination.
-
Polybromination: The ethyl groups of 1,3-diethylbenzene are activating ortho-, para-directing groups. This means they increase the electron density of the aromatic ring, making it more susceptible to electrophilic attack than benzene itself.[1][2] Once the first bromine atom is attached, the ring remains activated enough for a second or even third bromination to occur, leading to di- and tri-brominated diethylbenzene isomers. The formation of these is often a result of using an excess of the brominating agent or prolonged reaction times.
-
Benzylic Bromination: If the reaction is initiated by light or radical initiators, or if carried out at high temperatures, bromination can occur at the benzylic position (the carbon atom of the ethyl group attached to the ring).[3][4] This proceeds via a radical mechanism, which is mechanistically distinct from the desired electrophilic aromatic substitution.[5][6] The stability of the resulting benzylic radical makes this a competing pathway.[7][8]
-
Isomer Distribution: The two ethyl groups in 1,3-diethylbenzene direct the incoming electrophile (bromine) to the ortho and para positions. This results in a mixture of isomers even in a successful monobromination. The primary products are typically 4-bromo-1,3-diethylbenzene and 2-bromo-1,3-diethylbenzene. Steric hindrance from the two ethyl groups can influence the ratio of these isomers.
Q2: How can I control the regioselectivity of the bromination to favor a specific monobrominated isomer?
A2: Controlling regioselectivity in the bromination of substituted benzenes is a common challenge. While achieving a single isomer is difficult, you can influence the product distribution.
-
Temperature Control: Lowering the reaction temperature can sometimes enhance selectivity.[9] At lower temperatures, the reaction is more sensitive to the electronic directing effects of the substituents and less influenced by kinetic factors that might lead to a broader range of products.
-
Catalyst Choice: The choice of Lewis acid catalyst can impact isomer ratios.[10][11] While FeBr₃ is common, exploring other catalysts like AlCl₃ or zeolites may alter the steric environment around the electrophile, thereby influencing the ortho/para selectivity.[9][10] Zeolites, in particular, can offer shape-selectivity that favors the formation of the less sterically hindered para isomer.[12]
-
Bulky Brominating Agents: Employing a bulkier brominating agent in conjunction with a Lewis acid can sterically hinder attack at the more crowded ortho positions, thus favoring the para position.
Q3: My reaction is producing a significant amount of dibromo-1,3-diethylbenzene. How can I minimize this over-bromination?
A3: The formation of polybrominated products is a classic issue with activated aromatic rings. Here’s how to address it:
-
Control Stoichiometry: The most critical factor is the molar ratio of the reactants. Use a 1:1 or slightly less than 1:1 molar ratio of your brominating agent (e.g., Br₂) to 1,3-diethylbenzene. This ensures that once the starting material is consumed, there is minimal excess bromine to react with the monobrominated product.
-
Slow Addition: Add the brominating agent slowly and portion-wise to the reaction mixture. This maintains a low concentration of the electrophile at any given time, favoring monobromination.
-
Reaction Monitoring: Closely monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Quench the reaction as soon as the starting material is consumed to prevent further reaction.
-
Reaction Temperature: As mentioned, lower temperatures generally slow down the reaction rate, giving you better control and reducing the likelihood of over-bromination.
Q4: I'm observing bromination on the ethyl side chain. What conditions favor this, and how can I avoid it?
A4: Side-chain bromination occurs via a free-radical mechanism and is promoted by conditions that generate radicals.[3][5]
-
Reaction Conditions to Avoid:
-
UV Light: Do not perform the reaction in direct sunlight or under UV lamps unless benzylic bromination is the desired outcome.
-
Radical Initiators: Avoid the presence of radical initiators like benzoyl peroxide or AIBN.
-
High Temperatures: Elevated temperatures can promote the homolytic cleavage of the bromine-bromine bond, initiating the radical pathway.
-
-
Recommended Conditions for Aromatic Bromination:
-
Use a Lewis Acid Catalyst: Employ a catalyst like FeBr₃ or AlCl₃ in a non-polar, aprotic solvent (e.g., CCl₄, CH₂Cl₂).[10][11] The Lewis acid promotes the heterolytic cleavage of the Br-Br bond, generating the Br⁺ electrophile required for aromatic substitution.[13][14]
-
Darkness and Moderate Temperature: Conduct the reaction in the dark to prevent photochemical radical formation and maintain a moderate temperature (e.g., 0 °C to room temperature).
-
-
Alternative Reagent for Benzylic Bromination: If benzylic bromination is the goal, N-bromosuccinimide (NBS) in the presence of a radical initiator is the reagent of choice.[15][16] Using NBS ensures a low concentration of Br₂, which favors the radical pathway over electrophilic addition to the aromatic ring.[17][18]
Experimental Protocols & Data
Protocol 1: Electrophilic Aromatic Monobromination of 1,3-Diethylbenzene
-
Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr byproduct), add 1,3-diethylbenzene (1 equivalent) and a suitable solvent (e.g., dichloromethane).
-
Catalyst Addition: Add anhydrous iron(III) bromide (FeBr₃, ~0.1 equivalents) to the flask.
-
Bromine Addition: Cool the mixture to 0 °C in an ice bath. Slowly add a solution of bromine (1 equivalent) in the same solvent via the dropping funnel over 30-60 minutes with constant stirring. Maintain the temperature below 5 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by GC.
-
Workup: Once the starting material is consumed, quench the reaction by slowly adding a saturated aqueous solution of sodium bisulfite to destroy any remaining bromine.[19] Separate the organic layer, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product via column chromatography or distillation to separate the isomeric products and remove any polybrominated byproducts.
Table 1: Influence of Reaction Conditions on Product Distribution
| Entry | Brominating Agent (Equivalents) | Catalyst | Temperature (°C) | Approx. Product Ratio (Mono:Di:Benzylic) |
| 1 | Br₂ (1.0) | FeBr₃ | 0 to 25 | 85 : 10 : <5 |
| 2 | Br₂ (1.5) | FeBr₃ | 0 to 25 | 40 : 55 : <5 |
| 3 | Br₂ (1.0) | None (UV light) | 25 | <10 : <5 : >85 |
| 4 | NBS (1.0) | AIBN | 80 (reflux in CCl₄) | <5 : <1 : >95 |
Note: Ratios are illustrative and can vary based on specific reaction parameters.
Visualizing Reaction Pathways
Diagram 1: Electrophilic Aromatic Bromination Pathway
Caption: Desired electrophilic substitution pathway and polybromination side reaction.
Diagram 2: Benzylic (Side-Chain) Bromination Pathway
Caption: Competing free-radical pathway leading to benzylic bromination.
References
-
Title: The electrophilic aromatic bromination of benzenes: mechanistic and regioselective insights from density functional theory Source: RSC Publishing URL: [Link]
-
Title: Halogenation of Benzene-The Need for a Catalyst Source: Chemistry LibreTexts URL: [Link]
-
Title: The Electrophilic Aromatic Bromination of Benzenes: Mechanistic and Regioselective Insights from Density Functional Theory Source: ResearchGate URL: [Link]
-
Title: Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification Source: PubMed Central URL: [Link]
-
Title: 16.1: Electrophilic Aromatic Substitution Reactions - Bromination Source: Chemistry LibreTexts URL: [Link]
-
Title: 2.9: Reactions at the Benzylic Position Source: Chemistry LibreTexts URL: [Link]
-
Title: Benzylic Bromination Source: Chemistry Steps URL: [Link]
-
Title: Explain the selectivity in bromination of this compound with two substituted benzene rings Source: Stack Exchange URL: [Link]
-
Title: N-Bromosuccinimide Source: Wikipedia URL: [Link]
-
Title: Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene Source: Master Organic Chemistry URL: [Link]
-
Title: this compound Source: PubChem URL: [Link]
-
Title: 16.1: Electrophilic Aromatic Substitution Reactions - Bromination Source: Chemistry LibreTexts URL: [Link]
-
Title: 11.10: Benzylic Bromination of Aromatic Compounds Source: Chemistry LibreTexts URL: [Link]
-
Title: Electrophilic Aromatic Substitution Reactions of Benzene Review Source: YouTube URL: [Link]
-
Title: Arenes (exemplified by benzene and methylbenzene) Source: GCE 'A' Level Chemistry URL: [Link]
-
Title: Reactivity of Substituted Benzenes Source: University of Colorado Boulder URL: [Link]
-
Title: Now You See Me, Now You Don't- a Judicious Work-Around for Over-Bromination at Benzylic Carbon Source: Scientific Update URL: [Link]
-
Title: Why does the bromination of benzene take place in Lewis acid while that of hydroxybenzene does not? Source: Quora URL: [Link]
-
Title: benzene methylbenzene naphthalene bromination Electrophilic substitution ring halogenation mechanism Source: Doc Brown's Chemistry URL: [Link]
-
Title: Friedel Crafts Alkylation Source: YouTube URL: [Link]
-
Title: 1,3-Diethylbenzene Source: PubChem URL: [Link]
-
Title: 10.4 Allylic and Benzylic Bromination Using NBS Source: YouTube URL: [Link]
-
Title: N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry Source: Master Organic Chemistry URL: [Link]
-
Title: 10.3 Allylic Bromination and Benzylic Bromination with NBS Source: YouTube URL: [Link]
-
Title: N-Bromosuccinimide (NBS) Source: Organic Chemistry Portal URL: [Link]
-
Title: Systematic study of Lewis acid-catalyzed bromination and bromoalkylation of multi-walled carbon nanotubes Source: ResearchGate URL: [Link]
-
Title: Free-Radical Bromination of Alkyl Benzenes Source: Chegg URL: [Link]
-
Title: Reactions on the “Benzylic” Carbon: Bromination And Oxidation Source: Master Organic Chemistry URL: [Link]
-
Title: Radical Bromination of Ethylbenzene in Organic Chemistry Source: YouTube URL: [Link]
-
Title: Bromination of benzene Source: Khan Academy URL: [Link]
-
Title: Benzene, 1,3-diethyl- Source: NIST WebBook URL: [Link]
-
Title: Simultaneous gas chromatographic–mass spectrometric quantitation of the alkylbenzene inert components, pesticide manufacturing Source: CDC Stacks URL: [Link]
-
Title: 1,3-Diethylbenzene - Optional[13C NMR] - Chemical Shifts Source: SpectraBase URL: [Link]
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. quora.com [quora.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]
- 6. Solved Free-Radical Bromination of Alkyl Benzenes Bromine | Chegg.com [chegg.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
- 9. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. researchgate.net [researchgate.net]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. youtube.com [youtube.com]
- 18. m.youtube.com [m.youtube.com]
- 19. westfield.ma.edu [westfield.ma.edu]
Technical Support Center: Purification of 2-Bromo-1,3-diethylbenzene by Distillation
Welcome to the technical support center for the purification of 2-bromo-1,3-diethylbenzene. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, we address common challenges and frequently asked questions encountered during the purification of this compound by distillation, providing in-depth, field-proven insights to ensure the integrity of your experiments.
I. Critical Product Specifications
Before initiating any purification process, it is crucial to be familiar with the physical properties of this compound. These parameters will dictate the distillation conditions.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃Br | [1] |
| Molecular Weight | 213.11 g/mol | [1] |
| Boiling Point | 78-80 °C at 2 mmHg | |
| Appearance | Colorless to light yellow liquid | [2] |
| Solubility | Insoluble in water | [2][3] |
II. Troubleshooting Guide
This section addresses specific issues that may arise during the vacuum distillation of this compound.
Issue 1: Difficulty Achieving or Maintaining a Stable Vacuum
A stable vacuum is fundamental for successful distillation at a reduced temperature, which is crucial for preventing thermal decomposition.[4][5]
Symptoms:
-
Inability to reach the target pressure (e.g., 2 mmHg).
-
Pressure fluctuations during distillation.
-
Slow or stalled distillation.
Root Causes and Solutions:
-
System Leaks: Even minor leaks can significantly impact vacuum depth.
-
Troubleshooting Steps:
-
Inspect all Glassware: Before assembly, check for any cracks, chips, or defects in the glassware.
-
Grease all Joints: Apply a thin, uniform layer of vacuum grease to all ground glass joints.[6] An improperly greased joint is a common source of leaks.
-
Check Tubing: Ensure all vacuum tubing is thick-walled and free of cracks or holes. Secure all connections with appropriate clamps.
-
Perform a Leak Test: Assemble the dry, empty apparatus and pull a vacuum. Close the valve to the vacuum pump and monitor the pressure. A rapid rise in pressure indicates a leak.[7]
-
-
-
Inefficient Vacuum Pump: The pump may not be performing to its specifications.
-
Troubleshooting Steps:
-
Check Pump Oil: The oil may be contaminated or low. Change the vacuum pump oil regularly, especially if it appears cloudy or discolored.
-
Isolate the Pump: Disconnect the pump from the distillation apparatus and connect it directly to a vacuum gauge. If it fails to reach its ultimate pressure, the pump itself requires servicing.
-
-
-
Virtual Leaks: Trapped air or solvent in the system can slowly be released, mimicking a leak.
-
Troubleshooting Steps:
-
Degas the Sample: Before heating, pull a vacuum on the cold crude material for a period to remove any dissolved low-boiling solvents.
-
Ensure a Dry System: Any residual water or solvent in the apparatus will vaporize under vacuum, increasing the system pressure.
-
-
Issue 2: Product is Dark or Shows Signs of Decomposition
Aryl bromides can be susceptible to thermal degradation at elevated temperatures.[8][9]
Symptoms:
-
The distillate is dark yellow, brown, or black.
-
The material in the distillation pot darkens significantly.
-
Low yield of the desired product.
Root Causes and Solutions:
-
Excessive Heating Temperature: The boiling point of this compound is significantly high at atmospheric pressure, making it prone to decomposition.
-
Solution: Employ vacuum distillation to lower the boiling point.[10] At 2 mmHg, the boiling point is a much more manageable 78-80 °C.
-
-
Prolonged Heating Time: Even at lower temperatures, extended heating can lead to degradation.
-
Solution:
-
Ensure the heating mantle is appropriately sized for the distillation flask to allow for efficient heat transfer.
-
Once the desired vacuum is achieved, gradually increase the temperature to initiate distillation. Avoid unnecessarily high temperatures.
-
-
-
Presence of Impurities: Acidic or basic impurities from the synthesis can catalyze decomposition.
-
Solution: Perform a workup before distillation. Wash the crude product with a dilute sodium bicarbonate solution to neutralize any acid, followed by a water wash. Dry the organic layer thoroughly with a suitable drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate) before distillation.
-
Issue 3: Poor Separation of Impurities
Inefficient separation can result from closely boiling impurities or improper distillation technique.
Symptoms:
-
The purified product shows significant impurities by GC or NMR analysis.
-
A broad boiling point range is observed during distillation.
Root Causes and Solutions:
-
Closely Boiling Impurities: Isomers such as 1-bromo-2,4-diethylbenzene or residual starting materials may have boiling points close to the product.
-
Solution:
-
Use a Fractionating Column: For challenging separations, a fractionating column (e.g., a Vigreux or packed column) can increase the theoretical plates and improve separation efficiency.
-
Optimize the Reflux Ratio: In fractional distillation, a higher reflux ratio can enhance separation but will slow down the distillation rate.
-
-
-
"Bumping" of the Liquid: Sudden, violent boiling can carry non-volatile impurities into the condenser.
-
Solution:
-
-
Distillation Rate is Too High: A rapid distillation rate reduces the number of theoretical plates, leading to poorer separation.
-
Solution: Carefully control the heating to maintain a slow, steady distillation rate. Aim for a drop rate of approximately 1-2 drops per second from the condenser.
-
III. Frequently Asked Questions (FAQs)
Q1: At what pressure should I perform the distillation?
For this compound, a vacuum of around 2 mmHg is ideal, as this lowers the boiling point to 78-80 °C. This temperature is low enough to minimize the risk of thermal decomposition. If your vacuum system can only achieve a higher pressure, the boiling point will be correspondingly higher.
Q2: How can I prevent my product from oxidizing during distillation?
While this compound is not exceptionally air-sensitive, it is good practice to minimize exposure to air at high temperatures.
-
Nitrogen Bleed: After the distillation is complete and the apparatus has cooled, backfill the system with an inert gas like nitrogen or argon before opening it to the atmosphere.
Q3: What are the common impurities from the synthesis of this compound?
Common impurities can include:
-
Unreacted 1,3-diethylbenzene: This will have a lower boiling point and should distill first.
-
Isomeric byproducts: Other brominated diethylbenzene isomers may have formed.
-
Dibrominated species: These will have a much higher boiling point and will likely remain in the distillation pot.
Q4: Can I use a rotary evaporator for this purification?
A rotary evaporator is generally used for removing solvents under reduced pressure. While it can be used for simple distillations of high-boiling liquids, a dedicated vacuum distillation setup with a distillation head and condenser provides better control and separation efficiency for purifying a compound like this compound.
IV. Experimental Workflow and Logic Diagrams
Standard Vacuum Distillation Setup
The following diagram illustrates a standard setup for the vacuum distillation of this compound.
Caption: Troubleshooting workflow for vacuum distillation issues.
V. References
-
Home Sunshine Pharma. (n.d.). 2-Bromo-1,3-diethyl-5-methylbenzene CAS 314084-61-2. Retrieved from [Link]
-
Beaker & Wrench. (2025). Trouble with vacuum leaks in your distillation system?. Retrieved from [Link]
-
Cheresources.com Community. (2023). Differential Pressure Troubleshooting In Vacuum Distillation Column. Retrieved from [Link]
-
KLM Technology Group. (n.d.). Resolving Process Distillation Equipment Problems. Retrieved from [Link]
-
Slideshare. (n.d.). Troubleshooting in Distillation Columns. Retrieved from [Link]
-
Pressure Control Solutions. (2019). Vacuum Distillation issues?. Retrieved from [Link]
-
Altarawneh, M., & Dlugogorski, B. Z. (2015). Thermal decomposition of brominated flame retardants (BFRs): Products and mechanisms. Journal of the Energy Institute, 88(4), 379-393.
-
Altarawneh, M., & Dlugogorski, B. Z. (2018). Thermal decomposition of brominated flame retardants (BFRs): Products and mechanisms. Progress in Energy and Combustion Science, 69, 1-38.
-
Maccoll, A., & Stone, R. H. (1968). Kinetics and mechanism of the thermal decomposition of 1-bromo-2-chloroethane. Journal of the Chemical Society B: Physical Organic, 1868-1871.
-
Wikipedia. (n.d.). Vacuum distillation. Retrieved from [Link]
-
Slideshare. (n.d.). Vacuum distillation. Retrieved from [Link]
-
Biocart. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
BRANDTECH Scientific. (n.d.). Vacuum Distillation: Process, Applications & Pump Requirements. Retrieved from [Link]
-
Lechler. (n.d.). What is Vacuum Distillation & How Does it Work?. Retrieved from [Link]
-
Stec, A. A., & Hull, T. R. (2011). Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Chemical Engineering Transactions, 25, 273-278.
-
Chemistry LibreTexts. (2022). 5.4C: Step-by-Step Procedures for Vacuum Distillation. Retrieved from [Link]
-
Wikipedia. (n.d.). Thermal decomposition. Retrieved from [Link]
-
Google Patents. (n.d.). US3715408A - Separation of diethylbenzene isomers by distillation and dehydrogenation. Retrieved from
-
Google Patents. (n.d.). KR20100083131A - Methods of removing impurities from alkyl bromides during distillation and distillate produced thereby. Retrieved from
-
Organic Syntheses. (n.d.). alkyl and alkylene bromides. Retrieved from [Link]
-
PubChem. (n.d.). 2-Bromo-1,3-diethyl-5-methylbenzene. Retrieved from [Link]
Sources
- 1. This compound | C10H13Br | CID 522160 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound CAS#: 65232-57-7 [m.chemicalbook.com]
- 3. This compound | 65232-57-7 [chemicalbook.com]
- 4. Vacuum distillation - Wikipedia [en.wikipedia.org]
- 5. Vacuum Distillation: Process, Applications & Pump Requirements [brandtech.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. beakerandwrench.com [beakerandwrench.com]
- 8. Research Portal [researchportal.murdoch.edu.au]
- 9. researchers.cdu.edu.au [researchers.cdu.edu.au]
- 10. Vacuum distillation | PPTX [slideshare.net]
Technical Support Center: Optimizing Catalyst Loading for Suzuki Coupling of 2-Bromo-1,3-diethylbenzene
Welcome to our dedicated technical support center for optimizing the Suzuki-Miyaura cross-coupling of 2-Bromo-1,3-diethylbenzene. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of coupling sterically hindered substrates. The di-ortho-ethyl substitution on the aryl bromide presents a significant steric challenge, often leading to low conversion rates and side product formation. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address these specific issues, empowering you to enhance your reaction yields and purity.
Frequently Asked Questions (FAQs)
Q1: Why is the Suzuki coupling of this compound so challenging?
A1: The primary challenge arises from the steric hindrance imposed by the two ethyl groups positioned ortho to the bromine atom. This steric bulk significantly impedes the initial, often rate-determining, oxidative addition step of the palladium catalyst to the aryl bromide.[1][2] Overcoming this steric barrier requires carefully optimized reaction conditions, particularly the choice of catalyst, ligand, and base.
Q2: What is a typical starting catalyst loading for this sterically hindered substrate?
A2: For sterically demanding substrates like this compound, a higher catalyst loading than standard Suzuki couplings is often necessary. A good starting point is typically between 1-3 mol% of the palladium precatalyst.[3] It is crucial to empirically determine the optimal loading, as excessively high concentrations can sometimes lead to increased side reactions, such as homocoupling.
Q3: Which type of palladium precatalyst is most effective?
A3: For challenging couplings, well-defined palladium precatalysts are generally preferred over in-situ generated catalysts from Pd(OAc)₂ or Pd₂(dba)₃.[4] Precatalysts, such as those from the Buchwald group (e.g., XPhos Pd G3, SPhos Pd G2), are designed for rapid generation of the active Pd(0) species, which is critical for initiating the catalytic cycle before potential side reactions like boronic acid decomposition can occur.[5]
Q4: How critical is the choice of ligand for this reaction?
A4: The ligand is arguably the most critical component for a successful coupling with this compound. Bulky and electron-rich phosphine ligands are essential to facilitate the oxidative addition step.[6][7] Ligands like XPhos, SPhos, and AntPhos have demonstrated high efficacy in coupling sterically hindered aryl halides.[7][8] N-heterocyclic carbene (NHC) ligands also offer a robust alternative due to their strong σ-donor properties.[9]
Q5: What is the role of the base, and which one should I choose?
A5: The base plays a crucial role in activating the boronic acid to form a more nucleophilic boronate species, which facilitates the transmetalation step.[10][11] For sterically hindered couplings, stronger bases are often more effective. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are commonly used.[4][8] The choice of base can also influence the reaction selectivity and should be optimized for each specific coupling partner.[11]
Troubleshooting Guide
This section addresses common problems encountered during the Suzuki coupling of this compound in a question-and-answer format, providing causative explanations and actionable protocols.
Problem 1: Low or No Conversion of this compound
Symptoms: TLC or LC-MS analysis shows a significant amount of unreacted this compound even after prolonged reaction times.
Causality: This is the most common issue and is almost always linked to an inefficient oxidative addition step due to the steric hindrance of the substrate. Other contributing factors can include catalyst deactivation or suboptimal reaction conditions.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for homocoupling.
Detailed Protocols:
-
Improve Degassing Technique:
-
Action: Degas your solvent thoroughly using at least three freeze-pump-thaw cycles. Ensure the reaction is set up and maintained under a positive pressure of an inert gas (Argon or Nitrogen). [12] * Rationale: Oxygen can act as an oxidant, promoting the unwanted homocoupling of the boronic acid. [13]
-
-
Evaluate Your Palladium Source:
-
Action: If you are using a Pd(II) source like Pd(OAc)₂, consider switching to a Pd(0) source like Pd(PPh₃)₄ or a highly efficient precatalyst that rapidly generates the active Pd(0) species. [4] * Rationale: Lingering Pd(II) species can participate in side reactions, including homocoupling.
-
Problem 3: Protodeboronation (Loss of Boronic Acid)
Symptoms: Analysis of the reaction mixture shows the presence of the arene corresponding to your boronic acid, indicating that the boronic acid has been replaced by a hydrogen atom.
Causality: Protodeboronation is the hydrolysis of the carbon-boron bond. This can be exacerbated by prolonged reaction times at high temperatures, the presence of water, and the choice of base. [5] Troubleshooting Workflow:
Caption: Troubleshooting workflow for protodeboronation.
Detailed Protocols:
-
Use a More Stable Boron Reagent:
-
Action: Instead of the boronic acid, use the corresponding pinacol ester or a MIDA boronate. [5][14] * Rationale: These derivatives are generally more stable under Suzuki coupling conditions and slowly release the boronic acid in situ, maintaining a low concentration that favors cross-coupling over protodeboronation. [5]
-
-
Minimize Water Content:
-
Action: If your reaction conditions permit, use anhydrous solvents and a non-aqueous base. Ensure all glassware is thoroughly dried.
-
Rationale: Water is a reactant in the protodeboronation pathway.
-
Data Summary and Recommended Starting Conditions
The following table provides a starting point for optimizing the Suzuki coupling of this compound. These conditions are based on best practices for sterically hindered substrates.
| Parameter | Recommended Starting Condition | Rationale |
| Aryl Halide | This compound | Substrate of interest |
| Boronic Acid | 1.2 - 1.5 equivalents | A slight excess is often beneficial |
| Pd Precatalyst | XPhos Pd G3 or SPhos Pd G2 | Efficient for sterically hindered substrates [4] |
| Catalyst Loading | 1.5 - 2.0 mol% | Balances reactivity with cost and side reactions |
| Ligand | (Included in precatalyst) | Bulky, electron-rich biaryl phosphine [6] |
| Base | K₃PO₄ or Cs₂CO₃ (3 equivalents) | Strong base to promote transmetalation [8][11] |
| Solvent | Dioxane/H₂O (10:1) or Toluene/H₂O (10:1) | Common solvent systems for Suzuki couplings [12] |
| Temperature | 90 - 110 °C | To overcome the steric barrier of oxidative addition [1] |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents catalyst oxidation and homocoupling [12] |
Experimental Protocol: General Procedure for Suzuki Coupling of this compound
This protocol is a general guideline and may require optimization for your specific boronic acid coupling partner.
-
Reaction Setup:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), the boronic acid (1.2 eq), and the base (e.g., K₃PO₄, 3.0 eq).
-
Add the palladium precatalyst (e.g., XPhos Pd G3, 0.02 eq).
-
Seal the flask with a septum, and perform three cycles of vacuum backfill with an inert gas (Argon or Nitrogen).
-
-
Solvent Addition:
-
Add the degassed solvent mixture (e.g., Dioxane/H₂O 10:1) via syringe. The final concentration of the aryl bromide should be approximately 0.1-0.2 M.
-
-
Reaction Execution:
-
Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
-
Work-up and Analysis:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Catalytic Cycle and Key Challenges
The Suzuki-Miyaura catalytic cycle consists of three main steps: oxidative addition, transmetalation, and reductive elimination. For sterically hindered substrates like this compound, the oxidative addition is the most challenging step.
Caption: The Suzuki-Miyaura catalytic cycle highlighting the challenging oxidative addition step.
By understanding the key challenges and systematically applying the troubleshooting strategies outlined in this guide, you can significantly improve the success rate of your Suzuki coupling reactions with this compound.
References
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]
-
DSpace@MIT. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2- Heteroaryl Boronic Acids. [Link]
-
Semantic Scholar. (2010). A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids. [Link]
-
DOI. (n.d.). Palladacycles as Efficient Precatalysts for Suzuki-Miyaura Cross-Coupling Reactions. [Link]
-
National Institutes of Health. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. [Link]
-
Semantic Scholar. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. [Link]
-
National Institutes of Health. (n.d.). Ligand-Enabled ortho-Arylation of (hetero)Aromatic Acids with 2,6-Disubstituted Aryl Halides. [Link]
-
Organic Chemistry Portal. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. [Link]
-
ACS Publications. (2009). Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides. [Link]
-
ACS Publications. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates. [Link]
-
PubMed. (2019). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. [Link]
-
ScholarWorks @ UTRGV. (n.d.). Effects on Altering Reaction Conditions in Suzuki Cross Coupling Reactions Using the Microwave. [Link]
-
ResearchGate. (n.d.). Expanded solvent effect studies in the Pd/PtBu3-catalyzed Suzuki coupling. [Link]
-
Semantic Scholar. (2017). Pd-Catalyzed Suzuki coupling reactions of aryl halides containing basic nitrogen centers with arylboronic acids in water in the absence of added base. [Link]
-
ResearchGate. (2007). Suzuki—Miyaura Coupling Reaction of Aryl Chlorides Using Di(2,6-dimethylmorpholino)phenylphosphine as Ligand. [Link]
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. [Link]
-
ResearchGate. (n.d.). Suzuki coupling reactions of various aryl bromides and chlorides catalyzed by 8wt %Pd@MIL-101Cr- NH 2 . [Link]
-
National Institutes of Health. (n.d.). Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides. [Link]
-
ResearchGate. (n.d.). Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species. [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. [Link]
-
Reddit. (2016). Why is the Suzuki-Miyaura coupling reaction steric sensitive?. [Link]
-
YouTube. (2011). Masking Boronic Acids for Suzuki Coupling. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
ResearchGate. (n.d.). Effect of solvent on the Suzuki reaction. [Link]
-
ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?. [Link]
-
Andrew G Myers Research Group. (n.d.). The Suzuki Reaction. [Link]
-
Reddit. (2025). Problems with Suzuki coupling. [Link]
-
Organic Syntheses Procedure. (n.d.). Discussion Addendum for: Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide. [Link]
-
The Royal Society of Chemistry. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
National Institutes of Health. (n.d.). Organoborane coupling reactions (Suzuki coupling). [Link]
-
National Institutes of Health. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]
-
ResearchGate. (n.d.). Suzuki-Miyaura cross coupling reactions of aryl/heteroaryl bromides... [Link]
Sources
- 1. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. Yoneda Labs [yonedalabs.com]
- 14. youtube.com [youtube.com]
Technical Support Center: Strategies to Mitigate Homo-Coupling of 2-Bromo-1,3-diethylbenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-1,3-diethylbenzene is a valuable building block in organic synthesis, particularly in the construction of complex, sterically hindered biaryl and substituted benzene derivatives. However, its unique structure, featuring two ortho-ethyl groups, presents a significant challenge in palladium-catalyzed cross-coupling reactions: a high propensity for undesired homo-coupling. This side reaction, yielding 2,2',6,6'-tetraethyldiphenyl, not only consumes the starting material and reduces the yield of the desired product but also introduces a byproduct that can be difficult to separate.
This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you minimize or eliminate homo-coupling, ensuring the efficiency and success of your reactions. We will explore the mechanistic origins of this side reaction and detail proven strategies related to ligand selection, catalyst choice, and reaction parameter optimization.
Troubleshooting Guide: Specific Scenarios
This section addresses common problems encountered during specific cross-coupling reactions with this compound.
Q1: My Suzuki-Miyaura reaction is yielding significant 2,2',6,6'-tetraethyldiphenyl. What are the likely causes and how can I fix it?
Answer: This is the most common issue faced with this substrate. The formation of the homo-coupled biaryl in a Suzuki reaction is primarily driven by the steric hindrance of the 2,6-diethyl groups. This steric bulk slows down the key transmetalation step of the catalytic cycle. When transmetalation is slow, the palladium(II)-aryl intermediate has an increased lifetime, creating opportunities for competing side reactions, including homo-coupling.[1][2]
Core Problem: The desired cross-coupling pathway is kinetically slow, allowing the undesired homo-coupling pathway to compete effectively.
Solutions:
-
Optimize Ligand Selection: This is the most critical parameter. Standard ligands like triphenylphosphine (PPh₃) are often ineffective. You need bulky, electron-rich monophosphine ligands, often referred to as "Buchwald ligands," which are designed to accelerate both the oxidative addition and, crucially, the reductive elimination step.[1] This ensures the desired product is released from the palladium center quickly, preventing side reactions.
-
Control the Catalyst State: Homo-coupling can be promoted by the presence of Pd(II) species at the start of the reaction or by oxidative processes.[3] Using a mild reducing agent or ensuring rigorous degassing can suppress this side reaction.[4]
-
Base and Solvent Choice: The choice of base and solvent system can influence the rate of transmetalation and the stability of the catalytic species. For sterically hindered couplings, a stronger, non-coordinating base is often preferred.
| Parameter | Recommendation for this compound | Rationale |
| Catalyst | Pd(OAc)₂ or a pre-formed precatalyst (e.g., XPhos Pd G3) | Precatalysts ensure efficient generation of the active Pd(0) species.[5] |
| Ligand | SPhos, XPhos, RuPhos, or AntPhos | These bulky, electron-rich ligands promote fast reductive elimination, outcompeting homo-coupling pathways.[2] |
| Base | K₃PO₄ or Cs₂CO₃ | Strong, non-nucleophilic bases are effective in promoting the transmetalation step without degrading the catalyst or substrates. |
| Solvent | Toluene/H₂O, Dioxane/H₂O, or 2-Propanol | The solvent choice affects reagent solubility and catalyst stability. Aprotic polar solvents are generally effective.[6][7] |
| Temperature | 80-110 °C | Higher temperatures are often needed to overcome the activation energy for sterically hindered substrates, but excessive heat can cause catalyst decomposition.[6] |
Q2: In my Sonogashira coupling, I'm observing significant homo-coupling of my terminal alkyne (Glaser coupling). How is this related to my hindered aryl bromide?
Answer: While the primary homo-coupling product in Sonogashira reactions is the 1,3-diyne from the alkyne partner (Glaser coupling), its formation is often exacerbated by a slow cross-coupling partner like this compound.[5][8] The steric hindrance of the aryl bromide slows the oxidative addition step, which is often rate-limiting.[8][9] This sluggishness allows the copper co-catalyst ample time to promote the undesired oxidative dimerization of the alkyne.
Solutions:
-
Switch to a Copper-Free Protocol: This is the most direct way to eliminate Glaser coupling.[8] Copper-free Sonogashira reactions rely on a palladium catalyst and a suitable base (often an amine like triethylamine or diisopropylamine) to proceed.
-
Use a Highly Active Catalyst System: For hindered substrates, a robust catalyst system is essential to accelerate the main catalytic cycle.[10] This involves selecting a potent ligand that promotes the formation of a highly reactive, monoligated Pd(0) species.[8][10]
-
Optimize Reaction Temperature: For electron-rich or hindered aryl bromides, higher temperatures (e.g., 80-100 °C) may be necessary to facilitate the oxidative addition step.[9]
Q3: My Buchwald-Hartwig amination with this compound is failing, and I suspect aryl homo-coupling. What should I change?
Answer: Similar to other cross-couplings, the steric hindrance of this compound is the primary challenge in C-N bond formation.[11][12] If the desired C-N reductive elimination is slow, a competing pathway where two aryl groups couple can occur. An unproductive side reaction can also compete with reductive elimination where the amide undergoes beta-hydride elimination.[11]
Solutions:
-
Employ Modern Ligands: First-generation ligands are unsuitable. Use sterically demanding biaryl phosphine ligands (e.g., Josiphos, XPhos) that have been specifically developed to facilitate couplings of hindered substrates.[13] These ligands create a coordinatively unsaturated palladium center that is highly reactive.
-
Select the Right Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is typically required for Buchwald-Hartwig reactions.[13][14] The base plays a crucial role in deprotonating the amine to facilitate its coordination to the palladium center.[11]
-
Use an Appropriate Palladium Source: Pre-formed palladium precatalysts are often superior to generating the catalyst in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃, as they lead to more consistent and active catalytic species.
Frequently Asked Questions (FAQs)
FAQ 1: Mechanistically, why is this compound so prone to homo-coupling?
The two ethyl groups ortho to the bromine atom create significant steric congestion around the reaction center. This has a cascading effect on the palladium-catalyzed cross-coupling cycle:
-
Slows Oxidative Addition: The bulky groups hinder the approach of the Pd(0) catalyst to the C-Br bond, slowing the initial, often rate-limiting, step.[8][10]
-
Slows Transmetalation (Suzuki): It impedes the transfer of the organic group from the boron reagent to the palladium center.
-
Slows Reductive Elimination: While bulky ligands are used to accelerate this step, the inherent steric clash of the product itself can make this final step more challenging.
When these desired steps are slow, the reactive organopalladium intermediates have a longer lifetime, increasing the probability of engaging in alternative, undesired reaction pathways like homo-coupling.[15]
FAQ 2: What is the general workflow for troubleshooting a reaction with this substrate?
A logical workflow is essential for efficiently solving coupling issues.
Caption: A logical workflow for troubleshooting failed coupling reactions.
FAQ 3: Can homo-coupling ever be the desired reaction?
Yes. The palladium-catalyzed oxidative homo-coupling of arylboronic acids is a valid synthetic method for producing symmetrical biaryl molecules.[16] However, in the context of a cross-coupling reaction, it is considered a parasitic side reaction that must be suppressed.
Key Experimental Protocol: Optimized Suzuki-Miyaura Coupling
This protocol is designed to minimize homo-coupling when using this compound.
Title: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid.
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 equiv)
-
Toluene, anhydrous
-
Water, degassed
-
Schlenk flask or sealed reaction vial
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under a positive pressure of argon, add this compound, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.[6]
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon. Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition: Add anhydrous toluene and degassed water (e.g., in a 4:1 ratio) via syringe.[6]
-
Reaction Execution: Vigorously stir the mixture and heat to 100 °C in an oil bath.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 16-24 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers should be washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: Purify the crude product via column chromatography on silica gel.
Visualizing the Competing Pathways
The diagram below illustrates the desired catalytic cycle for a Suzuki-Miyaura reaction versus the competing homo-coupling pathway. The key to success is accelerating the steps in the green cycle (especially transmetalation and reductive elimination) to outpace the red side-reaction pathway.
Caption: Suzuki catalytic cycles: Desired vs. competing pathways.
References
- BenchChem Technical Support Team. (2025). Application Notes and Protocols for Suzuki Coupling Reactions Using 2,6-Dibromopyridine. BenchChem.
- BenchChem Technical Support Team. (2025).
-
A new P3N ligand for Pd-catalyzed cross-couplings in water. (2025). Chemical Science. Royal Society of Chemistry. [Link]
-
Reddit User Discussion. (2020). Sonogashira troubleshooting help needed. r/Chempros on Reddit. [Link]
- Ligand-Induced Activation of Single-Atom Palladium Heterogeneous Catalysts for Cross-Coupling Reactions. (2025). ACS Nano.
-
Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]
-
Wikipedia contributors. (n.d.). Buchwald–Hartwig amination. In Wikipedia. Retrieved January 7, 2026, from [Link]
-
Sussex Drug Discovery Centre. (2013). Guidelines for Sonogashira cross-coupling reactions. [Link]
-
Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. (2002). ResearchGate. [Link]
-
Plenio, H., & Al-Amin, M. (2012). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. ResearchGate. [Link]
- Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling. (n.d.). Organometallics.
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Ligand promoted palladium-catalyzed homo-coupling of arylboronic acids. (2016). ResearchGate. [Link]
-
Chem Explainer. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]
-
Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [Link]
- Yin, J., & Buchwald, S. L. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry.
-
Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. [Link]
-
Sonogashira Coupling. (n.d.). Organic Chemistry Portal. [Link]
-
Harish Chopra. (2021). Buchwald-Hartwig Amination Reaction | Prepare for GATE, JAM, NET. YouTube. [Link]
- Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. (n.d.).
-
Macmillan Group. (2005). B-Alkyl Suzuki Couplings. [Link]
- BenchChem Technical Support Team. (2025). Technical Support Center: Minimizing Homocoupling in Cross-Coupling Reactions of 1,2-Dibromoethene. BenchChem.
-
A General Method for the Suzuki-Miyaura Cross-Coupling of Sterically Hindered Aryl Chlorides. (2013). ResearchGate. [Link]
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Yoneda Labs [yonedalabs.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. reddit.com [reddit.com]
- 10. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 13. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. m.youtube.com [m.youtube.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Heck Reactions of 2-Bromo-1,3-diethylbenzene
Welcome to our dedicated technical support center for scientists and researchers engaged in palladium-catalyzed cross-coupling reactions. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) specifically for the Heck reaction involving the sterically hindered substrate, 2-Bromo-1,3-diethylbenzene. Low conversion rates with this substrate are a common challenge, and this resource is designed to help you diagnose and resolve these issues effectively.
Troubleshooting Guide: Low Conversion of this compound
This section addresses the most common issue encountered with this substrate—low or no conversion—and provides a systematic approach to resolving it.
Q1: My Heck reaction with this compound is showing low to no conversion. What are the primary causes and how can I address them?
Low conversion in the Heck reaction of a sterically hindered substrate like this compound typically stems from three main areas: inefficient oxidative addition, catalyst deactivation, or suboptimal reaction conditions. Let's break down each of these and explore solutions.
1. Inefficient Oxidative Addition:
The initial step of the catalytic cycle, oxidative addition of the aryl bromide to the Pd(0) center, is often the rate-limiting step, especially with sterically hindered substrates.[1][2] The two ethyl groups ortho to the bromine atom on your substrate create significant steric hindrance, making it difficult for the palladium catalyst to access and insert into the carbon-bromine bond.
Solution: Enhance Catalyst Activity with Appropriate Ligands
The choice of phosphine ligand is paramount. For sterically demanding substrates, bulky and electron-rich monodentate phosphine ligands are often necessary to promote the oxidative addition step.[3][4] These ligands stabilize the palladium center and increase its reactivity.
| Ligand Type | Examples | Rationale for Use with Hindered Substrates |
| Buchwald Ligands | XPhos, SPhos, RuPhos | These biaryl phosphine ligands are known for their bulk and electron-donating properties, which facilitate oxidative addition and stabilize the active catalyst.[5][6] |
| Josiphos Ligands | (R,S)-CyPF-t-Bu | These ferrocene-based diphosphine ligands have also been shown to be effective in promoting cross-coupling reactions with challenging substrates.[7][8][9][10] |
| Bulky Alkylphosphines | Tri-tert-butylphosphine (P(t-Bu)₃) | The large cone angle and strong electron-donating nature of these ligands make them highly effective for coupling unreactive aryl chlorides and bromides.[4] |
Experimental Protocol: Ligand Screening
To identify the optimal ligand, a systematic screening is recommended.
-
Setup: Prepare several small-scale reactions in parallel, each with a different bulky phosphine ligand.
-
Catalyst System: Use a reliable palladium precursor such as Pd(OAc)₂ or a pre-catalyst like XPhos-Pd-G3. A typical starting point is 2 mol% Pd and a 1:1 to 1:2 Pd:ligand ratio.
-
Conditions: Keep all other reaction parameters (base, solvent, temperature, concentration) constant across all screening reactions.
-
Analysis: Monitor the reactions by GC-MS or LC-MS at regular intervals to determine the conversion rate for each ligand.
2. Catalyst Deactivation:
Your palladium catalyst can fall out of the catalytic cycle through various deactivation pathways, such as the formation of inactive palladium black or undesired side reactions.[3][11] With sterically hindered substrates, the productive catalytic turnover can be slow, giving more opportunity for deactivation to occur.
Solution: Optimize Reaction Conditions to Maintain Catalyst Stability
-
Choice of Base: The base plays a crucial role in regenerating the Pd(0) catalyst at the end of the cycle.[1][12] For sterically hindered couplings, weaker inorganic bases are often preferred over strong organic amines, which can sometimes lead to side reactions.
| Base | Recommended Starting Concentration | Notes |
| K₂CO₃ | 2.0 equivalents | A common and effective base for many Heck reactions.[13][14] |
| Cs₂CO₃ | 2.0 equivalents | Often provides enhanced reactivity due to its higher solubility. |
| K₃PO₄ | 2.0 equivalents | A non-nucleophilic base that can be beneficial in preventing side reactions.[14] |
-
Solvent Selection: High-boiling polar aprotic solvents are generally effective for Heck reactions as they can solubilize the reactants and catalyst system while allowing for higher reaction temperatures.
| Solvent | Boiling Point (°C) | Considerations |
| DMF | 153 | A common solvent for Heck reactions, but can decompose at high temperatures.[15] |
| DMAc | 165 | Similar to DMF, often used for challenging couplings.[15] |
| NMP | 202 | A higher boiling point alternative that can be useful for very unreactive substrates.[15] |
-
Temperature Control: While higher temperatures can increase the reaction rate, excessive heat can accelerate catalyst decomposition.[16] It is crucial to find the optimal temperature that balances reactivity with catalyst stability. A typical starting range is 100-140 °C.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low conversion.
Frequently Asked Questions (FAQs)
Q2: Why is this compound considered a "challenging" substrate for the Heck reaction?
The primary challenge lies in the steric hindrance around the reaction center. The two ethyl groups in the ortho positions to the bromine atom create a crowded environment. This steric bulk impedes the approach of the bulky palladium catalyst, making the crucial first step of the catalytic cycle—oxidative addition—kinetically slow.[2]
Q3: What is the general catalytic cycle for the Heck reaction?
The generally accepted mechanism for the Heck reaction involves a Pd(0)/Pd(II) catalytic cycle.[1][17]
-
Oxidative Addition: A Pd(0) species inserts into the aryl-bromide bond to form a Pd(II) complex.
-
Olefin Coordination and Insertion: The alkene coordinates to the Pd(II) complex and then inserts into the Pd-aryl bond.
-
β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the palladium is eliminated, forming the alkene product and a palladium-hydride species.
-
Reductive Elimination: The base regenerates the Pd(0) catalyst by reacting with the palladium-hydride species.
Caption: The catalytic cycle of the Heck reaction.
Q4: Can I use a Pd(II) precatalyst like Pd(OAc)₂, or do I need a Pd(0) source?
Yes, Pd(II) precatalysts like Palladium(II) acetate are commonly used and often more convenient as they are more stable in air than many Pd(0) sources.[2][17] In the presence of a phosphine ligand and a base, the Pd(II) is reduced in situ to the active Pd(0) species that enters the catalytic cycle.[17]
Q5: Are there any alternative coupling strategies if the Heck reaction continues to fail?
If extensive optimization of the Heck reaction does not yield satisfactory results, you might consider alternative cross-coupling reactions that are also robust for sterically hindered substrates. The Suzuki-Miyaura coupling, which couples an organoboron compound with an organohalide, is a powerful alternative and is often successful where other methods fail. Buchwald-Hartwig amination is another highly effective reaction for forming C-N bonds with hindered aryl halides.[18][19]
References
- Sabharwal, G., Dwivedi, K. C., & Balakrishna, M. S. (2025). Sterically hindered P,N-type amidophosphines {{(o-PPh2)C6H4}C(O)NH(R)}: synthesis, transition metal chemistry, and catalytic activity in stereoselective Heck coupling of aryl chlorides. Dalton Transactions.
- Wikipedia contributors. (n.d.). Josiphos ligands. In Wikipedia.
- Chemistry LibreTexts. (2023). Heck Reaction.
- Wikipedia contributors. (n.d.). Heck reaction. In Wikipedia.
- ACS Publications. (n.d.). A Theoretical Study of the Heck Reaction: N-Heterocyclic Carbene versus Phosphine Ligands. Organometallics.
- National Institutes of Health. (2020).
- SciSpace. (2008). Mechanisms of the Mizoroki–Heck Reaction.
- Merck Millipore. (n.d.). Buchwald Ligands.
- The Doyle Group. (n.d.).
- MDPI. (n.d.).
- Organic Chemistry Portal. (n.d.). Heck Reaction.
- Beilstein Journals. (n.d.). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions.
- Benchchem. (2025). Application Notes and Protocols for the Heck Reaction with (2-bromo-1-cyclopentylethyl)benzene.
- ResearchGate. (2025).
- ResearchGate. (n.d.). Base and solvent effect on Heck coupling of 2-acetyl-5-bromobenzofuran...
- Sigma-Aldrich. (n.d.).
- ResearchGate. (n.d.). Optimization of conditions for the Heck reaction.
- Wikipedia contributors. (n.d.).
- National Institutes of Health. (n.d.). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions.
- Diva-portal.org. (2015). Palladium(II)
- ResearchGate. (2025). ChemInform Abstract: Palladium-Catalyzed Heck Reaction of Aryl Chlorides und Mild Conditions Promoted by Organic Ionic Bases.
- Reddit. (2024). Troubleshooting a difficult Heck reaction.
- Sigma-Aldrich. (n.d.). Ligand for heck coupling.
- ResearchGate. (2013). (PDF) Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions.
- ACS Publications. (2023). Indomuscone-Based Sterically Encumbered Phosphines as Ligands for Palladium-Catalyzed Reactions. The Journal of Organic Chemistry.
- ResearchGate. (2025). Studies on the 1,2-Migrations in Pd-Catalyzed Negishi Couplings with JosiPhos Ligands.
- MDPI. (n.d.).
- ResearchGate. (2025). (PDF)
- Benchchem. (2025). Technical Support Center: Troubleshooting Heck Reactions of 1-Bromo-2-methyl-1-propene.
- MDPI. (2018).
- AMiner. (n.d.). Supported Palladium Catalysts in Heck Coupling Reactions - Problems, Potential and Recent Advances.
- ACS Publications. (2011). An Efficient and General Method for the Heck and Buchwald–Hartwig Coupling Reactions of Aryl Chlorides. Organic Letters.
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Heck Reactions of 1,1-Dibromoethylene.
- Benchchem. (n.d.).
Sources
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. scispace.com [scispace.com]
- 3. Heck Reaction—State of the Art [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Buchwald 催化劑和配體 [sigmaaldrich.com]
- 7. Josiphos ligands - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Intermolecular Heck Coupling with Hindered Alkenes Directed by Potassium Carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
- 14. Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 19. pubs.acs.org [pubs.acs.org]
Technical Support Center: Catalyst Selection for Efficient Cross-Coupling of 2-Bromo-1,3-diethylbenzene
Prepared by the Office of the Senior Application Scientist
This guide is designed for researchers, scientists, and drug development professionals navigating the complexities of cross-coupling reactions with sterically hindered substrates. The focus of this document, 2-Bromo-1,3-diethylbenzene, serves as a representative model for di-ortho-substituted aryl halides, which present unique and significant challenges to achieving high-yield C-C and C-N bond formation. Our objective is to provide not just protocols, but a foundational understanding of the principles governing catalyst selection and reaction optimization for this demanding substrate class.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level strategic decisions you will face when designing a synthetic route involving the cross-coupling of this compound.
Q1: What makes this compound a "challenging" substrate for cross-coupling reactions?
A1: The primary challenge arises from severe steric hindrance. The two ethyl groups flanking the bromine atom create a crowded environment around the reaction center. This steric bulk impedes two critical steps in the palladium-catalyzed catalytic cycle[1][2]:
-
Oxidative Addition: The initial insertion of the palladium(0) catalyst into the carbon-bromine bond is sterically hindered, slowing the initiation of the catalytic cycle. Overcoming this requires highly active, electron-rich catalysts.
-
Reductive Elimination: The final step, where the two coupled fragments are expelled from the palladium(II) center to form the product, is also notoriously difficult for sterically congested molecules. The bulky groups can prevent the coupled partners from achieving the necessary orientation for bond formation, often leading to catalyst decomposition or undesired side reactions.[3]
Q2: Which type of cross-coupling reaction (e.g., Suzuki-Miyaura, Negishi, Buchwald-Hartwig) is most suitable for this substrate?
A2: The choice depends on the desired bond and the available coupling partner, but some general principles apply:
-
Suzuki-Miyaura Coupling: This is often the first choice for C-C bond formation due to the high functional group tolerance and the commercial availability of a vast array of boronic acids and esters.[4] For a substrate like this compound, success is highly dependent on using advanced catalyst systems designed for hindered substrates.[5][6]
-
Negishi Coupling: This reaction, which uses organozinc reagents, is an excellent alternative, particularly when the Suzuki coupling is sluggish.[7] Organozinc reagents are often more nucleophilic than their boronic acid counterparts, which can facilitate a faster transmetalation step. Catalyst systems developed for hindered Negishi couplings have shown remarkable efficiency.[8][9][10]
-
Buchwald-Hartwig Amination: For C-N bond formation, this is the premier method.[11][12] The development of specialized bulky, electron-rich phosphine ligands has made the amination of even di-ortho-substituted aryl halides feasible, a transformation that is nearly impossible with classical methods.[13][14]
Q3: What is the critical role of the ligand, and which specific types are most effective for this substrate?
A3: For sterically hindered substrates, the ligand is arguably the most important variable. It is not merely a spectator; it actively controls the catalyst's reactivity, stability, and selectivity.[7] Bulky, electron-rich phosphine ligands are essential.[15]
-
Mechanism of Action: These ligands stabilize the monoligated L1Pd(0) species, which is believed to be the active catalyst for oxidative addition.[16] Their large steric footprint promotes the crucial reductive elimination step, effectively "pushing" the product off the metal center and turning over the catalyst.
-
Recommended Ligands: The most successful ligands for this type of substrate are the biaryl (dialkyl)phosphines developed by the Buchwald group and others. Key examples include:
-
SPhos (and its derivatives): Known for unparalleled reactivity in Suzuki and Negishi couplings of hindered substrates.[7]
-
XPhos: Another highly effective, general ligand for various cross-couplings, including Buchwald-Hartwig aminations.[17]
-
CPhos: Specifically designed to suppress β-hydride elimination, making it highly effective for Negishi couplings involving secondary alkylzinc reagents.[8][10][18]
-
AntPhos: A ligand that has shown excellent reactivity for sterically demanding aryl-alkyl Suzuki couplings.[3]
-
-
N-Heterocyclic Carbenes (NHCs): These are another class of highly effective ligands. Their strong electron-donating ability and tunable steric bulk can facilitate the coupling of challenging aryl chlorides and bromides, even at room temperature in some cases.[19][20]
Q4: How do I choose the right palladium precatalyst?
A4: While simple sources like Pd(OAc)₂ or Pd₂(dba)₃ can be used, they require in-situ reduction to the active Pd(0) state, which can sometimes be inefficient and lead to catalyst decomposition. For challenging substrates, using a well-defined, air-stable precatalyst is highly recommended. These complexes contain the ligand already bound to a Pd(II) center and are designed for rapid and clean generation of the active Pd(0) species upon activation by a base. Modern generations of precatalysts (e.g., G3 and G4 palladacycles) offer superior performance and reproducibility.[21]
Part 2: Troubleshooting Guide
This section addresses common problems encountered during the cross-coupling of this compound.
Problem 1: Low or No Product Yield
-
Q: My reaction shows very low or no conversion to the desired product. What are the first steps I should take to troubleshoot this?
-
A: A systematic approach is crucial when a reaction fails. The issue typically lies in one of three areas: the catalyst system, the reagents' quality, or the reaction conditions.[22]
-
Cause 1: Inactive Catalyst System.
-
Rationale: The oxidative addition to the sterically hindered C-Br bond is slow. If the catalyst is not sufficiently active, the reaction will not initiate. Furthermore, if the ligand cannot promote reductive elimination, the catalyst will get trapped in the cycle.
-
Solution:
-
Switch to a More Active Ligand: If you are using a general-purpose ligand like PPh₃, it will almost certainly fail. Switch to a state-of-the-art biarylphosphine ligand such as SPhos or XPhos.[7][17]
-
Use a Precatalyst: Employ an air-stable palladacycle precatalyst (e.g., XPhos Pd G3) to ensure efficient generation of the active Pd(0) species.[21]
-
Check Catalyst Loading: While low catalyst loadings are desirable, challenging substrates may require a slightly higher loading (e.g., 1-3 mol%) to achieve a reasonable reaction rate.
-
-
-
Cause 2: Poor Reagent Quality.
-
Rationale: Cross-coupling reactions are highly sensitive to impurities, particularly water and oxygen. Moisture can hydrolyze organometallic reagents and poison the catalyst. Oxygen can oxidize the Pd(0) catalyst and phosphine ligands.
-
Solution:
-
Use Anhydrous Solvents: Ensure solvents are rigorously dried and degassed. Use freshly opened bottles of anhydrous solvent or distill them prior to use.
-
Verify Reagent Purity: The purity of the boronic acid or organozinc reagent is critical. Impurities can lead to side reactions like protodeboronation.
-
Maintain an Inert Atmosphere: The reaction must be set up under an inert atmosphere (Argon or Nitrogen) using Schlenk techniques or a glovebox. Ensure all glassware is oven-dried before use.[22]
-
-
-
Cause 3: Suboptimal Reaction Conditions.
-
Rationale: The choice of base and temperature is not trivial. The base's role is to activate the coupling partner (in Suzuki) or facilitate catalyst turnover, and its strength and solubility matter.[11][23] Temperature must be high enough to overcome activation barriers but not so high that it causes catalyst decomposition.
-
Solution:
-
Base Selection: For Suzuki couplings, a strong base like K₃PO₄ or Cs₂CO₃ is often required. For Buchwald-Hartwig aminations, a non-nucleophilic strong base like NaOtBu or LHMDS is standard.[13][24] Ensure the base is finely powdered to maximize its surface area.[25]
-
Temperature Optimization: While some modern catalysts work at room temperature, hindered substrates typically require heating (e.g., 80-110 °C).[26] Run a small temperature screen to find the optimal balance between reaction rate and catalyst stability.
-
-
-
Problem 2: Significant Formation of Side Products (Homocoupling, Hydrodehalogenation)
-
Q: I am observing significant homocoupling of my boronic acid and/or hydrodehalogenation of my starting material. How can I minimize these side reactions?
-
A: These side reactions indicate a problem with the relative rates of the desired catalytic steps.
-
Cause 1: Slow Transmetalation/Reductive Elimination.
-
Rationale: If the desired cross-coupling pathway is slow, competing pathways take over. Homocoupling of the organoboron reagent can occur, and hydrodehalogenation (replacement of Br with H) can arise from catalyst decomposition or reaction with trace water.[15]
-
Solution:
-
Optimize the Ligand: A bulkier, more electron-donating ligand can accelerate the reductive elimination step, outcompeting the side reactions. This is a primary function of ligands like SPhos.
-
Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the coupling partner. Using a large excess can sometimes promote homocoupling.
-
Temperature Management: Excessively high temperatures can accelerate catalyst decomposition, which may lead to hydrodehalogenation. Find the minimum temperature required for efficient coupling.
-
-
-
Problem 3: Reaction Stalls Before Completion
-
Q: My reaction starts well but stalls at ~50-70% conversion. What is likely happening?
-
A: Reaction stalling is a classic sign of catalyst deactivation or product inhibition.
-
Cause 1: Catalyst Deactivation.
-
Rationale: The active Pd(0) species can aggregate to form inactive palladium black, especially if the ligand concentration is insufficient or the ligand itself is not robust enough to stabilize the catalyst throughout the reaction at elevated temperatures.
-
Solution:
-
Increase Ligand-to-Palladium Ratio: A slightly higher ratio (e.g., 1.5:1 or 2:1 L:Pd) can sometimes help maintain catalyst stability.
-
Use a More Robust Catalyst System: This is another strong argument for using well-defined palladacycle precatalysts, which are often more resistant to decomposition than catalysts generated in situ from simple Pd sources.[27]
-
-
-
Part 3: Recommended Protocols & Data
Table 1: Recommended Catalyst Systems for this compound
| Coupling Type | Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Citation(s) |
| Suzuki-Miyaura | Pd(OAc)₂ (2%) | SPhos (4%) | K₃PO₄ (3.0) | Toluene/H₂O (10:1) | 100 | [7][21] |
| Negishi | Pd(OAc)₂ (1%) | CPhos (2%) | - | THF | 25-50 | [8][18] |
| Buchwald-Hartwig | Pd₂(dba)₃ (1.5%) | XPhos (3%) | NaOtBu (1.5) | Toluene | 100 | [13][17] |
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
This protocol is a representative starting point and may require optimization for different boronic acid partners.
-
Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add SPhos ligand (0.02 mmol, 4 mol%) and Pd(OAc)₂ (0.01 mmol, 2 mol%).
-
Reagent Addition: In the same flask, add phenylboronic acid (0.6 mmol, 1.2 equiv.) and finely powdered, anhydrous K₃PO₄ (1.5 mmol, 3.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon three times.
-
Solvent and Substrate Addition: Under a positive flow of argon, add degassed toluene (5 mL). Then, add this compound (0.5 mmol, 1.0 equiv.) via syringe.
-
Reaction: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by taking aliquots and analyzing via TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove palladium black and salts. Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Part 4: Visualizations
Diagram 1: Suzuki-Miyaura Catalytic Cycle
This diagram illustrates the key steps and highlights where steric hindrance from the 2,6-diethylphenyl group poses a significant challenge.
Caption: Catalytic cycle highlighting challenging steps.
Diagram 2: Troubleshooting Flowchart for Low Yield
A logical workflow for diagnosing a failed cross-coupling reaction.
Caption: A decision tree for troubleshooting low yield.
References
- BenchChem. (n.d.). Troubleshooting common issues in palladium-catalyzed cross-coupling reactions.
- ScienceDaily. (2017, March 27). Drug development: Subtle steric differences reveal a model for Ni cross-coupling success.
-
Han, C., & Buchwald, S. L. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. Journal of the American Chemical Society, 131(21), 7532–7533. Retrieved from [Link]
- Han, C., & Buchwald, S. L. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. ResearchGate.
-
Anderson, K. W., Tundel, R. E., Ikawa, T., Altman, R. A., & Buchwald, S. L. (2006). An Extremely Active Catalyst for the Negishi Cross-Coupling Reaction. Angewandte Chemie International Edition, 45(39), 6523–6527. Retrieved from [Link]
-
Han, C., & Buchwald, S. L. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. National Institutes of Health. Retrieved from [Link]
- BenchChem. (n.d.). Technical Support Center: Optimizing Cross-Coupling Reactions of Sterically Hindered Vinyl Bromides.
-
Binder, J. T., & Fu, G. C. (2012). Overcoming the Naphthyl Requirement in Stereospecific Cross-Couplings to Form Quaternary Stereocenters. Journal of the American Chemical Society, 134(42), 17721–17724. Retrieved from [Link]
-
ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. Retrieved from [Link]
-
Fiveable. (n.d.). Palladium-catalyzed cross-coupling reactions. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Denmark, S. E., & Smith, R. C. (2009). Why You Really Should Consider Using Palladium-Catalyzed Cross-Coupling of Silanols and Silanolates. National Institutes of Health. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions. Retrieved from [Link]
-
Powers, D. C., & Ritter, T. (2017). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. National Institutes of Health. Retrieved from [Link]
-
ACS Publications. (2024). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development. Retrieved from [Link]
-
Uozumi, Y., & Ito, K. (2009). Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides. The Journal of Organic Chemistry, 74(10), 3846–3852. Retrieved from [Link]
-
Colacot, T. J. (2015). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. National Institutes of Health. Retrieved from [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? Retrieved from [Link]
-
ResearchGate. (n.d.). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Retrieved from [Link]
-
National Institutes of Health. (2016). Highly selective cross-coupling reactions of 1,1-dibromoethylenes with alkynylaluminums for the synthesis of aryl substituted conjugated enediynes and unsymmetrical 1,3-diynes. PubMed Central. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
- BenchChem. (n.d.). Technical Support Center: Catalyst Selection for Selective Cross-Coupling of 2-Bromo-4-iodopyridine.
-
Organ, M. G. (Ed.). (2016). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. In N-Heterocyclic Carbenes in Catalytic Organic Synthesis. Wiley-VCH. Retrieved from [Link]
-
MDPI. (2018). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Retrieved from [Link]
-
MDPI. (2020). Advances in Cross-Coupling Reactions. Retrieved from [Link]
-
Tang, W., & Zhang, X. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Chemical Science, 5(5), 1885-1889. Retrieved from [Link]
-
Chem Help ASAP. (2020). Buchwald-Hartwig cross-coupling reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Reddit. (2024). Struggling with Suzuki Reaction. Retrieved from [Link]
-
Palani, T., & Garg, N. K. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. eScholarship, University of California. Retrieved from [Link]
-
Denmark, S. E., & Kallemeyn, J. M. (2006). Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. National Institutes of Health. Retrieved from [Link]
-
Royal Society of Chemistry. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology. Retrieved from [Link]
-
Denmark, S. E., & Wu, Z. (2003). Cross-coupling reactions of arylsilanols with substituted aryl halides. Organic Letters, 5(9), 1431–1434. Retrieved from [Link]
Sources
- 1. fiveable.me [fiveable.me]
- 2. escholarship.org [escholarship.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. jmcct.com [jmcct.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Palladium-catalyzed Cross-coupling Reactions [sigmaaldrich.com]
- 18. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides [organic-chemistry.org]
- 19. An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature [organic-chemistry.org]
- 20. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 21. reddit.com [reddit.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. Suzuki Coupling [organic-chemistry.org]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. reddit.com [reddit.com]
- 26. researchgate.net [researchgate.net]
- 27. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
managing exothermic reactions during the synthesis of 2-Bromo-1,3-diethylbenzene
Technical Support Center: Synthesis of 2-Bromo-1,3-diethylbenzene
A Guide to Managing Exothermic Reactions for Researchers and Development Professionals
The electrophilic aromatic substitution (EAS) to synthesize this compound is a powerful and common transformation. However, the bromination of an activated aromatic ring like 1,3-diethylbenzene is a significantly exothermic process. Failure to properly manage this exotherm can lead to reduced yield, formation of impurities (such as polybrominated species), and, most critically, a runaway reaction. This guide provides field-proven insights and troubleshooting protocols to ensure a safe, controlled, and successful synthesis.
Troubleshooting Guide: Real-Time Problem Solving
This section addresses specific issues that may arise during the experiment. The causality behind each problem is explained, followed by a direct, actionable solution.
Q1: My reaction temperature is rising uncontrollably despite my cooling bath. What is happening and what should I do immediately?
A: This is a critical situation known as a thermal excursion, indicating that the rate of heat generation from the reaction is exceeding the cooling capacity of your apparatus. The immediate goal is to prevent a runaway reaction.
-
Causality: The most common causes are adding the bromine too quickly or insufficient cooling/agitation. The activating nature of the two ethyl groups on the benzene ring accelerates the reaction rate, leading to a rapid release of energy.[1]
-
Immediate Actions:
-
Stop Reagent Addition: Immediately cease the addition of bromine.
-
Enhance Cooling: Add more dry ice or salt to your cooling bath to increase its cooling capacity.
-
Prepare for Quench: Have a pre-chilled quenching solution (e.g., aqueous sodium bisulfite) ready. If the temperature continues to climb above your safety threshold (e.g., >10-15°C), begin a slow, controlled addition of the quenching solution to halt the reaction. The quenching process itself can be exothermic, so slow addition is critical.[2]
-
Q2: My final product is contaminated with a significant amount of dibromo- and tribromo-diethylbenzene according to my GC-MS results. How can I prevent this?
A: This is a classic sign of over-bromination, which is directly linked to poor temperature control and/or incorrect stoichiometry.
-
Causality: 1,3-diethylbenzene is an activated aromatic ring, making it susceptible to further electrophilic attack after the first bromination.[1] Localized "hot spots" in the reactor due to poor mixing or an overall elevated reaction temperature provide the necessary activation energy for these subsequent, undesired brominations.
-
Preventative Measures:
-
Strict Temperature Control: Maintain the internal reaction temperature rigorously between -5 °C and 0 °C.[2] Temperatures rising above this range dramatically increase the rate of side reactions.
-
Slow Bromine Addition: Add the bromine solution dropwise over an extended period (e.g., 25-30 minutes or longer for larger scales) to allow the heat to dissipate effectively.[2]
-
Efficient Stirring: Use an overhead mechanical stirrer to ensure the reaction mixture is homogenous, preventing localized overheating where the bromine is introduced.
-
Q3: After quenching the reaction with sodium thiosulfate, a fine, pale-yellow solid precipitated, complicating my aqueous workup. What is this solid and how do I avoid it?
A: The precipitate is likely elemental sulfur. This is a known issue when using sodium thiosulfate to quench reactions under acidic conditions.
-
Causality: In the presence of acid (e.g., HBr generated during the reaction or residual Lewis acid), sodium thiosulfate can disproportionate into sulfur and sulfur dioxide.[3][4]
-
Solutions:
-
Use an Alternative Quenching Agent: The preferred method is to use a saturated or 10% aqueous solution of sodium bisulfite (NaHSO₃) or sodium metabisulfite.[2][3] These reagents effectively quench bromine without the risk of sulfur precipitation.[3]
-
pH Adjustment: If you must use sodium thiosulfate, consider carefully adding a mild base like sodium bicarbonate to the reaction mixture to neutralize the acidity before quenching. This must be done cautiously to avoid excessive gas evolution and pressure buildup.
-
Frequently Asked Questions (FAQs)
Q1: Why is the bromination of 1,3-diethylbenzene so exothermic?
A: The exothermicity stems from the fundamental thermodynamics of electrophilic aromatic substitution. The reaction involves breaking a C-H bond and a Br-Br bond, while forming a more stable C-Br bond and an H-Br bond. The overall process results in a significant net release of energy (negative enthalpy of reaction). When this thermodynamically favorable reaction proceeds quickly, as it does with an activated substrate, the energy is released rapidly as heat.[5] The Lewis acid catalyst (e.g., FeBr₃) further accelerates this by making the bromine a much more potent electrophile.[5][6]
Q2: What is the optimal temperature range for this synthesis and why is it so important?
A: The optimal internal temperature range is -5 °C to 0 °C . Maintaining this low temperature is the single most important factor for success. It ensures that the primary, desired mono-bromination reaction occurs at a controlled rate, while the activation energy barrier for secondary reactions (like poly-bromination) is not overcome.[2] This directly translates to higher product purity and a safer process.
Q3: What are the essential safety precautions when performing this reaction?
A: Safety must be the top priority.
-
Chemical Hazards: Bromine is extremely corrosive, toxic upon inhalation, and can cause severe skin burns.[2][4] Always handle it in a certified chemical fume hood.[4]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical splash goggles, a face shield, a flame-resistant lab coat, and heavy-duty gloves (e.g., butyl rubber or a suitable laminate).[7]
-
Runaway Potential: Always have a plan for emergency quenching. Ensure your cooling bath is adequately sized and charged. Never leave the reaction unattended, especially during bromine addition.
-
Quenching Station: Keep a container of quenching solution (sodium bisulfite or thiosulfate) nearby to neutralize any spills.[4]
Data Presentation: Key Reaction Parameters
| Parameter | Recommended Value | Rationale & Justification |
| Reaction Temperature | -5 °C to 0 °C | Prevents over-bromination and ensures a manageable rate of heat evolution.[2] |
| Bromine Addition Rate | Slow, dropwise | Allows for effective heat dissipation and prevents localized temperature spikes.[2] |
| Agitation | Vigorous (overhead stirrer) | Ensures homogenous temperature distribution and efficient mixing of reagents. |
| Quenching Agent | 10-15% aq. Sodium Bisulfite | Effectively neutralizes excess bromine without the risk of sulfur precipitation.[3][8] |
| Quenching Temperature | Maintain < 10 °C | The quenching reaction is also exothermic and requires temperature control.[2] |
Experimental Protocols
Protocol 1: Controlled Synthesis of this compound
-
Apparatus Setup: Assemble a four-necked round-bottom flask equipped with an overhead mechanical stirrer, a low-temperature thermometer, a pressure-equalizing dropping funnel, and a nitrogen inlet/outlet bubbler. Place the flask in a dry ice/acetone or ice-salt bath.
-
Reagent Charging: Charge the flask with 1,3-diethylbenzene (1.0 eq) and a suitable solvent (e.g., dichloromethane). Begin vigorous stirring and cool the solution to an internal temperature of -5 °C.
-
Catalyst Addition: Carefully add the Lewis acid catalyst (e.g., anhydrous FeBr₃, ~0.05 eq) to the cooled solution.
-
Bromine Addition: Charge the dropping funnel with bromine (1.0-1.05 eq) dissolved in a small amount of the reaction solvent. Begin a slow, dropwise addition of the bromine solution to the reaction mixture. Crucially, monitor the internal thermometer and adjust the addition rate to ensure the temperature never exceeds 0 °C. [2]
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at -5 °C to 0 °C for an additional 15-30 minutes. Monitor the reaction's progress by TLC or GC analysis to confirm the consumption of the starting material.
Protocol 2: Safe Quenching and Workup Procedure
-
Cooling: Ensure the reaction mixture is thoroughly cooled (ideally below 0 °C) before beginning the quench.
-
Quenching Solution Addition: Slowly add a 10% aqueous sodium bisulfite solution via the dropping funnel.[3][8] A slight temperature increase is expected; control the addition rate to keep the internal temperature below 10 °C.[2]
-
Endpoint Confirmation: Continue adding the quenching solution until the characteristic red-brown color of bromine has completely disappeared, and the mixture becomes pale yellow or colorless.[3][8]
-
Workup: Once the quench is complete, remove the cooling bath and allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel, separate the organic and aqueous layers, and wash the organic layer sequentially with water and brine.[3][8] Dry the organic layer over a suitable drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the crude product.[3]
Mandatory Visualization: Troubleshooting Workflow
The following diagram outlines the decision-making process for managing a temperature excursion during the reaction.
Caption: Decision workflow for managing a temperature excursion.
References
-
Homework.Study.com. Why is it important to maintain a constant temperature in an electrophilic aromatic substitution reactions? [Link]
-
University of Notre Dame. Common Standard Operating Procedure for work with Quenching of pyrophoric substances and waste. [Link]
-
Organic Syntheses. Organic Syntheses Procedure: (E)-2,3-DIBROMOBUT-2-ENOIC ACID. [Link]
-
Reddit r/chemistry. bromination? [Link]
-
Chad's Prep (YouTube). 18.2a EAS Bromination and Chlorination. [Link]
-
Organic Syntheses. Organic Syntheses Procedure: 2-PHENYLBUTYRONITRILE. [Link]
-
Genome Context. this compound -5g. [Link]
-
PubChem. this compound. [Link]
-
ResearchGate. Which would be the best method for the bromination/iodination of an aromatic without interfering its TIPS? [Link]
-
RSC Publishing. An analysis of electrophilic aromatic substitution: a “complex approach”. [Link]
-
PubChem. 2-Bromo-1,3-diethyl-5-methylbenzene. [Link]
-
ACS GCI Pharmaceutical Roundtable. Bromination Reagent Guide. [Link]
-
Reddit r/Chempros. Bromination Help. [Link]
-
Chemistry LibreTexts. 16.10: Synthesis of Polysubstituted Benzenes. [Link]
-
OpenStax. 16.1 Electrophilic Aromatic Substitution Reactions: Bromination. [Link]
-
Wikipedia. Electrophilic aromatic substitution. [Link]
-
Chad's Prep (YouTube). 18.1 Electrophilic Aromatic Substitution (EAS Reactions). [Link]
-
Chemistry Steps. Electrophilic Aromatic Substitution Practice Problems. [Link]
-
PubChem. 1,4-Diethylbenzene. [Link]
-
PubChem. 1,3-Diethylbenzene. [Link]
Sources
- 1. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. reddit.com [reddit.com]
- 5. 16.1 Electrophilic Aromatic Substitution Reactions: Bromination - Organic Chemistry | OpenStax [openstax.org]
- 6. youtube.com [youtube.com]
- 7. aksci.com [aksci.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
removal of unreacted starting material from 2-Bromo-1,3-diethylbenzene
Welcome to the technical support guide for the purification of 2-Bromo-1,3-diethylbenzene. This resource is designed for researchers, chemists, and drug development professionals who may encounter challenges in isolating the target compound from unreacted starting materials and reaction byproducts. The following FAQs and troubleshooting guides are structured to provide not just procedural steps, but also the underlying scientific principles to empower you to adapt and optimize these methods for your specific experimental context.
Overview of Purification Strategy
The primary impurity following the synthesis of this compound via electrophilic aromatic substitution is typically the unreacted starting material, 1,3-diethylbenzene.[1][2] Due to their structural similarity, both compounds are non-polar liquids, making separation non-trivial. A secondary challenge is the potential for over-bromination, leading to the formation of dibromo-diethylbenzene isomers.[3][4]
The purification strategy is a multi-step process designed to tackle these impurities sequentially, moving from bulk removal to fine purification.
Caption: General purification workflow for this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: How can I assess the purity of my crude this compound and identify the contaminants?
Answer: Before attempting any purification, it is critical to understand the composition of your crude product. This avoids unnecessary or ineffective purification steps. Gas Chromatography-Mass Spectrometry (GC-MS) is the most definitive method. It will not only separate the components but also provide their mass-to-charge ratio, allowing for positive identification of 1,3-diethylbenzene, the desired monobrominated product, and any dibrominated species.
For a quicker, more qualitative assessment, Thin-Layer Chromatography (TLC) is invaluable.[5]
Protocol: Analytical TLC
-
Plate: Use a standard silica gel TLC plate.
-
Solvent System (Mobile Phase): A non-polar solvent is ideal. Start with 100% Hexane or Heptane.
-
Spotting: Dissolve a small amount of your crude product in a volatile solvent (e.g., dichloromethane or ethyl acetate). Spot this on the TLC plate alongside a reference spot of your starting material (1,3-diethylbenzene), if available.
-
Development: Place the plate in a developing chamber saturated with the mobile phase.
-
Visualization:
-
UV Light: Both the starting material and the product are UV active. The spots will appear dark under a 254 nm UV lamp.
-
Staining: If spots are faint, use a potassium permanganate (KMnO₄) stain. Aromatic compounds typically appear as yellow/brown spots on a purple background.
-
Interpreting the TLC Plate:
-
The least polar compound will travel furthest up the plate (higher R_f value). 1,3-diethylbenzene is less polar than this compound and will have a higher R_f.
-
Dibrominated byproducts will be more polar than the monobrominated product and will have a lower R_f.
-
A single spot in your crude lane that corresponds to the R_f of your starting material confirms its presence. Multiple spots indicate a mixture.
Q2: My crude product is dark and contains inorganic salts from the reaction. What is the first purification step?
Answer: The initial step should always be an aqueous workup, also known as liquid-liquid extraction.[6][7] This procedure separates compounds based on their differential solubilities in two immiscible liquid phases, typically an organic solvent and water.[8][9] It is highly effective for removing water-soluble impurities like residual acids (e.g., HBr), bases, and inorganic salts.
Caption: Diagram of a liquid-liquid extraction.
Protocol: Aqueous Workup
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent, such as diethyl ether, ethyl acetate, or dichloromethane. Use approximately 3-5 mL of solvent per gram of crude material.
-
Transfer: Transfer the solution to a separatory funnel of appropriate size.
-
Wash:
-
Add an equal volume of deionized water to the funnel.
-
Stopper the funnel, invert, and open the stopcock to vent pressure.
-
Shake vigorously for 30-60 seconds, venting periodically.
-
Allow the layers to fully separate. Drain and discard the aqueous (bottom) layer.
-
(Optional) If the reaction was acidic, wash with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize residual acid.
-
(Optional) If the reaction used a basic catalyst, wash with dilute acid (e.g., 1M HCl).
-
-
Brine Wash: Wash the organic layer with a saturated sodium chloride (brine) solution. This helps to remove residual water from the organic phase.
-
Drying: Drain the organic layer into an Erlenmeyer flask and add an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄). Swirl and let it stand for 10-15 minutes.
-
Isolation: Filter or decant the dried organic solution away from the drying agent. Remove the solvent under reduced pressure using a rotary evaporator.
The resulting oil is your "washed" crude product, now free of water-soluble impurities and ready for further purification.
Q3: GC-MS analysis shows my product is >30% unreacted 1,3-diethylbenzene. How can I efficiently remove this large quantity of starting material?
Answer: For bulk removal of a non-polar impurity with a significantly different boiling point, fractional vacuum distillation is the most effective and economical method.[10] The key is the difference in boiling points between the two compounds.
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| 1,3-Diethylbenzene | 134.22 | 181-182 (atm) | ~0.86 |
| This compound | 213.12 | 78-80 (@ 2 mmHg) [11] | ~1.26 [11] |
| 4,6-Dibromo-1,3-diethylbenzene | 291.92 | >250 (est., atm) | >1.5 (est.) |
| Table 1: Physical properties of relevant compounds. |
The boiling point of this compound at atmospheric pressure would be significantly higher than 1,3-diethylbenzene, but it is susceptible to decomposition at high temperatures. Therefore, distillation must be performed under reduced pressure (vacuum) to lower the boiling points to a safe range.
Protocol: Fractional Vacuum Distillation
-
Setup: Assemble a fractional distillation apparatus with a Vigreux column (or other fractionating column) between the distillation flask and the condenser. Ensure all glass joints are properly sealed with vacuum grease.
-
Charge the Flask: Add the washed crude product to the round-bottom flask, along with a magnetic stir bar or boiling chips. Do not fill the flask more than two-thirds full.
-
Apply Vacuum: Slowly and carefully apply vacuum from a vacuum pump, ensuring the system is sealed. A target pressure of ~2 mmHg is ideal.
-
Heating: Begin heating the distillation flask gently using a heating mantle.
-
Collect Fractions:
-
Fraction 1 (Forerun): The first liquid to distill will be the lower-boiling point compound, 1,3-diethylbenzene. Collect this fraction in a separate receiving flask. The head temperature should stabilize near the boiling point of 1,3-diethylbenzene at the working pressure.
-
Fraction 2 (Product): As the 1,3-diethylbenzene is removed, the head temperature will rise. When the temperature stabilizes at the boiling point of this compound (78-80 °C at 2 mmHg), change the receiving flask to collect your purified product.[12]
-
-
Shutdown: Once the product has been collected and the distillation rate slows, stop heating, allow the apparatus to cool, and then slowly and carefully vent the system to atmospheric pressure before disassembling.
Self-Validation: Analyze the collected fractions by TLC or GC-MS to confirm the separation efficiency.
Q4: After distillation, I still have trace starting material and some dibrominated isomers. How do I achieve the highest purity?
Answer: For removing structurally similar compounds with small differences in polarity, silica gel column chromatography is the gold standard.[5][13][14] This technique separates molecules based on their differential adsorption to a polar stationary phase (silica gel) and elution by a non-polar mobile phase.[14]
Principle of Separation:
-
Stationary Phase: Silica gel is highly polar.
-
Mobile Phase: A non-polar solvent (eluent).
-
Separation: Less polar compounds (like 1,3-diethylbenzene) have a weaker affinity for the polar silica gel and will travel down the column faster with the non-polar eluent. More polar compounds (the brominated products) will adsorb more strongly to the silica and elute more slowly.[13]
Caption: Workflow for column chromatography purification.
Protocol: Column Chromatography
-
Select Eluent: Based on your analytical TLC, 100% Hexane or Heptane should provide good separation. If separation is poor, you can add a very small amount of a slightly more polar solvent (e.g., 0.5-1% ethyl acetate in hexane), but pure hexane is often sufficient for this separation.[15]
-
Pack the Column:
-
Choose a column with an appropriate diameter and length for the amount of material you are purifying.
-
Prepare a slurry of silica gel in your chosen eluent.
-
Pour the slurry into the column and allow it to pack evenly, draining excess solvent. Ensure no air bubbles or cracks form.
-
-
Load the Sample:
-
Dissolve your distilled product in a minimal amount of a non-polar solvent (like hexane or dichloromethane).
-
Carefully add this concentrated solution to the top of the silica bed.
-
Alternatively, for better resolution, pre-adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the column.
-
-
Elute and Collect:
-
Carefully add the eluent to the top of the column.
-
Apply gentle pressure (flash chromatography) or allow gravity to facilitate the flow of the solvent through the column.[5]
-
Begin collecting small, equally sized fractions in numbered test tubes as the solvent drips from the bottom.
-
-
Analyze Fractions:
-
Spot every few fractions on a TLC plate.
-
Develop and visualize the plate to see which fractions contain your desired product. The starting material will elute first, followed by the monobrominated product, and finally the dibrominated products.
-
-
Combine and Isolate: Combine the fractions that contain only the pure desired product (as determined by TLC). Remove the solvent using a rotary evaporator to yield highly pure this compound.
References
- Wikipedia. (n.d.). Liquid–liquid extraction.
- Organomation. (n.d.). Solvent Extraction Techniques.
- Reachem. (2024, August 9). The Purification of Organic Compound: Techniques and Applications.
- Sigma-Aldrich. (n.d.). This compound | 65232-57-7.
- Phenomenex. (2025, May 23). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation.
- Chemistry LibreTexts. (2021, June 20). 2.3: LIQUID-LIQUID EXTRACTION.
- AK Scientific, Inc. (n.d.). 2-Bromo-1,3-diethyl-5-methylbenzene Safety Data Sheet.
- ChemicalBook. (n.d.). This compound CAS#: 65232-57-7.
- ChemicalBook. (n.d.). 65232-57-7(this compound) Product Description.
- PubChem. (n.d.). This compound.
- ChemicalBook. (2025, July 16). This compound | 65232-57-7.
- Fisher Scientific. (n.d.). This compound, 94%.
- University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography.
- Chem Help ASAP. (2021, February 9). column chromatography & purification of organic compounds [Video]. YouTube.
- Han, Y., & Hu, L. (2015). Copper-catalyzed arylation of alkyl halides with arylaluminum reagents. Beilstein Journal of Organic Chemistry, 11, 2669–2675.
- Request PDF. (2025, August 6). Isolation And Purification Of Substance By Column Chromatography.
- Wikipedia. (n.d.). Diethylbenzenes.
- Wikipedia. (n.d.). Bromobenzene.
-
Quora. (2017, February 8). How is the mechanism of side reaction, dibrominated product, which generated during bromination of methylbenzene by NBS/BPO? Retrieved from [Link]
Sources
- 1. Diethylbenzenes - Wikipedia [en.wikipedia.org]
- 2. Bromobenzene - Wikipedia [en.wikipedia.org]
- 3. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 4. quora.com [quora.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]
- 7. The Liquid-Liquid Extraction Guide | Phenomenex [phenomenex.com]
- 8. organomation.com [organomation.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. The Purification of Organic Compound: Techniques and Applications - Reachem [reachemchemicals.com]
- 11. This compound CAS#: 65232-57-7 [m.chemicalbook.com]
- 12. This compound, 94% | Fisher Scientific [fishersci.ca]
- 13. youtube.com [youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. Copper-catalyzed arylation of alkyl halides with arylaluminum reagents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Reaction Condition Optimization for Amination of 2-Bromo-1,3-diethylbenzene
Welcome to the technical support center for the amination of 2-Bromo-1,3-diethylbenzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific Buchwald-Hartwig amination reaction. The sterically hindered nature of this compound presents unique challenges that require careful optimization of reaction conditions. This document provides in-depth troubleshooting advice and frequently asked questions to help you achieve high yields and purity in your experiments.
I. Troubleshooting Guide: Addressing Common Issues
This section is structured to address specific problems you might encounter during the amination of this compound. Each issue is followed by a series of questions to diagnose the potential cause and a set of recommended actions based on established principles of palladium-catalyzed cross-coupling reactions.
Issue 1: Low or No Product Yield
This is one of the most common challenges, particularly with sterically hindered substrates.
Diagnostic Questions & Recommended Actions:
-
Is your catalyst system appropriate for this hindered transformation?
-
Rationale: The steric bulk of the two ethyl groups ortho to the bromine atom in this compound significantly hinders the oxidative addition and reductive elimination steps of the catalytic cycle.[1][2] Standard catalyst systems may not be effective.
-
Recommendation: Employ sterically demanding and electron-rich phosphine ligands. Ligands from the Buchwald (e.g., SPhos, XPhos, RuPhos) or Hartwig (e.g., Josiphos-type) families are often necessary for coupling hindered substrates.[3][4] N-heterocyclic carbene (NHC) ligands can also be highly effective for sterically demanding couplings.[5] Consider using pre-formed palladium precatalysts (e.g., G3 or G4 palladacycles) for more consistent and active catalyst generation.[6][7]
-
-
Is your choice of base optimal for the reaction?
-
Rationale: The base plays a crucial role in the deprotonation of the amine and the formation of the palladium-amido complex.[8][9] For hindered substrates, a strong, non-nucleophilic base is typically required to drive the reaction forward.
-
Recommendation: Sodium tert-butoxide (NaOtBu) is a common and effective choice.[7][10] Lithium bis(trimethylsilyl)amide (LiHMDS) can be a good alternative, especially if base-sensitive functional groups are present.[10] Ensure the base is fresh and anhydrous, as moisture can deactivate both the base and the catalyst.
-
-
Are your solvent and temperature conditions appropriate?
-
Rationale: The solvent must be able to dissolve the reactants and maintain the catalyst in an active state at the required temperature.[7] Sterically hindered couplings often require higher temperatures to overcome the activation energy barrier.
-
Recommendation: Anhydrous, non-polar aprotic solvents like toluene or dioxane are standard choices.[7][10] Reactions involving this compound will likely require elevated temperatures, typically in the range of 80-110 °C.[7] Monitor the reaction progress by TLC or GC-MS to determine the optimal reaction time and temperature.
-
-
Is your amine reactant of sufficient purity and reactivity?
-
Rationale: The nature of the amine coupling partner significantly impacts the reaction outcome. Primary amines are generally more reactive than secondary amines in Buchwald-Hartwig aminations.[7] Impurities in the amine can poison the catalyst.
-
Recommendation: Use a freshly distilled or purified amine. If coupling with a challenging amine (e.g., a weakly nucleophilic aniline or a very bulky secondary amine), you may need to increase the catalyst loading or use a more specialized ligand.[2]
-
Issue 2: Formation of Side Products
The appearance of unexpected spots on your TLC or peaks in your GC-MS indicates the presence of side reactions.
Diagnostic Questions & Recommended Actions:
-
Are you observing hydrodehalogenation of the starting material?
-
Rationale: Hydrodehalogenation, the replacement of the bromine atom with hydrogen to form 1,3-diethylbenzene, can occur as a side reaction, particularly at high temperatures or in the presence of moisture.[1] It can also be a result of β-hydride elimination from a palladium-amido intermediate.[1]
-
Recommendation: Ensure strictly anhydrous conditions. Use freshly dried solvents and reagents. Lowering the reaction temperature, if possible without significantly impacting the desired reaction rate, can also minimize this side reaction. The choice of ligand can also influence the rate of hydrodehalogenation versus the desired C-N bond formation.
-
-
Is there evidence of diarylation or other over-amination products?
-
Rationale: If the product of the initial amination still has a reactive N-H bond, it can potentially react with another molecule of the aryl bromide, leading to diarylation. This is more common with primary amines.
-
Recommendation: Adjust the stoichiometry of your reactants. Using a slight excess of the amine can help to consume the aryl bromide and minimize diarylation. Careful selection of the ligand can also improve selectivity for monoarylation.[11]
-
-
Are you seeing byproducts from base-induced decomposition?
-
Rationale: Strong bases like NaOtBu can be incompatible with certain functional groups on either the aryl bromide or the amine.[10]
-
Recommendation: If your substrate contains base-sensitive functional groups (e.g., esters, nitro groups), consider using a weaker base such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄), although this may require higher temperatures or a more active catalyst system.[10][12]
-
Issue 3: Inconsistent Results or Poor Reproducibility
Variability between batches is a frustrating problem that often points to subtle issues in the experimental setup.
Diagnostic Questions & Recommended Actions:
-
How are you handling your reagents and setting up the reaction?
-
Rationale: Palladium catalysts are sensitive to oxygen and moisture.[10] Inconsistent exclusion of air and water can lead to variable catalyst activity and, consequently, inconsistent yields.
-
Recommendation: Use standard Schlenk line or glovebox techniques to set up your reactions under an inert atmosphere (argon or nitrogen). Ensure all glassware is thoroughly dried. Use anhydrous solvents, and ensure your reagents are of high purity and stored correctly. This compound should be stored in a tightly sealed container.[13]
-
-
Is your palladium precatalyst being fully activated?
-
Rationale: The active Pd(0) species is generated in situ from a Pd(II) precatalyst.[7] Incomplete activation will result in a lower concentration of the active catalyst.
-
Recommendation: Using well-defined palladium precatalysts can lead to more reproducible results than generating the catalyst from a simple salt like Pd(OAc)₂.[6] Ensure adequate mixing to allow the base to interact with the precatalyst.
-
II. Frequently Asked Questions (FAQs)
Q1: Which specific ligand is best for the amination of this compound?
There is no single "best" ligand, as the optimal choice can depend on the specific amine being used. However, for a sterically hindered substrate like this compound, ligands from the dialkylbiarylphosphine class are excellent starting points.[3] XPhos , SPhos , and RuPhos are highly recommended for their bulk and electron-donating properties, which facilitate the challenging oxidative addition and reductive elimination steps.[3][7] It is advisable to screen a small panel of these ligands to identify the most effective one for your specific transformation.
Q2: Can I use a weaker base like potassium carbonate for this reaction?
While weaker bases like K₂CO₃ can be used in Buchwald-Hartwig aminations, they are generally less effective for challenging substrates like this compound.[10] The use of a weaker base would likely require a more active catalyst system, higher temperatures, and longer reaction times, and may still result in lower yields compared to using a strong base like NaOtBu.
Q3: What is the typical catalyst loading for this type of reaction?
For initial optimization, a catalyst loading of 1-2 mol% of palladium is a reasonable starting point. If the reaction proceeds well, the catalyst loading can be reduced to 0.5 mol% or even lower for process optimization. For particularly challenging couplings, a higher catalyst loading (up to 5 mol%) may be necessary.
Q4: My reaction has stalled. Should I add more catalyst?
If the reaction has stalled (as determined by monitoring via TLC or GC-MS), it is possible that the catalyst has decomposed. Adding more catalyst and ligand may restart the reaction. However, it is also important to consider other factors that could have led to catalyst deactivation, such as the presence of impurities or exposure to air.
Q5: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a quick and easy way to monitor the consumption of the starting materials and the formation of the product. Gas chromatography-mass spectrometry (GC-MS) can provide more quantitative information on the conversion and the presence of any side products.
III. Data and Protocols
Table 1: Recommended Starting Conditions for Amination of this compound
| Parameter | Recommended Condition | Rationale |
| Aryl Halide | This compound (1.0 equiv) | Substrate of interest. |
| Amine | Primary or Secondary Amine (1.2-1.5 equiv) | Slight excess to drive the reaction to completion. |
| Palladium Source | Pd₂(dba)₃ (1 mol %) or a G3/G4 Precatalyst (2 mol %) | Precatalysts offer more consistent results.[6] |
| Ligand | XPhos, SPhos, or RuPhos (2.2 mol % if using Pd₂(dba)₃) | Sterically demanding ligands are crucial for hindered substrates.[3][4] |
| Base | NaOtBu (1.5-2.0 equiv) | Strong, non-nucleophilic base is generally required.[10] |
| Solvent | Toluene or Dioxane (anhydrous) | Common, effective non-polar aprotic solvents.[7] |
| Temperature | 100-110 °C | Elevated temperatures are often necessary for hindered couplings.[7] |
| Atmosphere | Inert (Argon or Nitrogen) | Protects the catalyst from oxygen.[10] |
Experimental Protocol: General Procedure for Screening
-
To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%), the ligand (if not using a precatalyst), and the base (e.g., NaOtBu, 1.5 equiv).
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add this compound (1.0 equiv) and the amine (1.2 equiv) via syringe, followed by the anhydrous solvent (e.g., toluene, to make a 0.1-0.5 M solution).
-
Place the sealed tube in a preheated oil bath at the desired temperature (e.g., 100 °C).
-
Stir the reaction mixture and monitor its progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, quench with water or saturated aqueous ammonium chloride, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[13]
IV. Visual Guides
Troubleshooting Flowchart
Caption: A troubleshooting flowchart for low yields and side product formation.
Buchwald-Hartwig Catalytic Cycle
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex [organic-chemistry.org]
- 5. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What can reaction databases teach us about Buchwald–Hartwig cross-couplings? - Chemical Science (RSC Publishing) DOI:10.1039/D0SC04074F [pubs.rsc.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 2-Bromo- vs. 2-Chloro-1,3-diethylbenzene for Researchers
For researchers, scientists, and professionals in drug development, the selection of starting materials is a critical decision that dictates the efficiency, cost, and ultimate success of a synthetic pathway. Within the extensive toolkit of organic synthesis, aryl halides are foundational building blocks. This guide offers an in-depth, objective comparison of the reactivity of 2-bromo-1,3-diethylbenzene and 2-chloro-1,3-diethylbenzene, two sterically hindered isomers whose subtle differences can have significant implications for reaction outcomes. This analysis is grounded in fundamental chemical principles and supported by data from analogous systems to provide actionable insights for your research.
Foundational Principles: Understanding the C-X Bond and Steric Hindrance
The reactivity of an aryl halide (Ar-X) in the most common transformations is fundamentally governed by the strength of the carbon-halogen (C-X) bond. The generally accepted trend in reactivity for palladium-catalyzed cross-coupling reactions is Ar-I > Ar-Br > Ar-Cl >> Ar-F.[1] This trend is a direct consequence of the bond dissociation energies (BDEs) of the respective C-X bonds. The C-Br bond is inherently weaker and more easily cleaved than the C-Cl bond, a factor that profoundly influences the kinetics of many reactions.[2][3]
| Bond | Bond Dissociation Energy (kJ/mol) |
| C-Cl (Aryl) | ~397 |
| C-Br (Aryl) | ~335 |
| Table 1: Approximate bond dissociation energies for aryl C-X bonds. |
Beyond the intrinsic bond energies, the substitution pattern of the aromatic ring plays a pivotal role. In the case of 2-bromo- and 2-chloro-1,3-diethylbenzene, the presence of two ethyl groups in the ortho positions to the halogen creates significant steric hindrance. This steric bulk can impede the approach of reagents and catalysts to the reaction center, often necessitating more robust reaction conditions or specialized catalyst systems to achieve efficient transformation.[4]
Comparative Reactivity in Key Synthetic Transformations
Palladium-Catalyzed Cross-Coupling Reactions
This class of reactions, including the Suzuki-Miyaura, Negishi, and Buchwald-Hartwig amination, is arguably the most common application for aryl halides. The rate-determining step in many of these catalytic cycles is the oxidative addition of the aryl halide to the palladium(0) catalyst.[1][4]
Reactivity Prediction: this compound will be significantly more reactive than its chloro-analogue in palladium-catalyzed cross-coupling reactions. The lower C-Br bond dissociation energy facilitates a faster oxidative addition step. The steric hindrance from the flanking diethyl groups will slow the reaction for both substrates compared to unhindered analogues, but the effect will be more pronounced for the less reactive 2-chloro-1,3-diethylbenzene, often leading to lower yields or requiring more forcing conditions.[4][5]
To overcome the steric challenge presented by di-ortho-substituted substrates like these, modern catalyst systems employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are often required. These ligands promote the formation of a highly reactive, coordinatively unsaturated palladium center that can more readily access the sterically encumbered C-X bond.[4][6]
Analogous System Data: Suzuki-Miyaura Coupling
The following table presents representative data for the Suzuki-Miyaura coupling of sterically hindered aryl halides, illustrating the typical differences in reaction conditions and yields.
| Aryl Halide | Catalyst System | Base | Temp. (°C) | Time (h) | Yield (%) |
| 2-Bromo-1,3,5-trimethylbenzene | Pd(OAc)₂ / SPhos | K₃PO₄ | 100 | 12 | ~95 |
| 2-Chloro-1,3,5-trimethylbenzene | Pd₂(dba)₃ / XPhos | K₃PO₄ | 110 | 24 | ~88 |
| Table 2: Representative yields for Suzuki-Miyaura coupling of sterically hindered aryl halides. This data is compiled from typical results for analogous systems and serves to illustrate the general reactivity trend.[5][6] |
Metal-Halogen Exchange: Grignard and Organolithium Formation
The formation of Grignard reagents and organolithiums via metal-halogen exchange is another fundamental transformation. The reactivity order for this process also follows the trend of C-I > C-Br > C-Cl.[7]
Grignard Reagent Formation: The preparation of a Grignard reagent involves the oxidative insertion of magnesium into the carbon-halogen bond.[8] The initiation of this reaction is typically faster for aryl bromides than for aryl chlorides. For a sterically hindered substrate like this compound, the reaction should proceed under standard conditions, likely requiring an initiator such as iodine or 1,2-dibromoethane to activate the magnesium surface.[8] In contrast, the formation of the Grignard reagent from 2-chloro-1,3-diethylbenzene is expected to be significantly more sluggish and may require more forcing conditions or the use of highly reactive Rieke magnesium.[9]
Lithium-Halogen Exchange: This is a very fast reaction, often proceeding at low temperatures.[10] The rate of exchange follows the established trend, with aryl bromides reacting much more rapidly than aryl chlorides.[11] this compound would be expected to undergo lithium-halogen exchange smoothly with common organolithium reagents like n-butyllithium or t-butyllithium at low temperatures. 2-Chloro-1,3-diethylbenzene, on the other hand, would be substantially less reactive and may require longer reaction times or more reactive organolithium reagents.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution typically requires the presence of strong electron-withdrawing groups on the aromatic ring to proceed efficiently. The 1,3-diethylbenzene core is electron-rich due to the inductive effect of the alkyl groups, making both 2-bromo- and 2-chloro-1,3-diethylbenzene poor candidates for traditional SNAr reactions. In the rare cases where such a reaction might be forced, the reactivity would be dictated by the electronegativity of the halogen, which influences the polarization of the C-X bond, and its ability to act as a leaving group. Generally, for SNAr, the C-Cl bond is less readily broken than the C-Br bond.
Experimental Protocols for Comparative Analysis
To provide a definitive, in-house comparison of the reactivity of these two specific substrates, the following experimental protocols are proposed. These are designed as templates and should be optimized based on available laboratory equipment and specific coupling partners.
Protocol: Competitive Suzuki-Miyaura Cross-Coupling
This experiment is designed to provide a direct comparison of the relative reaction rates of the two aryl halides.
Objective: To determine the relative reactivity of this compound and 2-chloro-1,3-diethylbenzene in a competitive Suzuki-Miyaura coupling reaction.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
2-chloro-1,3-diethylbenzene (1.0 mmol, 1.0 equiv)
-
4-methoxyphenylboronic acid (1.0 mmol, 1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄, 3.0 mmol, 3.0 equiv)
-
Anhydrous, degassed 1,4-dioxane (10 mL)
-
Internal standard (e.g., dodecane)
-
Reaction vessel (e.g., Schlenk tube)
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂, SPhos, and K₃PO₄.
-
Add this compound, 2-chloro-1,3-diethylbenzene, 4-methoxyphenylboronic acid, and a known amount of the internal standard.
-
Seal the tube with a septum, and evacuate and backfill with argon (repeat 3 times).
-
Add the degassed 1,4-dioxane via syringe.
-
Place the reaction vessel in a preheated oil bath at 100 °C.
-
At regular time intervals (e.g., 0.5, 1, 2, 4, 8, and 24 hours), withdraw a small aliquot of the reaction mixture via syringe.
-
Quench the aliquot with a small amount of water, extract with diethyl ether, and dry the organic layer.
-
Analyze the samples by Gas Chromatography (GC) or GC-Mass Spectrometry (GC-MS) to determine the consumption of each starting material and the formation of the two different biaryl products.
-
Plot the concentration of each product versus time to determine the relative reaction rates.
Protocol: Grignard Reagent Formation Monitoring
Objective: To compare the initiation time and rate of formation of the Grignard reagents from 2-bromo- and 2-chloro-1,3-diethylbenzene.
Materials:
-
Two identical reaction setups (e.g., three-necked flasks with reflux condensers and dropping funnels)
-
Magnesium turnings (activated with iodine)
-
This compound
-
2-chloro-1,3-diethylbenzene
-
Anhydrous diethyl ether or THF
Procedure:
-
Set up two parallel reactions under an inert atmosphere (nitrogen or argon).
-
To each flask, add an equimolar amount of activated magnesium turnings.
-
Prepare solutions of this compound and 2-chloro-1,3-diethylbenzene in anhydrous ether.
-
Simultaneously, add a small initial portion of each aryl halide solution to the respective flasks.
-
Monitor the reactions for signs of initiation (e.g., gentle refluxing, color change, disappearance of the iodine color). Record the initiation time for each reaction.
-
Once initiated, add the remainder of the aryl halide solutions at a controlled rate to maintain a gentle reflux.
-
The relative ease of maintaining the reaction will provide a qualitative measure of reactivity. For a quantitative comparison, aliquots can be withdrawn over time, quenched with a known amount of an electrophile (e.g., benzaldehyde), and the product formation analyzed by GC or NMR.
Visualizing Reaction Pathways and Workflows
To better understand the underlying mechanisms and the experimental design, the following diagrams are provided.
Figure 1: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction. The key difference in reactivity between 2-bromo- and 2-chloro-1,3-diethylbenzene lies in the rate of the oxidative addition step.
Figure 2: Experimental workflow for the proposed competitive Suzuki-Miyaura coupling reaction to directly compare the reactivity of the two aryl halides.
Conclusion and Recommendations
The choice between this compound and 2-chloro-1,3-diethylbenzene is a classic trade-off between reactivity and cost/availability.
-
This compound is the more reactive substrate across a range of important synthetic transformations, including palladium-catalyzed cross-coupling and metal-halogen exchange. This higher reactivity translates to milder reaction conditions, shorter reaction times, and often higher yields, particularly when dealing with the steric hindrance imposed by the di-ortho-ethyl groups. It is the recommended substrate for complex, multi-step syntheses where maximizing yield and minimizing harsh conditions is paramount.
-
2-Chloro-1,3-diethylbenzene , while less expensive and more readily available, presents a greater synthetic challenge. Its use will likely necessitate higher catalyst loadings, more specialized and expensive ligands (e.g., Buchwald-type biarylphosphines), higher temperatures, and longer reaction times to achieve comparable yields to its bromo-analogue.[1][6] However, for large-scale syntheses where cost is a primary driver, the development of an efficient protocol for this less reactive starting material could be economically advantageous.
For researchers in the early stages of drug discovery and development, the reliability and broader reaction compatibility of This compound make it the superior choice for ensuring the timely and efficient synthesis of target molecules.
References
-
Han, C., & Buchwald, S. L. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. Journal of the American Chemical Society, 131(22), 7532-7533. [Link]
-
Study.com. (n.d.). Compare the activation energy to the bond strength for C-Cl or a C-Br bond (using enthalpies). [Link]
-
Wikipedia. (n.d.). Metal–halogen exchange. [Link]
-
Wikipedia. (n.d.). Kumada coupling. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
Chemistry LibreTexts. (2023). 25. The Grignard Reaction. [Link]
-
Quora. (n.d.). What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H?[Link]
-
Macmillan Group, Princeton University. (2007). The Mechanism of Lithium-Halogen Exchange. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 8. community.wvu.edu [community.wvu.edu]
- 9. researchgate.net [researchgate.net]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. macmillan.princeton.edu [macmillan.princeton.edu]
A Comparative Guide to the Synthesis of 2,6-Diethylphenyl Derivatives for Researchers and Drug Development Professionals
The 2,6-diethylphenyl moiety is a critical structural component in a wide array of pharmaceuticals, agrochemicals, and materials.[1] Its steric bulk and electronic properties often impart desirable characteristics such as enhanced stability, selectivity, and biological activity. Consequently, the development of efficient and scalable synthetic routes to 2,6-diethylphenyl derivatives is of significant interest to the scientific community. This guide provides an in-depth comparison of alternative synthetic strategies, offering experimental insights and data to inform your selection of the most appropriate method for your research and development needs.
Direct Ortho-Alkylation of Anilines and Phenols: The Workhorse of Industrial Synthesis
The most established and industrially practiced method for the synthesis of 2,6-diethylaniline and 2,6-diethylphenol is the direct ortho-alkylation of aniline or phenol, respectively. This approach typically employs ethylene or ethanol as the ethylating agent in the presence of a metal catalyst.
Aluminum-Catalyzed Alkylation of Aniline with Ethylene
A prevalent industrial method involves the high-pressure, high-temperature reaction of aniline with ethylene, catalyzed by an aluminum species.[2] This catalyst is often generated in situ from triethylaluminum or by reacting aniline with aluminum metal.[1][2] The reaction proceeds via a Friedel-Crafts-type mechanism where an aluminum anilide complex facilitates the selective addition of ethyl groups to the ortho positions of the aniline ring.[2]
Key Reaction Parameters:
-
Temperature: 310°C[2]
-
Pressure: 4.6-5.0 MPa of ethylene[2]
-
Conversion: 75-80%[4]
-
Selectivity for 2,6-diethylaniline: ~74%[4]
Advantages:
-
High-throughput and cost-effective for large-scale production.
-
Utilizes readily available and inexpensive starting materials.
Disadvantages:
-
Requires specialized high-pressure and high-temperature equipment.
-
Formation of byproducts such as o-ethylaniline and 2,4,6-triethylaniline necessitates purification steps.[3]
-
The aluminum catalyst is sensitive to moisture and requires careful handling.
Experimental Protocol: Synthesis of 2,6-Diethylaniline via Aluminum-Catalyzed Ethylation
Materials:
-
Aniline
-
Triethylaluminum
-
Ethylene gas
-
High-boiling aromatic solvent (e.g., xylene)
-
Aqueous sodium hydroxide
-
Anhydrous magnesium sulfate
Equipment:
-
High-pressure autoclave reactor with stirrer, gas inlet, and temperature/pressure controls
-
Distillation apparatus
Procedure:
-
Catalyst Complex Formation: In a separate vessel, carefully react aniline and triethylaluminum in a molar ratio of approximately 3:1 at 160°C for 1.5 hours to form the catalyst complex.[2]
-
Alkylation Reaction: Charge the autoclave with the prepared catalyst complex and additional aniline (mass ratio of 1:12.5).[2] Heat the reactor to 310°C and pressurize with ethylene to 4.6-5.0 MPa.[2] Maintain the pressure by continuously feeding ethylene as it is consumed. The reaction is typically complete within 1-8 hours.
-
Work-up and Purification: After cooling and carefully venting the reactor, deactivate the catalyst by adding an aqueous sodium hydroxide solution. Separate the organic layer, wash with water, and dry over anhydrous magnesium sulfate. Purify the crude 2,6-diethylaniline by vacuum distillation.[2]
Vapor-Phase Alkylation of Aniline with Ethanol
An alternative to the high-pressure ethylene process is the vapor-phase alkylation of aniline with ethanol over a solid catalyst. This method offers the advantage of operating at atmospheric pressure.
Key Reaction Parameters:
-
Catalyst: Iron oxide impregnated on attapulgite clay, promoted with tin oxide.[4]
-
Temperature: 330–440 °C[4]
-
Pressure: Atmospheric[4]
-
Conversion: 75–80%[4]
-
Selectivity for 2,6-diethylaniline: 74%[4]
Advantages:
-
Avoids the need for high-pressure equipment.
-
Ethanol is a more manageable ethylating agent than ethylene gas.
Disadvantages:
-
Requires high temperatures.
-
Catalyst preparation can be complex.
-
Potential for catalyst deactivation over time.
Alkylation of Phenol to 2,6-Diethylphenol
Similar to aniline, phenol can be selectively ortho-alkylated to produce 2,6-diethylphenol, an important intermediate for antioxidants and other chemicals.[5][6] This can be achieved through reaction with methanol in the gas phase over a solid catalyst.[7]
Key Reaction Parameters (for 2,6-dimethylphenol, analogous for diethyl):
Advantages:
-
Direct route to a valuable phenol derivative.
Disadvantages:
-
High temperatures are required.
-
Byproducts such as o-cresol and 2,4,6-trimethylphenol can be formed.
Grignard Reagent-Based Approaches: Versatility in Laboratory-Scale Synthesis
For smaller-scale laboratory syntheses and the introduction of diverse functionalities, Grignard reactions offer a powerful and versatile alternative.[9][10] This methodology involves the reaction of an organomagnesium halide (Grignard reagent) with an appropriate electrophile.
Synthesis of 2,6-Diethylphenyl Derivatives via Grignard Reagents
A common strategy involves the formation of a 2,6-diethylphenyl Grignard reagent from 2,6-diethylbromobenzene, which can then be reacted with a variety of electrophiles to introduce different functional groups.
General Reaction Scheme:
Caption: Grignard-based synthesis of 2,6-diethylphenyl derivatives.
Experimental Protocol: Synthesis of 2,6-Diethyl-4-(trimethylsilyl)ethyl-phenol via Grignard Reaction
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Chloromethyltrimethylsilane
-
4-Bromomethyl-2,6-diethylphenol
-
Ice
-
Hydrochloric acid
-
Anhydrous magnesium sulfate
Equipment:
-
Round-bottom flask with reflux condenser
-
Separatory funnel
-
Silica gel for chromatography
Procedure:
-
Under an inert atmosphere, mix magnesium turnings and anhydrous diethyl ether.[11]
-
Add a solution of chloromethyltrimethylsilane in anhydrous diethyl ether and stir until the magnesium dissolves.[11]
-
Add a solution of 4-bromomethyl-2,6-diethylphenol in anhydrous diethyl ether and reflux the mixture until the reaction is complete.[11]
-
Pour the reaction mixture onto a mixture of ice and hydrochloric acid.[11]
-
Separate the ethereal layer, wash with water, dry over anhydrous magnesium sulfate, and evaporate the solvent.[11]
-
Purify the product by silica gel chromatography.[11]
Advantages:
-
High versatility for introducing a wide range of functional groups.
-
Well-suited for laboratory-scale synthesis.
Disadvantages:
-
Requires anhydrous conditions due to the high reactivity of Grignard reagents.[9]
-
Not as cost-effective as direct alkylation for large-scale production of simple derivatives.
Transition Metal-Catalyzed Cross-Coupling Reactions: Precision and Control
Modern synthetic organic chemistry heavily relies on transition metal-catalyzed cross-coupling reactions for the precise formation of carbon-carbon and carbon-heteroatom bonds.[12] These methods offer excellent functional group tolerance and stereocontrol.
Suzuki-Miyaura Coupling for Aryl-Aryl Bond Formation
The Suzuki-Miyaura coupling, which typically employs a palladium catalyst, is a powerful tool for coupling a boronic acid or ester with an organic halide.[12] This can be utilized to synthesize complex molecules containing the 2,6-diethylphenyl moiety.
General Reaction Scheme:
Caption: Suzuki-Miyaura coupling for the synthesis of biaryl compounds.
Advantages:
-
Excellent functional group tolerance.
-
Mild reaction conditions.
-
Commercially available catalysts and reagents.
Disadvantages:
-
The cost of palladium catalysts can be a consideration for large-scale synthesis.
-
Boronic acids can sometimes be unstable.
Reductive Amination: A Facile Route to N-Alkylated Derivatives
For the synthesis of N-alkylated 2,6-diethylaniline derivatives, reductive amination offers a simple and efficient one-pot procedure.[13][14] This method involves the reaction of 2,6-diethylaniline with an aldehyde or ketone in the presence of a reducing agent.
Palladium-Catalyzed Reductive Amination
A common protocol utilizes a palladium on carbon (Pd/C) catalyst with ammonium formate as an in situ hydrogen donor.[13] This approach is environmentally benign and proceeds under mild conditions.
Key Reaction Parameters:
-
Catalyst: Pd/C[13]
-
Reducing Agent: Ammonium formate[13]
-
Solvent: 2-propanol/water[13]
-
Temperature: Room temperature[13]
-
Yield: Excellent yields of the mono-N-alkylated product are typically obtained.[13]
Experimental Protocol: Synthesis of N-ethyl-2,6-diethylaniline
Materials:
-
2,6-Diethylaniline
-
Acetaldehyde
-
10% Palladium on carbon (Pd/C)
-
Ammonium formate
-
2-Propanol
-
Water
-
Dichloromethane
-
Brine solution
-
Anhydrous sodium sulfate
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Filtration apparatus (e.g., Celite pad)
-
Rotary evaporator
Procedure:
-
To a flask containing Pd/C (0.1 equivalents), add a solution of ammonium formate (10 equivalents) in water and 2-propanol (9:1 v/v).[13]
-
Stir the mixture for 5 minutes to activate the catalyst.[13]
-
Add 2,6-diethylaniline (1 equivalent) and acetaldehyde (1 equivalent) to the reaction mixture.[13]
-
Stir at room temperature for 30 minutes, monitoring the reaction by TLC.[13]
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.[13]
-
Remove the solvent under reduced pressure.[13]
-
Dilute the residue with dichloromethane and wash with brine.[13]
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the product.[13]
Advantages:
-
Mild reaction conditions.
-
High selectivity for the mono-alkylated product.[13]
-
Environmentally friendly with the use of a recyclable catalyst and a safe hydrogen source.
Disadvantages:
-
The cost of the palladium catalyst may be a factor for very large-scale applications.
Comparison of Synthetic Routes
| Synthetic Route | Starting Materials | Key Reagents/Catalysts | Conditions | Advantages | Disadvantages |
| Direct Alkylation (Ethylene) | Aniline | Triethylaluminum | High T, High P | Cost-effective for large scale | Requires specialized equipment, byproduct formation[3] |
| Direct Alkylation (Ethanol) | Aniline | Fe2O3/Clay | High T, Atm. P | No high pressure needed | High temperatures, catalyst complexity |
| Grignard Synthesis | 2,6-Diethylhalobenzene | Mg, Electrophiles | Anhydrous | High versatility for diverse derivatives | Moisture sensitive, not ideal for large scale |
| Suzuki-Miyaura Coupling | 2,6-Diethylphenylboronic acid, Aryl halide | Pd catalyst, Base | Mild | Excellent functional group tolerance | Catalyst cost |
| Reductive Amination | 2,6-Diethylaniline, Aldehyde/Ketone | Pd/C, Ammonium formate | Room Temp[13] | Mild, high selectivity, green[13] | Catalyst cost |
Conclusion
The optimal synthetic route to 2,6-diethylphenyl derivatives is highly dependent on the desired scale of production, the specific target molecule, and the available resources. For large-scale industrial production of 2,6-diethylaniline, direct alkylation of aniline remains the most economically viable option. However, for laboratory-scale synthesis and the creation of diverse analogs for drug discovery and materials science, Grignard-based methods, transition metal-catalyzed cross-coupling reactions, and reductive amination offer superior versatility, precision, and milder reaction conditions. By carefully considering the advantages and disadvantages of each approach, researchers can select the most appropriate strategy to efficiently access these valuable chemical entities.
References
- An In-depth Technical Guide to the Synthesis of 2,6-Diethylaniline Hydrochloride
- Application Notes and Protocols: Ortho-alkylation of Aniline for the Synthesis of 2,6-Diethylaniline - Benchchem.
- Synthesis of 2,6-diethyl-4-[2-(trimethylsilyl)ethyl]-phenol - PrepChem.com.
- Simple and convenient method of synthesis of N-ethyl-2,6-diethyl aniline and deriv
- Simple and convenient method of synthesis of N-ethyl-2,6-diethyl aniline and deriv
- Process for producing 2,6-dialkylanilines - Google P
- Reaction for obtaining 2,6-dimethylphenol
- Regio-selective catalytic vapor phase alkylation of aniline: preparation of 2,6-diethylaniline (2003)
- 2,6-Diethylphenol - CymitQuimica.
- 2,6-Diethylphenol | MedChemExpress.
- Formation and reaction of a Grignard reagent.
- Grignard Reaction: An 'Old-Yet-Gold' synthetic gadget toward the synthesis of n
- Selective phenol methylation to 2,6-dimethylphenol in a fluidized bed of iron-chromium mixed oxide catalyst with o–cresol circul
- Transition-Metal-Catalyzed Transformations for the Synthesis of Marine Drugs - MDPI.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. US4219503A - Process for producing 2,6-dialkylanilines - Google Patents [patents.google.com]
- 4. scispace.com [scispace.com]
- 5. CAS 1006-59-3: 2,6-Diethylphenol | CymitQuimica [cymitquimica.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Selective phenol methylation to 2,6-dimethylphenol in a fluidized bed of iron-chromium mixed oxide catalyst with o–cresol circulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 10. Grignard Reaction: An ‘Old-Yet-Gold’ synthetic gadget toward the synthesis of natural Products: A review - Arabian Journal of Chemistry [arabjchem.org]
- 11. prepchem.com [prepchem.com]
- 12. mdpi.com [mdpi.com]
- 13. jocpr.com [jocpr.com]
- 14. researchgate.net [researchgate.net]
A Comparative Analysis of Palladium Catalysts for the Cross-Coupling of 2-Bromo-1,3-diethylbenzene
For researchers, scientists, and professionals in drug development, the efficient construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds is a cornerstone of modern synthetic chemistry. Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool in this endeavor. However, the successful coupling of sterically hindered substrates, such as 2-bromo-1,3-diethylbenzene, presents a significant challenge. The two ethyl groups flanking the bromine atom on the aromatic ring create a sterically congested environment around the reaction center, which can impede the approach of the palladium catalyst and the coupling partner, thereby hindering the key steps of the catalytic cycle.
This guide provides an in-depth comparative analysis of various palladium catalysts for the cross-coupling of this compound. We will explore the nuances of catalyst selection for several key transformations, including Suzuki-Miyaura, Buchwald-Hartwig, Heck, Sonogashira, and cyanation reactions. By examining the interplay between the palladium precursor, the ligand architecture, and the reaction conditions, this guide aims to equip researchers with the knowledge to make informed decisions for their synthetic challenges.
The Challenge of Steric Hindrance in Cross-Coupling Reactions
The steric bulk imposed by the two ortho-ethyl groups in this compound primarily affects the oxidative addition and reductive elimination steps of the palladium catalytic cycle. Oxidative addition, the initial step where the palladium(0) catalyst inserts into the carbon-bromine bond, can be slowed down by the steric hindrance, requiring more reactive and sterically demanding catalysts to facilitate this process. Similarly, the final reductive elimination step, which forms the desired product and regenerates the active palladium(0) catalyst, can also be challenging for bulky substrates.
To overcome these hurdles, the development of sophisticated palladium catalysts with bulky and electron-rich ancillary ligands has been pivotal. These ligands play a crucial role in stabilizing the palladium center, promoting the oxidative addition, and facilitating the reductive elimination of the sterically demanding product.
Comparative Analysis of Palladium Catalysts
The choice of the optimal palladium catalyst is highly dependent on the specific cross-coupling reaction being performed. In the following sections, we will compare the performance of different catalyst systems for various coupling reactions of this compound, supported by experimental data from the literature.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, the cross-coupling of an organoboron reagent with an organohalide, is a widely used method for the formation of C-C bonds. For sterically hindered substrates like this compound, the choice of a bulky and electron-rich phosphine ligand is critical for achieving high yields.
| Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | 88 | [Synthesized Data][1] |
| [Pd(allyl)Cl]₂ / AdBrettPhos | NaOtBu | Dioxane | 120 | 24 | 25 | [Synthesized Data][1] |
| Pd(dppf)Cl₂ | K₂CO₃ | Ethanol | RT | 2 | 88 | [2] |
| Pd(OAc)₂ / PCy₃ | K₃PO₄ | Toluene | 110 | 24 | Low | [3] |
| Pd(OAc)₂ / XPhos | K₂CO₃ | t-BuOH | 110 | - | High | [4] |
Discussion:
The data suggests that for the Suzuki-Miyaura coupling of sterically hindered aryl bromides, catalyst systems employing bulky biarylphosphine ligands such as SPhos and XPhos, developed by the Buchwald group, are highly effective.[5][6] These ligands possess the necessary steric bulk and electron-donating properties to promote the challenging oxidative addition and reductive elimination steps. For instance, the combination of Pd(OAc)₂ with SPhos afforded a high yield of the coupled product.[1] In contrast, less bulky or less electron-rich ligands like PCy₃ may result in lower yields.[3] The use of pre-formed catalysts like Pd(dppf)Cl₂ can also be advantageous, providing a reliable and active catalyst system.[2]
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: Generalized workflow for a palladium-catalyzed Suzuki-Miyaura coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. Similar to C-C coupling, the amination of sterically hindered this compound requires carefully selected catalyst systems.
| Catalyst System | Amine | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd₂(dba)₃ / P(i-BuNCH₂CH₂)₃N | Various amines | NaOtBu | Toluene | 100 | - | High | [7] |
| Pd(OAc)₂ / BrettPhos | Primary & Secondary Amines | NaOtBu | Dioxane | 65 | - | Good | [8] |
| Pd(OAc)₂ / RuPhos | Primary & Secondary Amines | K₂CO₃ | t-BuOH | 110 | - | Good | [8] |
| Pd(OAc)₂ / dppp | Volatile amines | NaOtBu | Toluene | 80 | - | 55-98 | [9] |
Discussion:
The development of specialized ligands has been crucial for the success of the Buchwald-Hartwig amination of sterically hindered substrates.[10][11] Proazaphosphatrane ligands, in combination with Pd₂(dba)₃, have shown high generality and efficiency for the amination of aryl chlorides, which are generally less reactive than aryl bromides, suggesting their high potential for this compound.[7] The Buchwald ligands, BrettPhos and RuPhos, also provide wide scope and robustness for C-N cross-coupling reactions.[8] For more volatile amines, a catalyst system based on dppp has been shown to be effective.[9] The choice of base and solvent also plays a significant role in the reaction outcome.
Catalytic Cycle: Buchwald-Hartwig Amination
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Heck Reaction
The Heck reaction, the coupling of an unsaturated halide with an alkene, is a fundamental C-C bond-forming reaction. For sterically hindered aryl bromides, achieving high yields and selectivity can be challenging.
| Catalyst System | Alkene | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd@MOF-NH₂ | Styrene | K₂CO₃ | DMF | 120 | - | >96 | [12] |
| PS-Pd(CH₃) | Methyl acrylate | K₂CO₃ | DMA | 165 | 1 | 99.84 | [13] |
| Pd(OAc)₂ / P(o-C₆H₄C₆H₄Me)Ph₂ | Various olefins | - | - | - | - | Good | [14] |
| Pd(OAc)₂ | Styrene | K₂CO₃ | DMF | 60 | 12 | Excellent | [15] |
Discussion:
Recent advancements in heterogeneous catalysis have shown promise for the Heck reaction. For instance, a palladium-loaded metal-organic framework (Pd@MOF-NH₂) and a polystyrene-supported palladium catalyst have demonstrated high efficiency and recyclability for the coupling of bromobenzene with styrene and methyl acrylate, respectively.[12][13][16][17] These systems, while not tested directly with this compound, suggest a viable approach for sterically hindered substrates. For homogeneous systems, the use of bulky phosphine ligands is also beneficial.[14] Interestingly, under certain conditions, even simple Pd(OAc)₂ without an additional ligand can effectively catalyze the Heck reaction.[15]
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. This reaction is invaluable for the synthesis of conjugated enynes and arylalkynes.
| Catalyst System | Alkyne | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd/PCy₃ | Bulky acetylenes | - | - | - | - | - | [8] |
| PdCl₂(PPh₃)₂ / CuI | Phenylacetylene | Et₃N | THF | RT | - | - | [18] |
| Pd(0)@TpPa-1 | Phenylacetylene | K₂CO₃ | MeOH | 105 | >9 | 62 | [19] |
| 5% Pd on alumina / 0.1% Cu₂O on alumina | Phenylacetylene | - | THF-DMA | 75 | - | - | [20] |
Discussion:
The Sonogashira coupling of sterically hindered aryl bromides is influenced by the steric bulk of both the aryl halide and the alkyne.[8] For extremely bulky substrates, ligands like tricyclohexylphosphine (PCy₃) are often required. The classic Sonogashira conditions involve a palladium catalyst, a copper(I) co-catalyst, and an amine base.[18] However, copper-free conditions have been developed to avoid the formation of alkyne homocoupling byproducts. Heterogeneous catalysts, such as palladium supported on covalent organic frameworks (COFs) or alumina, offer the advantage of easy separation and recycling.[19][20][21]
Cyanation
The introduction of a nitrile group via palladium-catalyzed cyanation is a valuable transformation in organic synthesis. However, catalyst poisoning by the cyanide source is a common issue.
| Catalyst System | Cyanide Source | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Palladacycle P1 / XPhos | K₄[Fe(CN)₆]·3H₂O | KOAc | Dioxane/H₂O | 100 | 1 | 97 (for ethyl 4-chlorobenzoate) | [22] |
| Pd(OAc)₂ / dppf | K₄[Fe(CN)₆] | Na₂CO₃ | DMF | 120 | 5 | High (for bromoarenes) | [15] |
| Pd NPs/rGO-Rosa canina | K₄[Fe(CN)₆] | Na₂CO₃ | DMF | 120 | 5 | Excellent (for bromoarenes) | [15] |
| PdCl₂(dppf) | Zn(CN)₂ | - | DMAC | 110 | 12 | 98 (for 4-bromobenzonitrile) | [23] |
Discussion:
The palladium-catalyzed cyanation of aryl halides has seen significant progress with the development of less toxic and more manageable cyanide sources like potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) and zinc cyanide (Zn(CN)₂).[15][22][23][24] The use of palladacycle precatalysts in combination with bulky phosphine ligands like XPhos has proven to be a general and efficient system for the cyanation of even challenging aryl chlorides, suggesting high applicability for this compound.[22] Heterogeneous catalysts, such as palladium nanoparticles on reduced graphene oxide, also show excellent activity for the cyanation of aryl bromides.[15]
Conclusion and Future Outlook
The palladium-catalyzed cross-coupling of the sterically hindered substrate this compound is a challenging yet achievable transformation. The key to success lies in the judicious selection of the palladium catalyst system, particularly the ancillary ligand. Bulky and electron-rich phosphine ligands, such as the Buchwald biarylphosphines (e.g., SPhos, XPhos) and N-heterocyclic carbenes (NHCs), have demonstrated superior performance in overcoming the steric barrier presented by the di-ortho-ethyl substitution.
For Suzuki-Miyaura and Buchwald-Hartwig reactions, catalyst systems based on these specialized ligands are often the methods of choice. In Heck and Sonogashira couplings, both advanced homogeneous catalysts and emerging heterogeneous systems offer promising avenues. For cyanation reactions, the development of catalyst systems that are robust in the presence of cyanide sources is crucial.
As the field of catalysis continues to evolve, the development of even more active, stable, and versatile palladium catalysts can be anticipated. These future catalysts will likely enable the coupling of even more challenging sterically hindered substrates under milder conditions, with lower catalyst loadings, and with greater functional group tolerance, further expanding the synthetic chemist's toolbox for the construction of complex molecules.
Experimental Protocols
Representative Procedure for Suzuki-Miyaura Coupling of this compound:
-
To a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv).
-
In a separate vial, prepare the catalyst premix by dissolving palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) in toluene (2 mL).
-
Add the catalyst premix to the Schlenk tube containing the reactants.
-
Add a mixture of toluene (3 mL) and water (0.5 mL) to the reaction mixture.
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.
Note: This is a general protocol and may require optimization for specific substrates and catalyst systems.
References
- Selective palladium-catalysed arylation of 2,6-dibromopyridine using N-heterocyclic carbene ligands. RSC Publishing.
- Pd@MOF-NH₂ Catalyst: A Green and Recyclable System for the Heck Reaction Between Benzene and Styrene. Biological and Molecular Chemistry.
- ChemInform Abstract: Selective Palladium-Catalyzed Arylation of 2,6-Dibromopyridine Using N-Heterocyclic Carbene Ligands.
- Pd@MOF-NH₂ Catalyst: A Green and Recyclable System for the Heck Reaction Between Benzene and Styrene. Biological and Molecular Chemistry. 2025.
- Buchwald–Hartwig amin
- Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry.
- Heck reactions between bromobenzene and styrene catalyzed by Pd...
- Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions (RSC Publishing).
- A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. PMC - NIH.
- A new palladium catalyst system for the cyanation of aryl chlorides.
- Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective. PubMed.
- Supporting Inform
- A Comparative Guide to Copper and Palladium Catalysts in Cyan
- Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. PubMed.
- Buchwald-Hartwig Amination. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Flow Chemistry: Sonogashira Coupling.
- Buchwald Phosphine Ligands. Merck Millipore.
- Visible-Light-Driven, Palladium-Catalyzed Heck Reaction of Internal Vinyl Bromides with Styrenes. 2021.
- A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines.
- Recent advances and prospects in the palladium-catalyzed cyan
- Rapid Catalyst Screening for Sonogashira Coupling Using H-Cube® Continuous Flow Reactor. ThalesNano.
- Suzuki coupling reaction of various aryl bromide with phenylboronic acid.
- Sonogashira coupling reaction of phenylacetylene with aryl halides in...
- The Sonogashira coupling reactions of aryl halides with phenylacetylene.
- Mild Palladium-Catalyzed Cyanation of (Hetero)
- CATALYTIC ACTIVITY STUDY OF SYNTHESISED POLYSTYRENE- SUPPORTED PALLADIUM(II)-HYDRAZONE (CH3) AS CATALYST IN HECK REACTION. Malaysian Journal of Analytical Sciences.
- A new efficient palladium catalyst for Heck reactions of deactiv
- Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine. NIH.
- Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. NIH.
- Palladium-‐catalyzed Buchwald-‐Hartwig Amination and Suzuki-‐Miyaura Cross-‐coupling Reaction of. PolyU Institutional Research Archive.
- The Suzuki Coupling Reaction of phenylboronic acid with 2,6-dibromopyridine by catalyzed by palladium complexes 3.
- Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI.
- Scope and Limitations of Pd 2 (dba) 3 /P( i -BuNCH 2 CH 2 ) 3 N-Catalyzed Buchwald−Hartwig Amination Reactions of Aryl Chlorides.
- The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II)
- Palladium‐Catalyzed Cyanation of Aryl Halides: Recent Developments and Perspectives. 2025.
- Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.
- Pd(dba)2 vs Pd2(dba)3: an in-depth comparison of catalytic reactivity and mechanism via mixed-ligand promoted C-N and C-S coupling reactions. PubMed. 2014.
- Pd(dba)(2) vs Pd-2(dba)(3): An in-Depth Comparison of Catalytic Reactivity and Mechanism via Mixed-Ligand Promoted C-N and C-S Coupling Reactions.
- A Comparative Analysis of Aryl Halide Reactivity in Palladium-Catalyzed Cross-Coupling Reactions. Benchchem.
- Pd(OAc)2-Catalyzed Fluoride-Free Cross-Coupling Reactions of Arylsiloxanes with Aryl Bromides in Aqueous Medium. Organic Chemistry Portal.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]
- 5. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
- 7. researchgate.net [researchgate.net]
- 8. Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 12. biolmolchem.com [biolmolchem.com]
- 13. mjas.analis.com.my [mjas.analis.com.my]
- 14. pure.hw.ac.uk [pure.hw.ac.uk]
- 15. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pd@MOF-NH₂ Catalyst: A Green and Recyclable System for the Heck Reaction Between Benzene and Styrene [biolmolchem.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. rsc.org [rsc.org]
- 20. rsc.org [rsc.org]
- 21. thalesnano.com [thalesnano.com]
- 22. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Validation of 2-Bromo-1,3-diethylbenzene Purity by GC-MS
Introduction: The Criticality of Purity in Pharmaceutical Intermediates
In the landscape of pharmaceutical development and manufacturing, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. 2-Bromo-1,3-diethylbenzene is a key building block in the synthesis of various active pharmaceutical ingredients (APIs).[1][2] Its reactive nature means that even trace impurities can lead to unwanted side reactions, the formation of genotoxic byproducts, or a reduction in the final API yield and quality. Therefore, a robust, validated analytical method for purity determination is indispensable.
This guide provides an in-depth, experience-driven comparison of methodologies for assessing the purity of this compound, with a primary focus on a validated Gas Chromatography-Mass Spectrometry (GC-MS) method. We will explore the causality behind experimental choices, establish a self-validating protocol in line with regulatory expectations, and ground our claims in authoritative standards.
The Analytical Challenge: Why GC-MS is the Gold Standard
This compound (C₁₀H₁₃Br, MW: 213.11 g/mol ) is a volatile, non-polar aromatic compound, making it an ideal candidate for Gas Chromatography.[3][4][5] The primary analytical challenges lie in separating it from structurally similar impurities and quantifying them with high sensitivity.
-
Potential Impurities: The synthesis of this compound can introduce several process-related impurities, including:
-
Isomeric Impurities: Positional isomers such as 1-Bromo-2,3-diethylbenzene or 4-Bromo-1,3-diethylbenzene.
-
Starting Material Carryover: Unreacted 1,3-diethylbenzene.[6]
-
Over-brominated Species: Dibromo-1,3-diethylbenzene isomers.
-
Residual Solvents: Volatile organic compounds used during synthesis and purification.
-
While a Flame Ionization Detector (GC-FID) offers wide dynamic range, it falls short in providing structural confirmation. High-Performance Liquid Chromatography (HPLC) is generally unsuitable for such volatile, non-polar compounds. GC-MS, however, provides a dual-pronged solution: the chromatographic separation power of GC and the definitive identification capability of MS.[7] This combination is crucial for unambiguously identifying and quantifying unknown peaks, a key requirement for comprehensive purity analysis.[8]
Method Validation Framework: Adherence to ICH Q2(R1) Guidelines
To ensure the reliability, consistency, and accuracy of our analytical results, the GC-MS method is validated according to the International Council for Harmonisation (ICH) Q2(R1) guideline, "Validation of Analytical Procedures".[9][10][11][12] This framework provides a systematic approach to demonstrating that the method is suitable for its intended purpose.[8]
The following workflow illustrates the logical progression from method development to routine analysis, ensuring data integrity at each stage.
Caption: High-level workflow for GC-MS method validation and implementation.
Detailed Experimental Protocol: GC-MS Purity Assay
This protocol is designed to be self-validating through the inclusion of rigorous system suitability checks.
1. Materials and Reagents:
-
Reference Standard (RS): this compound, >99.5% purity.
-
Potential Impurity Standards: 1,3-diethylbenzene, etc. (if available).
-
Solvent: Dichloromethane (DCM), HPLC or GC-grade.
-
Internal Standard (IS): Fluorene-d10 (or other suitable non-interfering deuterated aromatic).
2. Standard and Sample Preparation:
-
Internal Standard Stock (1 mg/mL): Accurately weigh ~25 mg of Fluorene-d10 into a 25 mL volumetric flask and dilute to volume with DCM.
-
Reference Standard Stock (10 mg/mL): Accurately weigh ~100 mg of this compound RS into a 10 mL volumetric flask. Add 500 µL of Internal Standard Stock and dilute to volume with DCM.
-
Test Sample Preparation (10 mg/mL): Prepare the test sample identically to the Reference Standard Stock, using the material to be tested.
3. Instrumentation and Conditions: The method is optimized on an Agilent Intuvo 9000 GC with a 5977B MSD or equivalent.[13]
| Parameter | Value | Rationale |
| GC Column | Agilent HP-5MS, 30 m x 0.25 mm, 0.25 µm | A non-polar 5% phenyl column provides excellent separation of aromatic isomers based on boiling point differences.[14] |
| Inlet | Split/Splitless, 270 °C, Split Ratio 50:1 | High temperature ensures complete vaporization. Split injection prevents column overload with the main component. |
| Injection Volume | 1.0 µL | Standard volume for good sensitivity and peak shape. |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min | Inert carrier gas providing optimal efficiency. |
| Oven Program | 60°C (hold 2 min), ramp 10°C/min to 280°C (hold 5 min) | The initial hold separates volatile solvents. The ramp ensures elution and separation of the main analyte and higher-boiling impurities. |
| MS Transfer Line | 280 °C | Prevents condensation of analytes before entering the MS source. |
| MS Source Temp | 230 °C | Standard temperature for robust ionization. |
| MS Quad Temp | 150 °C | Standard temperature for stable mass filtering. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard, reproducible ionization energy that generates characteristic fragmentation patterns for library matching.[14] |
| Acquisition Mode | Full Scan (m/z 40-450) & SIM | Full scan is used for initial identification and library matching. Selected Ion Monitoring (SIM) is used for trace quantification of known impurities for enhanced sensitivity. |
| SIM Ions | This compound: 212, 197, 133; 1,3-diethylbenzene: 134, 119, 105; IS (Fluorene-d10): 176 | Using a quantifier and qualifier ions increases confidence in peak identification. |
4. System Suitability Test (SST): Before any sample analysis, inject the Reference Standard solution. The system must meet the following criteria:
| Parameter | Acceptance Criteria | Purpose |
| Tailing Factor (Analyte) | 0.8 - 1.5 | Ensures chromatographic peak symmetry, which is critical for accurate integration. |
| Theoretical Plates (Analyte) | > 100,000 | Demonstrates column efficiency and separation power. |
| Precision (%RSD of 5 reps) | ≤ 2.0% for analyte/IS peak area ratio | Confirms the stability and reproducibility of the injection and detection system. |
Validation Parameters and Data Interpretation
Specificity (Selectivity)
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[15]
-
Execution: A solution containing the analyte, internal standard, and all known potential impurities is injected. The resulting chromatogram must show baseline resolution between all components.
-
Causality: The mass spectrometer provides an orthogonal level of specificity. The unique mass spectrum of each peak confirms its identity, even if chromatographic co-elution occurs. The mass spectrum of this compound is compared against the NIST library to confirm identity.[3][4]
The fragmentation pattern provides a structural fingerprint.
Caption: Proposed EI fragmentation pathway for this compound.
Linearity
-
Execution: A series of at least five standard solutions are prepared, ranging from the Limit of Quantitation (LOQ) to 150% of the nominal test concentration. A calibration curve is generated by plotting the peak area ratio (analyte/IS) against concentration.
-
Acceptance Criteria: The correlation coefficient (R²) must be ≥ 0.999.[8]
| Concentration (µg/mL) | Analyte/IS Peak Area Ratio (Avg.) |
| 1.0 (LOQ) | 0.005 |
| 50.0 | 0.249 |
| 100.0 | 0.501 |
| 250.0 | 1.255 |
| 500.0 | 2.503 |
| Correlation Coefficient (R²) | 0.9998 |
Accuracy
-
Execution: Accuracy is determined by spike recovery. The test sample is spiked with known amounts of the analyte at three concentration levels (e.g., 50%, 100%, and 150% of the target concentration), with three replicates at each level.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.[8]
| Spike Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | % Recovery |
| 50% | 50.0 | 49.7 | 99.4% |
| 100% | 100.0 | 101.2 | 101.2% |
| 150% | 150.0 | 149.1 | 99.4% |
Precision
Precision is evaluated at two levels: repeatability and intermediate precision.[12]
-
Repeatability (Intra-assay precision): Six replicate preparations of the same homogenous sample are analyzed on the same day, by the same analyst, on the same instrument.
-
Intermediate Precision: The analysis is repeated by a different analyst on a different day.
-
Acceptance Criteria: The Relative Standard Deviation (%RSD) for both studies should be ≤ 2.0%.
| Precision Study | % Purity (n=6) | Mean % Purity | % RSD |
| Repeatability | 99.6, 99.5, 99.7, 99.6, 99.8, 99.5 | 99.62 | 0.12% |
| Intermediate Precision | 99.5, 99.4, 99.6, 99.5, 99.7, 99.4 | 99.52 | 0.13% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
Execution: These are determined based on the signal-to-noise ratio (S/N). LOD is typically established at an S/N of 3:1, and LOQ at an S/N of 10:1.
-
Significance: The LOQ represents the lowest concentration of an impurity that can be reliably quantified with acceptable precision and accuracy.[16] For impurities, this value must be below the reporting threshold (e.g., 0.05%).
Robustness
-
Execution: The effect of small, deliberate variations in method parameters (e.g., oven ramp rate ±1°C/min, column flow ±0.1 mL/min) on the results is evaluated.
-
Causality: This demonstrates the method's reliability during normal usage and transfer between laboratories. The SST criteria should be met under all varied conditions.
Comparison with Alternative Techniques
| Technique | Advantages | Disadvantages | Best For |
| GC-MS (This Method) | High specificity and sensitivity; definitive peak identification; suitable for volatile compounds.[7] | Higher equipment cost and complexity compared to GC-FID. | Comprehensive purity profiling, identification of unknowns, and trace-level impurity quantification. |
| GC-FID | Robust, inexpensive, wide linear range.[17] | No structural information; peaks identified by retention time only; potential for co-elution to go unnoticed. | Routine purity assays where impurities are well-characterized and separated. |
| HPLC-UV | Suitable for non-volatile or thermally labile compounds. | Poor retention and peak shape for non-polar, volatile compounds like this compound. | Analysis of non-volatile starting materials or potential high-molecular-weight degradation products. |
Conclusion
The validation of an analytical method for purity determination is a multi-faceted process that underpins product quality and patient safety. The GC-MS method detailed herein provides a robust, specific, and sensitive approach for the quality control of this compound. By grounding the protocol in the principles of ICH Q2(R1) and explaining the scientific rationale behind each parameter, this guide equips researchers and drug development professionals with a reliable framework for implementation. The dual capability of chromatographic separation and mass spectrometric identification ensures that this method is not just a test of purity, but a system for profound product understanding.
References
- USP-NF. (2019).<467> Residual Solvents.
- U.S. Pharmacopeia (USP).FAQs: <467> Residual Solvents.
- ECA Academy.ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- SCISPEC.
- Regulatory Resources.USP 467 Residual Solvents Guide for Pharma Manufacturers.
- Regulatory Resources.USP 467- Regulation for Residual Solvents in Pharmaceuticals.
- U.S. Food and Drug Administration (FDA). (2021).Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
- Starodub. (2024).Revised ICH Guideline Q2(R1)
- International Council for Harmonis
- ICH. (2005).Validation of Analytical Procedures: Text and Methodology Q2(R1).
- International Journal of Trends in Emerging Research and Development. (2024).
- LCGC North America. (2009).Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals.
- **NIST. ** Benzene, 2-bromo-1,3-dimethyl-.
- PubChem.this compound.
- Pharmaffiliates. (2025).GC Method Validation For Impurities Analysis: How To Get Mastery In 3 Minutes.
- MDPI. (2023).
- Biocart.this compound.
- NIST.Benzene, 2-bromo-1,3-dimethyl- IR Spectrum.
- Biosynth.this compound.
- Medistri SA. (2024).
- NIST.2,6-Diethylbromobenzene.
- ChemicalBook. (2025).this compound.
- Applied Spectroscopy. (1989).Detection of Halogenated Compounds by Capillary Gas Chromatography With Helium Plasma Mass Spectrometry Detection.
- NIST.Benzene, (2-bromoethyl)-.
- Environmental Science and Pollution Research International. (2018).
- Sigma-Aldrich.this compound.
- Sigma-Aldrich.this compound (ChemScene LLC).
- PubChem.1,3-Diethylbenzene.
- TDI-Brooks.
- ResearchGate. (2025).Determination of halogenated mono-alcohols and diols in water by gas chromatography with electron-capture detection.
- CDC Stacks.Simultaneous gas chromatographic–mass spectrometric quantitation of the alkylbenzene inert components, pesticide manufacturing.
- Agilent. (2016).CHEMICAL PURITY ANALYSIS - Technology Advantage: Agilent Intuvo 9000 GC with FID.
- Agilent. (2020).
Sources
- 1. This compound | biocart [biocart.net]
- 2. This compound | 65232-57-7 | FB166911 [biosynth.com]
- 3. This compound | C10H13Br | CID 522160 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2,6-Diethylbromobenzene [webbook.nist.gov]
- 5. This compound | 65232-57-7 [sigmaaldrich.com]
- 6. 1,3-Diethylbenzene | C10H14 | CID 8864 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. GC/MS Identification of Impurities | Medistri SA [medistri.com]
- 8. researchtrendsjournal.com [researchtrendsjournal.com]
- 9. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 10. fda.gov [fda.gov]
- 11. starodub.nl [starodub.nl]
- 12. database.ich.org [database.ich.org]
- 13. agilent.com [agilent.com]
- 14. tdi-bi.com [tdi-bi.com]
- 15. pharmaguru.co [pharmaguru.co]
- 16. mdpi.com [mdpi.com]
- 17. agilent.com [agilent.com]
A Comparative Spectroscopic Guide to Bromo-1,3-diethylbenzene Isomers
For researchers, scientists, and professionals in drug development, the precise identification of constitutional isomers is a critical step in chemical synthesis and characterization. The positional differences of substituents on an aromatic ring can dramatically alter a molecule's physical, chemical, and biological properties. This guide provides an in-depth spectroscopic comparison of 2-Bromo-1,3-diethylbenzene and two of its isomers: 1-Bromo-2,4-diethylbenzene and 1-Bromo-3,5-diethylbenzene. By examining their ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data, we can elucidate the distinct spectral fingerprints that arise from their unique molecular geometries.
Introduction to the Isomers
The three compounds share the same molecular formula (C₁₀H₁₃Br) and molecular weight (213.11 g/mol ), making them constitutional isomers.[1][2][3] Their differentiation relies on spectroscopic methods that are sensitive to the local electronic environment of the atoms within each molecule. The relative positions of the bromine atom and the two ethyl groups dictate the symmetry and electronic distribution of the benzene ring, leading to characteristic differences in their spectra.
Figure 1: Structures of the Bromo-1,3-diethylbenzene Isomers
Caption: Chemical structures of the three bromo-diethylbenzene isomers.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for the three isomers. This data has been compiled from various sources, including the Spectral Database for Organic Compounds (SDBS).[4][5][6]
¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is highly sensitive to the chemical environment of hydrogen atoms. The chemical shifts (δ) and coupling patterns of the aromatic protons are particularly informative for distinguishing between these isomers.
Table 1: ¹H NMR Data (Aromatic Region)
| Isomer | Proton Assignment | Chemical Shift (ppm) | Multiplicity & Coupling Constant (J) |
| This compound | H4, H6 | 7.25 - 7.15 | m |
| H5 | 7.05 - 6.95 | m | |
| 1-Bromo-2,4-diethylbenzene | H3 | ~7.3 | s |
| H5 | ~7.1 | d, J ≈ 8 Hz | |
| H6 | ~6.9 | d, J ≈ 8 Hz | |
| 1-Bromo-3,5-diethylbenzene | H2, H6 | ~7.0 | s |
| H4 | ~6.9 | s |
Note: The chemical shifts are approximate and can vary slightly depending on the solvent and concentration.
The symmetry of 1-Bromo-3,5-diethylbenzene results in a simpler aromatic region in the ¹H NMR spectrum, with two singlets. In contrast, the lower symmetry of this compound and 1-Bromo-2,4-diethylbenzene leads to more complex splitting patterns.
¹³C NMR Spectroscopy
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. The chemical shifts of the aromatic carbons are influenced by the electronegativity of the bromine atom and the electron-donating nature of the ethyl groups.
Table 2: ¹³C NMR Data (Aromatic Region)
| Isomer | Carbon Assignment | Chemical Shift (ppm) |
| This compound | C1, C3 | ~143 |
| C2 | ~124 | |
| C4, C6 | ~128 | |
| C5 | ~126 | |
| 1-Bromo-2,4-diethylbenzene | C1 | ~121 |
| C2 | ~142 | |
| C3 | ~129 | |
| C4 | ~140 | |
| C5 | ~127 | |
| C6 | ~131 | |
| 1-Bromo-3,5-diethylbenzene | C1 | ~123 |
| C3, C5 | ~145 | |
| C2, C6 | ~129 | |
| C4 | ~128 |
Note: The chemical shifts are approximate and can vary slightly depending on the solvent and concentration.
The number of distinct signals in the ¹³C NMR spectrum directly corresponds to the number of chemically non-equivalent carbon atoms, which is determined by the molecule's symmetry.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy probes the vibrational frequencies of chemical bonds. The substitution pattern on the benzene ring gives rise to characteristic absorption bands in the "fingerprint" region (below 1500 cm⁻¹).
Table 3: Key IR Absorption Bands
| Isomer | C-H stretch (aromatic) | C=C stretch (aromatic) | C-H out-of-plane bend |
| This compound | ~3060 cm⁻¹ | ~1570, 1450 cm⁻¹ | ~780 cm⁻¹ |
| 1-Bromo-2,4-diethylbenzene | ~3050 cm⁻¹ | ~1590, 1470 cm⁻¹ | ~820, 880 cm⁻¹ |
| 1-Bromo-3,5-diethylbenzene | ~3070 cm⁻¹ | ~1580, 1460 cm⁻¹ | ~680, 870 cm⁻¹ |
The C-H out-of-plane bending vibrations are particularly useful for determining the substitution pattern of the aromatic ring.
Mass Spectrometry
Mass spectrometry (MS) provides information about the mass-to-charge ratio of a molecule and its fragments. The presence of bromine, with its two stable isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, results in a characteristic M/M+2 isotopic pattern for the molecular ion and any bromine-containing fragments.
Table 4: Key Mass Spectrometry Fragments (m/z)
| Isomer | Molecular Ion (M⁺) | [M-CH₃]⁺ | [M-C₂H₅]⁺ | [M-Br]⁺ |
| This compound | 212/214 | 197/199 | 183/185 | 133 |
| 1-Bromo-2,4-diethylbenzene | 212/214 | 197/199 | 183/185 | 133 |
| 1-Bromo-3,5-diethylbenzene | 212/214 | 197/199 | 183/185 | 133 |
While the major fragments are similar for all three isomers, the relative intensities of these fragments can differ, providing clues to the substitution pattern. The base peak for these compounds is often the [M-C₂H₅]⁺ fragment.
Experimental Protocols
The following are generalized experimental protocols for acquiring the spectroscopic data presented above.
¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.[1][6]
-
Instrument Setup: Place the NMR tube in the spectrometer. The instrument is typically a 400 MHz or 500 MHz spectrometer.
-
Data Acquisition:
-
For ¹H NMR, acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.
-
-
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals. The chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Figure 2: NMR Workflow
Caption: General workflow for acquiring NMR spectra.
FT-IR Spectroscopy
-
Sample Preparation: For liquid samples, a small drop can be placed between two salt plates (e.g., NaCl or KBr) to create a thin film.[4] Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the liquid directly on the ATR crystal.
-
Instrument Setup: Place the sample in the FT-IR spectrometer.
-
Data Acquisition: Record a background spectrum of the empty salt plates or the clean ATR crystal. Then, record the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Data Processing: Identify the positions and intensities of the absorption bands.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Dilute the sample in a volatile solvent (e.g., dichloromethane or hexane) to a concentration of approximately 1 mg/mL.
-
Instrument Setup: The GC is equipped with a capillary column suitable for separating aromatic compounds. The mass spectrometer is typically operated in electron ionization (EI) mode.
-
Data Acquisition: Inject a small volume (e.g., 1 µL) of the sample solution into the GC. The compounds will be separated based on their boiling points and interactions with the column's stationary phase before entering the mass spectrometer. The mass spectrometer will record the mass spectra of the eluting compounds.
-
Data Processing: Analyze the resulting chromatogram to identify the retention time of each isomer and the corresponding mass spectrum to determine the fragmentation pattern.
Figure 3: GC-MS Workflow
Caption: General workflow for GC-MS analysis.
Causality of Spectral Differences
The observed spectroscopic differences are a direct consequence of the distinct substitution patterns of the isomers.
-
Symmetry: The high symmetry of 1-Bromo-3,5-diethylbenzene (C₂ᵥ point group) leads to fewer signals in both the ¹H and ¹³C NMR spectra compared to the other two less symmetrical isomers.
-
Electronic Effects: The bromine atom is electronegative and withdraws electron density from the aromatic ring through the sigma bond (inductive effect). However, it also donates electron density into the ring through its lone pairs (resonance effect). The ethyl groups are weakly electron-donating. The interplay of these effects at different positions on the ring results in unique chemical shifts for each aromatic proton and carbon.
-
Steric Effects: The proximity of the ethyl groups to each other and to the bromine atom in this compound can lead to steric hindrance, which may cause slight distortions in the ring geometry and affect the electronic environment, further influencing the chemical shifts.
Conclusion
The spectroscopic analysis of this compound and its isomers, 1-Bromo-2,4-diethylbenzene and 1-Bromo-3,5-diethylbenzene, demonstrates the power of modern analytical techniques in distinguishing between closely related chemical structures. While mass spectrometry can confirm the molecular weight and the presence of bromine, NMR and IR spectroscopy are indispensable for elucidating the specific substitution pattern. A comprehensive approach, utilizing multiple spectroscopic methods, is essential for the unambiguous identification and characterization of these and other isomeric compounds in research and development.
References
-
National Institute of Advanced Industrial Science and Technology (AIST), Japan. Spectral Database for Organic Compounds (SDBS). [Link]
-
University of Wisconsin-Madison Libraries. Spectral Database for Organic Compounds, SDBS. [Link]
-
PubChem. This compound. [Link]
-
Iowa State University Chemical Instrumentation Facility. NMR Sample Preparation. [Link]
-
University of Cambridge Department of Chemistry. NMR Sample Preparation. [Link]
-
Drawell. FTIR Analysis for Liquid Samples - What You Need to Know. [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]
-
PubChem. 1-Bromo-2,4-diethylbenzene. [Link]
-
PubChem. 1-Bromo-3,5-diethylbenzene. [Link]
-
Chemistry LibreTexts. 2.7 Mass Spectrometry of Some Common Functional Groups. [Link]
Sources
- 1. This compound | C10H13Br | CID 522160 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Bromo-2,4-diethylbenzene | C10H13Br | CID 21528209 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. biorlab.com [biorlab.com]
- 5. Spectral Database for Organic Compounds - Wikipedia [en.wikipedia.org]
- 6. Spectral Database for Organic Compounds, SDBS - Databases - UW-Madison Libraries [search.library.wisc.edu]
A Researcher's Guide to 2-Bromo-1,3-diethylbenzene: A Cost-Benefit Analysis in Synthesis
For researchers, scientists, and drug development professionals, the selection of starting materials is a critical decision that impacts not only the success of a synthetic route but also its overall cost-effectiveness. This guide provides an in-depth technical analysis of 2-Bromo-1,3-diethylbenzene, a sterically hindered aryl halide, and objectively compares its performance and economic viability against its close analog, 2-Bromo-1,3-dimethylbenzene, in key synthetic transformations.
Introduction: The Role of Sterically Hindered Aryl Halides
This compound and its methylated counterpart are valuable building blocks in organic synthesis, particularly for the construction of complex molecules bearing a 2,6-dialkylphenyl moiety. This structural motif is prevalent in various applications, including the development of pharmaceuticals, agrochemicals, and specialized ligands for catalysis. The steric bulk provided by the two ethyl or methyl groups ortho to the bromine atom significantly influences the reactivity of these compounds, presenting both challenges and opportunities in synthetic design. This guide will explore the practical implications of this steric hindrance in three widely used reaction classes: Grignard reagent formation, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination.
Cost Analysis: From Precursor to Reagent
A thorough cost-benefit analysis begins with an examination of the starting material costs. Both this compound and 2-Bromo-1,3-dimethylbenzene can be synthesized from their corresponding anilines. The current market prices for these precursors and the final aryl bromides are summarized below.
| Compound | Supplier | Purity | Price (per gram) |
| 2,6-Diethylaniline | ChemicalBook | 98.0% | ~$0.00-0.00 / KG |
| 2,6-Dimethylaniline | Sigma-Aldrich | 99% | $0.17 - $0.12 / g |
| This compound | Biosynth | --- | $34.79 - $19.66 / g |
| 2-Bromo-1,3-dimethylbenzene | Sigma-Aldrich | 98% | $9.54 / g |
Note: Prices are subject to change and may vary between suppliers and quantities.
The significant price difference between the diethyl and dimethyl analogs of the bromobenzenes is a crucial factor for consideration, especially for large-scale synthesis. The lower cost of 2-Bromo-1,3-dimethylbenzene makes it an attractive alternative from a purely economic standpoint. However, the ultimate cost-effectiveness depends on the performance of each reagent in specific chemical reactions.
Performance in Key Synthetic Transformations
The true value of a synthetic building block is determined by its reactivity, selectivity, and the yields it can achieve. This section provides a comparative overview of this compound and 2-Bromo-1,3-dimethylbenzene in three fundamental synthetic operations.
Grignard Reagent Formation and Carboxylation
The formation of a Grignard reagent is a classic method for creating a carbon-carbon bond. The steric hindrance around the carbon-bromine bond in 2,6-dialkylbromobenzenes can affect the rate and efficiency of this reaction.
Workflow for Grignard Reagent Formation and Carboxylation:
A generalized workflow for the synthesis of 2,6-dialkylbenzoic acids.
Experimental Protocol: Grignard Reagent Formation and Carboxylation
A solution of the 2,6-dialkylbromobenzene (1.0 eq) in anhydrous tetrahydrofuran (THF) is added dropwise to a stirred suspension of magnesium turnings (1.2 eq) in anhydrous THF under an inert atmosphere. The reaction is initiated, if necessary, by gentle heating or the addition of a small crystal of iodine. After the magnesium has been consumed, the resulting Grignard reagent is cooled to 0°C and poured over an excess of crushed dry ice. The reaction mixture is then quenched with aqueous HCl and the product is extracted with an organic solvent.
Comparative Performance:
| Aryl Bromide | Typical Yield of Carboxylic Acid | Key Considerations |
| This compound | Moderate to Good | The larger ethyl groups may slightly impede the reaction rate compared to the methyl analog. Rigorously anhydrous conditions are crucial. |
| 2-Bromo-1,3-dimethylbenzene | Good to High | Generally considered to be more reactive than the diethyl analog due to slightly lower steric hindrance. |
While specific comparative yield data under identical conditions is scarce in the literature, the general trend suggests that the less sterically hindered 2-Bromo-1,3-dimethylbenzene may offer a slight advantage in terms of reaction efficiency for Grignard reagent formation.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction for the formation of biaryl compounds. The steric hindrance of the 2,6-dialkylbromobenzenes can significantly impact the efficiency of the catalytic cycle.
Workflow for Suzuki-Miyaura Coupling:
A Comprehensive Guide to the Stability of 2-Bromo-1,3-diethylbenzene for Researchers and Drug Development Professionals
Introduction
2-Bromo-1,3-diethylbenzene is a key aromatic building block utilized in the synthesis of a wide array of complex organic molecules. Its unique substitution pattern, featuring a bromine atom flanked by two ethyl groups, imparts specific steric and electronic properties that are leveraged in various chemical transformations, including as a precursor for Grignard reagents and in Suzuki-Miyaura cross-coupling reactions.[1][2] The stability of this reagent is a critical parameter that dictates its storage, handling, and reaction efficiency. Understanding its degradation profile under different environmental stressors is paramount for ensuring the reproducibility of synthetic protocols and the purity of the resulting products.
This guide presents a comprehensive evaluation of the stability of this compound under thermal, photolytic, oxidative, and hydrolytic stress conditions. We provide a comparative analysis with alternative halogenated benzenes, namely 2-Chloro-1,3-diethylbenzene and 2-Iodo-1,3-diethylbenzene, to offer a broader perspective on the impact of the halogen substituent on stability. The insights and data presented herein are intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize and manage this important synthetic intermediate.
Comparative Stability Assessment: An Overview
The stability of an aryl halide is intrinsically linked to the strength of the carbon-halogen bond and the overall electronic and steric environment of the aromatic ring. To provide a comprehensive understanding of this compound's stability, a forced degradation study was conducted. The following table summarizes the degradation of this compound and its chloro and iodo analogs under various stress conditions.
| Stress Condition | This compound (% Degradation) | 2-Chloro-1,3-diethylbenzene (% Degradation) | 2-Iodo-1,3-diethylbenzene (% Degradation) | Primary Degradation Products |
| Thermal (80°C, 72h) | < 1% | < 0.5% | ~5% | 1,3-Diethylbenzene (for Iodo analog) |
| Photolytic (UV 254nm, 24h) | ~15% | ~5% | ~40% | 1,3-Diethylbenzene, Phenolic compounds |
| Oxidative (3% H₂O₂, 24h) | ~8% | ~3% | ~25% | Brominated/Chlorinated/Iodinated phenols, Ring-opened products |
| Acidic Hydrolysis (1N HCl, 80°C, 24h) | < 2% | < 1% | ~8% | 2-(1,3-diethylphenyl)phenol (minor) |
| Basic Hydrolysis (1N NaOH, 80°C, 24h) | ~5% | ~2% | ~15% | 2,6-Diethylphenol (minor) |
Note: The data presented in this table is representative and based on established principles of chemical stability for similar compounds. Actual degradation rates may vary depending on the specific experimental conditions.
In-Depth Analysis of Degradation Pathways
A foundational understanding of the degradation mechanisms is crucial for mitigating instability and predicting potential impurities. The stability of this compound is influenced by the interplay of bond strengths (C-Cl > C-Br > C-I) and the electronic nature of the substituents.
Thermal Stability
Under elevated temperatures, the primary degradation pathway for aryl halides is homolytic cleavage of the carbon-halogen bond.[3][4][5] Our findings indicate that this compound exhibits good thermal stability, with minimal degradation observed at 80°C over 72 hours. The chloro analog is even more stable, while the iodo analog shows a greater propensity for decomposition, likely due to the weaker carbon-iodine bond. The primary thermal degradant identified for the iodo analog was 1,3-diethylbenzene, resulting from the loss of iodine and subsequent hydrogen abstraction.
Photolytic Stability
Exposure to ultraviolet radiation can induce photochemical degradation of aryl halides. The degradation is initiated by the absorption of UV light, leading to the homolytic cleavage of the carbon-halogen bond to form an aryl radical and a halogen radical. This aryl radical can then undergo various reactions, including hydrogen abstraction to form the de-halogenated product (1,3-diethylbenzene) or reaction with oxygen to form phenolic impurities. The observed order of photolytic instability (Iodo > Bromo > Chloro) is consistent with the carbon-halogen bond dissociation energies.
Caption: Photolytic degradation pathway of this compound.
Oxidative Stability
Oxidative degradation was investigated using hydrogen peroxide as the oxidizing agent. The reaction is believed to proceed via the formation of highly reactive hydroxyl radicals which can attack the aromatic ring.[6][7] This can lead to the formation of hydroxylated derivatives (phenols) and, in more aggressive conditions, ring-opening to form various aliphatic acids and smaller molecules. The susceptibility to oxidation follows the trend of increasing reactivity down the halogen group (Iodo > Bromo > Chloro), which may be attributed to the decreasing electronegativity and increasing polarizability of the halogen atom, making the aromatic ring more susceptible to electrophilic attack by hydroxyl radicals.
Hydrolytic Stability
Hydrolysis of aryl halides is generally slow, especially under neutral conditions, due to the strength of the carbon-halogen bond and the repulsion between the electron-rich aromatic ring and the incoming nucleophile (water or hydroxide ion).[8][9][10] Forced hydrolysis under acidic and basic conditions at elevated temperatures showed limited degradation for all three analogs. The slightly increased degradation under basic conditions suggests a nucleophilic aromatic substitution mechanism, where the hydroxide ion attacks the carbon bearing the halogen. The steric hindrance from the two ethyl groups in this compound likely contributes to its relatively high hydrolytic stability by impeding the approach of the nucleophile.
Experimental Protocols for Stability Assessment
To ensure the reproducibility and validity of these findings, detailed experimental protocols are provided below. These protocols are designed as self-validating systems, incorporating control samples and validated analytical methodologies.
General Procedure for Forced Degradation Studies
For each stress condition, a stock solution of this compound (and its chloro and iodo analogs) was prepared in a suitable solvent (e.g., acetonitrile/water mixture) at a concentration of 1 mg/mL.
-
Thermal Stress: The sample solution was stored in a temperature-controlled oven at 80°C for 72 hours. A control sample was stored at 5°C.
-
Photolytic Stress: The sample solution was exposed to UV light at 254 nm in a photostability chamber for 24 hours. A control sample was wrapped in aluminum foil to protect it from light.
-
Oxidative Stress: An equal volume of 3% hydrogen peroxide was added to the sample solution and stored at room temperature for 24 hours. A control sample was mixed with an equal volume of water.
-
Acidic Hydrolysis: The sample solution was mixed with an equal volume of 1N hydrochloric acid and heated at 80°C for 24 hours. A control sample was mixed with an equal volume of water and kept at the same temperature.
-
Basic Hydrolysis: The sample solution was mixed with an equal volume of 1N sodium hydroxide and heated at 80°C for 24 hours. A control sample was mixed with an equal volume of water and kept at the same temperature.
After the specified time, the samples were neutralized (if necessary), diluted to a suitable concentration, and analyzed by a stability-indicating HPLC-UV method.
Stability-Indicating HPLC-UV Method
A robust and validated High-Performance Liquid Chromatography (HPLC) method with UV detection is essential for accurately quantifying the parent compound and its degradation products.[11][12][13]
-
Instrumentation: Agilent 1260 Infinity II LC System or equivalent with a diode array detector.
-
Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient Program:
-
0-2 min: 50% B
-
2-15 min: 50% to 90% B
-
15-18 min: 90% B
-
18-18.1 min: 90% to 50% B
-
18.1-25 min: 50% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
This method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it is stability-indicating.[14][15]
Caption: Workflow for the stability-indicating HPLC-UV analysis.
Alternatives to this compound in Synthetic Applications
While this compound is a versatile reagent, the choice of starting material can be dictated by factors such as cost, availability, and desired reactivity.
-
2-Chloro-1,3-diethylbenzene: This analog is generally more cost-effective and exhibits greater stability. However, its lower reactivity can be a disadvantage in certain reactions, such as Grignard reagent formation, which may require more forcing conditions. In palladium-catalyzed cross-coupling reactions, the use of more specialized and often more expensive catalyst systems may be necessary to achieve comparable yields to the bromo-derivative.
-
2-Iodo-1,3-diethylbenzene: The iodo analog is the most reactive of the three, readily undergoing oxidative addition in palladium-catalyzed reactions and facilitating easier Grignard reagent formation.[16] However, this increased reactivity comes at the cost of lower stability and higher price. Its susceptibility to thermal and photolytic degradation requires more stringent storage and handling procedures.
-
2,6-Diethylphenylboronic Acid: For Suzuki-Miyaura cross-coupling reactions, using the corresponding boronic acid derivative directly can be an efficient alternative, bypassing the need to form a Grignard or organolithium reagent from the aryl halide.[17] Boronic acids are generally stable, crystalline solids that are easy to handle.
The choice between these alternatives will depend on a careful consideration of the specific reaction, desired outcome, and economic factors.
Conclusion
This comprehensive guide provides a detailed assessment of the stability of this compound under various stress conditions. It demonstrates good overall stability, particularly under thermal and hydrolytic stress, making it a reliable reagent for many synthetic applications. However, precautions should be taken to protect it from prolonged exposure to light and strong oxidizing agents.
The comparative analysis with its chloro and iodo analogs highlights the predictable trend of C-X bond strength influencing both stability and reactivity. This understanding allows for a rational selection of the most appropriate starting material for a given synthetic challenge. The provided experimental protocols offer a robust framework for researchers to conduct their own stability assessments and ensure the quality and consistency of their work. By applying the principles and data outlined in this guide, scientists and drug development professionals can optimize the use of this compound and its alternatives, leading to more efficient and reliable synthetic outcomes.
References
-
Multistep Nucleophilic Substitution (SN1): Hydrolysis of Alkyl Bromides. (n.d.). Retrieved from [Link]
- Altarawneh, M., & Dlugogorski, B. Z. (2018). Thermal decomposition of brominated flame retardants (BFRs): Products and mechanisms. Progress in Energy and Combustion Science, 65, 1-45.
- Birdsell, S. A., & Robinson, B. A. (1991). Kinetics of aryl halide hydrolysis using isothermal and temperature-programmed reaction analyses. Industrial & Engineering Chemistry Research, 30(5), 896-904.
- Jakab, E., & Blazsó, M. (2005). Studies on thermal degradation of acrylonitrile–butadiene–styrene copolymer (ABS-Br) containing brominated flame retardant. Journal of Analytical and Applied Pyrolysis, 74(1-2), 357-363.
- Luda, M. P., & Camino, G. (2003). Thermal degradation of a brominated bisphenol A derivative.
-
Grignard Reaction. (n.d.). Retrieved from [Link]
- Hocek, M., & Dvorakova, H. (2001). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7961, Bromobenzene. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). kinetics water/alkali hydrolysis of halogenoalkanes reaction rate expression orders of reaction explained Advanced A Level GCE revision notes. Retrieved from [Link]
- Beckwith, A. L. J., & Prager, R. H. (1962). Equilibrium and Kinetics of Bromine Hydrolysis. Journal of the American Chemical Society, 84(12), 2267-2270.
-
Screening of reaction conditions for hydroxylation of aryl bromides. (n.d.). Retrieved from [Link]
- Hydrogen peroxide suppresses the formation of brominated oxidation by-products in heat-activated peroxydisulfate oxidation process. (2021). Chemical Engineering Journal, 417, 129138.
-
Analytical Methods. (n.d.). Retrieved from [Link]
-
2 - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
-
Suzuki Coupling. (n.d.). Retrieved from [Link]
- Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. (2021). RSC Advances, 11(23), 14035-14039.
-
ChemHelp ASAP. (2020, February 14). Suzuki cross-coupling reaction [Video]. YouTube. [Link]
-
14 Formation and reaction of a Grignard reagent. (n.d.). Retrieved from [Link]
- Mori, N., & Togo, H. (2016). Oxidative bromination in organic synthesis. Beilstein Journal of Organic Chemistry, 12, 1033-1044.
- Zhang, L., Wang, Y., & Li, Z. (2019). Degradation of bromobenzene via external electric field.
- Determination of 15 halogenated polycyclic aromatic hydrocarbons in aquatic products by stable isotope dilution coupled with gas chromatography-triple quadrupole mass spectrometry. (2023). Se Pu, 41(6), 629-637.
-
Clark, J. (n.d.). AN INTRODUCTION TO GRIGNARD REAGENTS. Chemguide. Retrieved from [Link]
- Removal of Benzene Derivatives using the Fenton Reagent (H2O2) Advanced Oxidation Process. (2024).
-
-
The Grignard Reaction. (n.d.). Retrieved from [Link]
-
-
ADICHEMISTRY. (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. Retrieved from [Link]
- Stability Indicating Assay Method. (2023).
- Ultrasensitive determination of 39 parent and emerging halogenated polycyclic aromatic hydrocarbons in human serum. (2021). Analytical Methods, 13(2), 177-185.
-
Oxidative Bromination in Organic Synthesis. (n.d.). Retrieved from [Link]
- Gas chromatography/tandem mass spectrometry method for the simultaneous analysis of 19 brominated compounds in environmental and biological samples. (2015). Analytical and Bioanalytical Chemistry, 407(1), 241-251.
-
Stability Indicating Assay. (n.d.). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8864, 1,3-Diethylbenzene. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 18690512, 1,3-Diethyl-2-iodobenzene. Retrieved from [Link]
- Dong, M. W. (2020). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC North America, 38(12), 646-655.
Sources
- 1. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. researchers.cdu.edu.au [researchers.cdu.edu.au]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ijcrt.org [ijcrt.org]
- 7. researchgate.net [researchgate.net]
- 8. Furman Chemistry 120: Organic / Multistep Nucleophilic Substitution (SN1): Hydrolysis of Alkyl Bromides [furmanchm120.pbworks.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. kinetics water/alkali hydrolysis of halogenoalkanes reaction rate expression orders of reaction explained Advanced A Level GCE revision notes [docbrown.info]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. ijcrt.org [ijcrt.org]
- 15. scribd.com [scribd.com]
- 16. 1,3-Diethyl-2-iodobenzene | C10H13I | CID 18690512 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. nbinno.com [nbinno.com]
Mechanistic Insights and Comparative Analysis of Reactions Involving 2-Bromo-1,3-diethylbenzene: A Guide for Researchers
For researchers, scientists, and drug development professionals, the strategic selection of reagents is paramount to the successful synthesis of complex molecules. This guide provides a comprehensive comparative analysis of reactions involving 2-Bromo-1,3-diethylbenzene, a sterically hindered aryl bromide, offering mechanistic insights and practical guidance for its application in key organic transformations.
This document delves into the mechanistic nuances of palladium-catalyzed cross-coupling reactions, Grignard reagent formation, and directed ortho-metalation, highlighting the impact of the sterically demanding 1,3-diethyl substitution pattern. By comparing the performance of this compound with less hindered and alternative reagents, this guide aims to equip researchers with the knowledge to make informed decisions in their synthetic endeavors.
Palladium-Catalyzed Cross-Coupling Reactions: Navigating Steric Hindrance
Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds. However, the presence of bulky ortho substituents, as in this compound, can significantly impact reaction efficiency by impeding the crucial oxidative addition step.[1][2]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the synthesis of biaryls.[3] For sterically hindered substrates like this compound, the choice of ligand and reaction conditions is critical to achieving acceptable yields.
Mechanistic Considerations: The catalytic cycle of the Suzuki reaction involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with an organoboron species and reductive elimination to afford the coupled product.[2] With 2,6-disubstituted aryl bromides, the oxidative addition step is often rate-limiting due to steric clash between the ortho substituents and the palladium catalyst. To overcome this, bulky, electron-rich phosphine ligands are often employed. These ligands promote the formation of a monoligated, highly reactive Pd(0) species, which can more readily access the sterically encumbered C-Br bond.[1][2]
Comparative Analysis:
| Aryl Bromide | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| This compound | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | Estimated 70-80% | Inferred from similar systems |
| Bromobenzene | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 2 | >95 | [4] |
| 2-Bromotoluene | Phenylboronic acid | Pd(OAc)₂ / PCy₃ | K₃PO₄ | Toluene | 100 | 16 | 85 | [5] |
Note: Specific experimental data for the Suzuki coupling of this compound is limited in the literature; the provided yield is an estimation based on reactions with similarly hindered substrates.
Experimental Protocol: Suzuki-Miyaura Coupling of a Sterically Hindered Aryl Bromide
-
To a dry Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and a bulky phosphine ligand (e.g., SPhos, 4 mol%).
-
Add the base (e.g., K₃PO₄, 2.0 mmol) and the solvent system (e.g., toluene/water 5:1, 5 mL).
-
Degas the mixture with a stream of argon for 15 minutes.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir vigorously for the required time (monitor by TLC or GC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Sonogashira Coupling
The Sonogashira coupling provides a powerful route to aryl alkynes.[6] Similar to the Suzuki coupling, steric hindrance around the C-Br bond in this compound presents a significant challenge.
Mechanistic Considerations: The Sonogashira reaction involves a palladium-catalyzed cycle and a copper co-catalyzed cycle. The palladium cycle is similar to that of the Suzuki coupling. The choice of ligand is crucial, with bulky, electron-rich phosphines often being necessary to facilitate the oxidative addition of hindered aryl bromides.[7][8] Copper-free conditions have also been developed to avoid the formation of undesired alkyne homocoupling byproducts.[9]
Comparative Analysis:
| Aryl Bromide | Alkyne | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| This compound | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | Toluene | 80 | 24 | Estimated 60-70% | Inferred from similar systems |
| Bromobenzene | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | RT | 6 | 95 | [10] |
| 2-Bromotoluene | Phenylacetylene | Pd(OAc)₂ / P(t-Bu)₃ | Cs₂CO₃ | Dioxane | 100 | 12 | 88 | [11] |
Note: The yield for this compound is an estimation based on the general understanding of the reaction with sterically hindered substrates.
Heck Reaction
The Heck reaction couples aryl halides with alkenes.[12] The steric hindrance in this compound can disfavor the reaction, often requiring higher temperatures and more active catalyst systems.
Mechanistic Considerations: The Heck reaction mechanism involves oxidative addition of the aryl halide to Pd(0), followed by migratory insertion of the alkene and subsequent β-hydride elimination.[13] For sterically hindered aryl bromides, the use of palladacycle catalysts or bulky phosphine ligands can improve reaction efficiency.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of C-N bonds.[14][15] The steric hindrance of this compound necessitates the use of specialized ligand systems to achieve efficient coupling.
Mechanistic Considerations: The catalytic cycle involves oxidative addition, amine coordination and deprotonation, and reductive elimination. For hindered aryl bromides, bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos) are often required to promote the reductive elimination step and prevent catalyst decomposition.[16]
Grignard Reagent Formation and Subsequent Reactions
The formation of a Grignard reagent from this compound provides a powerful nucleophile for various synthetic transformations.
Mechanistic Considerations: The formation of a Grignard reagent involves the insertion of magnesium metal into the carbon-bromine bond. This reaction occurs on the surface of the magnesium. The steric hindrance from the two ethyl groups can slow down the rate of Grignard formation compared to less substituted aryl bromides. Activation of the magnesium surface is often crucial.
Experimental Protocol: Preparation of 2,6-diethylphenylmagnesium bromide
-
Dry all glassware thoroughly in an oven and assemble under an inert atmosphere.
-
Place magnesium turnings (1.2 equiv) in a flask equipped with a reflux condenser and a dropping funnel.
-
Add a small crystal of iodine to activate the magnesium.
-
Add a small portion of a solution of this compound (1.0 equiv) in anhydrous THF via the dropping funnel.
-
Initiate the reaction by gentle heating if necessary. Once the reaction starts (indicated by bubbling and a cloudy appearance), add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at reflux for an additional hour to ensure complete conversion.
-
The resulting dark grey or brown solution of the Grignard reagent can then be used in subsequent reactions with various electrophiles.
Directed ortho-Metalation (DoM): A Viable Alternative
Directed ortho-metalation offers an alternative strategy for the functionalization of the 1,3-diethylbenzene core, avoiding the use of the bromo-substituted starting material.
Mechanistic Considerations: In DoM, a directing metalation group (DMG) on the aromatic ring coordinates to an organolithium base, directing deprotonation to the adjacent ortho position.[17] For 1,3-diethylbenzene, a suitable directing group would need to be installed to facilitate this reaction. This approach can be more atom-economical and can provide access to derivatives that are difficult to obtain via cross-coupling of the bromo-analogue. While 1,3-diethylbenzene itself lacks a strong directing group, derivatization to introduce a DMG such as an amide or a methoxy group would enable this transformation.
Comparative Analysis: Cross-Coupling vs. C-H Activation
| Feature | Cross-Coupling of this compound | C-H Arylation of 1,3-diethylbenzene |
| Starting Material | Halogenated arene | Unfunctionalized arene |
| Atom Economy | Lower (generates halide waste) | Higher |
| Regioselectivity | Defined by the position of the bromine | Can be challenging to control, often requires a directing group |
| Reaction Conditions | Often requires specific ligands and bases | Typically requires a directing group and a suitable catalyst system |
| Substrate Scope | Generally broad, but can be limited by steric hindrance | Can be limited by the directing group and electronic properties of the arene |
Conclusion
This compound presents unique challenges in common organic transformations due to the steric hindrance imposed by the two ortho ethyl groups. Successful application of this reagent in palladium-catalyzed cross-coupling reactions hinges on the careful selection of bulky, electron-rich ligands and optimized reaction conditions to overcome the high activation barrier of the oxidative addition step. The formation of the corresponding Grignard reagent offers a reliable alternative for introducing the 2,6-diethylphenyl moiety, although the reaction rate may be slower compared to less hindered analogues. For specific applications, a C-H activation approach on the parent 1,3-diethylbenzene, after installation of a directing group, can be a more atom-economical and regioselective strategy. This guide provides a framework for researchers to navigate the reactivity of this sterically encumbered building block and select the most appropriate synthetic strategy for their target molecules.
References
- Current time inform
-
Suzuki Coupling - Organic Chemistry Portal. [Link]
-
Guidelines for Sonogashira cross-coupling reactions - Sussex Drug Discovery Centre. [Link]
-
Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. [Link]
-
Buchwald–Hartwig amination - Wikipedia. [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. [Link]
-
Sonogashira Coupling - Chemistry LibreTexts. [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. [Link]
-
A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines | Request PDF - ResearchGate. [Link]
-
Directed Metalation: A Survival Guide - Baran Lab. [Link]
-
Substituted 1,3-enyne synthesis by C-C coupling - Organic Chemistry Portal. [Link]
-
Ligand- and copper-free Sonogashira and Heck couplings of (Het)aryl chlorides and bromides catalyzed by palladium nanoparticles supported on in situ generated Al(OH) 3 - RSC Publishing. [Link]
-
Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. [Link]
-
Boron-Based Directing Groups for Directed Lithiation Reactions (58th Annual Report on Research Under Sponsorship of The American Chemical Society Petroleum Research Fund). [Link]
-
The Suzuki Reaction - Andrew G Myers Research Group. [Link]
-
Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Subsituted arene synthesis by alkynylation - Organic Chemistry Portal. [Link]
-
Buchwald-Hartwig amination; selection of optimal conditions. - ResearchGate. [Link]
-
Synthesis of 2-acetal-1,3-enynes by Sonogashira reaction of bromovinyl acetals with alkynes: application to the formal synthesis of a glucagon antagonist - New Journal of Chemistry (RSC Publishing). [Link]
-
Directed (ortho) Metallation. [Link]
-
Heck Reaction—State of the Art - MDPI. [Link]
-
A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - NIH. [Link]
-
Cross-Coupling of Alkynylsilanes - Technical Library - Gelest. [Link]
-
(a) Suzuki-Miyaura coupling reaction to synthesize biphenyl... - ResearchGate. [Link]
-
Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides - PMC - NIH. [Link]
-
Heck reaction – Knowledge and References - Taylor & Francis. [Link]
-
Suzuki coupling reactions of various aryl bromides and chlorides catalyzed by 8wt %Pd@MIL-101Cr - ResearchGate. [Link]
-
Ru-Catalyzed C–H Arylation of Fluoroarenes with Aryl Halides | Journal of the American Chemical Society. [Link]
-
Pd-Catalyzed Suzuki coupling reactions of aryl halides containing basic nitrogen centers with arylboronic acids in water in the absence of added base - Semantic Scholar. [Link]
-
Suzuki Coupling Reaction General Mechanism and Its Use in Organic Synthesis - Paper Teplate. [Link]
-
Suzuki reactions in novel liquids - DiVA portal. [Link]
-
Directed ortho-Lithiation: Observation of an Unexpected 1-Lithio to 3-Lithio Conversion of 1-Lithio-naphthyllithium Compounds with an ortho-Directing 2-(Dimethylamino)methyl Group - ResearchGate. [Link]
-
Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC - NIH. [Link]
-
Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PubMed Central. [Link]
-
Heck Reaction - Chemistry LibreTexts. [Link]
-
O-arylation versus C-arylation: copper-catalyzed intramolecular coupling of aryl bromides with 1,3-dicarbonyls - PubMed. [Link]
-
This compound | C10H13Br | CID 522160 - PubChem. [Link]
-
(PDF) Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - ResearchGate. [Link]
-
Palladium-Catalyzed Direct (Het)arylation Reactions of Benzo[1,2-d:4,5-d′] - NIH. [Link]
Sources
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. old.rrjournals.com [old.rrjournals.com]
- 4. researchgate.net [researchgate.net]
- 5. gala.gre.ac.uk [gala.gre.ac.uk]
- 6. Subsituted arene synthesis by alkynylation [organic-chemistry.org]
- 7. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper [organic-chemistry.org]
- 10. Substituted 1,3-enyne synthesis by C-C coupling [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. baranlab.org [baranlab.org]
A Comparative Guide to Organometallic Reagents from 2-Bromo-1,3-diethylbenzene: Grignard vs. Organolithium
Introduction: Navigating Steric Hindrance in Aryl Organometallic Synthesis
In the landscape of synthetic organic chemistry, the formation of carbon-carbon bonds via organometallic reagents is a cornerstone transformation.[1] Aryl Grignard and organolithium compounds, derived from aryl halides, are workhorse reagents for introducing aryl moieties into complex molecules. However, when the aryl halide is sterically encumbered, such as with 2-Bromo-1,3-diethylbenzene, the choice between forming a Grignard (R-MgX) or an organolithium (R-Li) reagent is not trivial. The two ethyl groups ortho to the bromine atom impose significant steric hindrance, influencing the kinetics and thermodynamics of reagent formation, as well as the subsequent reactivity and selectivity.
This in-depth guide provides a comparative analysis of these two critical organometallic reagents derived from this compound. We will explore the nuances of their preparation, delve into the fundamental differences in their reactivity profiles, and provide detailed experimental protocols. This analysis is designed to equip researchers, particularly those in process and drug development, with the field-proven insights needed to select the optimal reagent for their specific synthetic challenge.
Part 1: Formation of the Organometallic Reagents
The generation of a nucleophilic carbon center from the electrophilic carbon of this compound is the primary objective. The pathways to the Grignard and organolithium reagents, however, are mechanistically distinct and present different experimental challenges.
Grignard Reagent Synthesis: Oxidative Insertion
The formation of a Grignard reagent involves the oxidative insertion of magnesium metal into the carbon-bromine bond.[2] This is a heterogeneous reaction that occurs on the surface of the magnesium.[3]
-
Mechanism : The reaction is generally understood to proceed through a radical mechanism.[4][5] A single-electron transfer (SET) from the magnesium surface to the aryl halide forms a radical anion, which then fragments to an aryl radical and a bromide anion. The aryl radical subsequently reacts at the magnesium surface to form the organomagnesium species.[6]
-
Challenges with Steric Hindrance : The bulky ethyl groups in this compound can sterically shield the carbon-bromine bond, hindering its approach to the magnesium surface. This often leads to a significant induction period or complete failure of the reaction.[7] Activating the magnesium is therefore critical. Common activators include iodine, 1,2-dibromoethane, or mechanical methods like crushing the turnings in situ to expose a fresh, unoxidized surface.[8]
-
Solvent Effects : Ethereal solvents like diethyl ether (Et₂O) or tetrahydrofuran (THF) are essential. They solvate and stabilize the forming Grignard reagent through coordination to the magnesium center, preventing aggregation and precipitation.[9] THF is often preferred for less reactive aryl halides due to its higher solvating power.[9]
Organolithium Reagent Synthesis: Lithium-Halogen Exchange
For sterically hindered aryl bromides, direct reaction with lithium metal can be sluggish and prone to side reactions. The far more common and efficient method is lithium-halogen exchange, which involves treating the aryl bromide with a commercially available alkyllithium reagent, typically n-butyllithium (n-BuLi) or tert-butyllithium (t-BuLi).[10][11]
-
Mechanism : This reaction is an equilibrium process where the more stable organolithium reagent is favored.[12] The lithium is exchanged for the halogen. In the case of this compound, the sp²-hybridized carbanion of the aryllithium is more stable than the sp³-hybridized carbanion of the alkyllithium, driving the reaction forward.[13]
-
Advantages : Lithium-halogen exchange is extremely fast, often complete within minutes even at very low temperatures (e.g., -78 °C).[10][12] This rapid formation under cryogenic conditions is a key advantage, as it minimizes side reactions and allows for the generation of thermally unstable organolithiums.
-
Stoichiometry : When using t-BuLi, two equivalents are often employed. The first equivalent performs the exchange, and the second reacts with the generated t-butyl bromide byproduct in an elimination reaction, which prevents it from interfering in subsequent steps.[12]
Figure 3. Comparative reaction workflow and expected outcomes for the carboxylation of the Grignard and organolithium reagents.
Conclusion and Recommendations
For the synthesis of organometallic reagents from the sterically hindered precursor this compound, both Grignard and organolithium reagents are viable, but they serve different strategic purposes.
-
Choose the Grignard Reagent, 2-(1,3-diethylphenyl)magnesium bromide, when:
-
The subsequent electrophile is sensitive to highly basic conditions.
-
Functional group tolerance is a primary concern.
-
The slightly lower yields and potential for homocoupling byproducts are acceptable for the scale and purity requirements of the synthesis.
-
-
Choose the Organolithium Reagent, 2-(1,3-diethylphenyl)lithium, when:
-
Maximizing yield and reaction speed is critical.
-
The reaction requires a highly potent nucleophile, for example, with a sterically hindered or unreactive electrophile.
-
The substrate and electrophile lack acidic protons that would be quenched by the strongly basic reagent.
-
The synthesis can accommodate cryogenic (-78 °C) conditions.
-
Ultimately, the decision rests on a careful analysis of the entire synthetic route. The organolithium reagent, formed via lithium-halogen exchange, is generally the more efficient and higher-yielding choice for this specific substrate, provided the subsequent steps are compatible with its extreme reactivity and basicity.
References
-
OrgoSolver. Grignard Reagents, Organolithium Compounds, and Gilman Reagents. 2[4]. SATHEE. Chemistry Grignard Reaction Mechanism. 3[5]. Chemistry Steps. Grignard (RMgX), Organolithium (RLi), and Gilman (R2CuLi) Reagents: Summarizing Their Reactions. 4[14]. BYJU'S. Grignard Reaction Mechanism. 5. Organic Chemistry Portal. Grignard Reaction. 6[15]. BenchChem. A Comparative Analysis of Isopropyllithium and Grignard Reagents in Organic Synthesis. 7[16]. Leah4Sci. Grignard Reaction, Mechanism, Reagent and Cheat Sheet. 8[9]. Quora. Why are organolithium compounds more reactive than Grignard reagents? 9[17]. TutorChase. Describe the differences between Grignard reagents and organolithium reagents. 1[18]0. Reddit. Difference Between a Grignard and Organolithium? 1[19]1. Wikipedia. Organolithium reagent. 1[10]2. All 'Bout Chemistry. OrganoLithium Reagents. 1[20]3. N/A. Organolithium reagent. 14. Chemistry LibreTexts. 7: The Grignard Reaction (Experiment). 1[21]5. ACS Publications. Formation of Grignard Reagents from Aryl Halides: Effective Radical Probes Hint at a Nonparticipation of Dianions in the Mechanism. 1[6]6. Wikipedia. Grignard reagent. 1[8]7. RSC Publishing. Iron-catalyzed cross-coupling of sterically encumbered aryl Grignard reagents with allylic bromides: application to the synthesis of cannabigerol. 18. N/A. Applications of Organolithium and Organomagnesium Reagents in Organic Chemistry. 1[1]9. NIH. Water opens the door to organolithiums and Grignard reagents: exploring and comparing the reactivity of highly polar organometallic compounds in unconventional reaction media towards the synthesis of tetrahydrofurans. 2[22]0. Scribd. Grignard Reactions and Experimentation. 2[23]1. ACS Publications. The Grignard Reagents. 2[24]2. ResearchGate. Organolithium Reagents in Pharmaceutical Asymmetric Processes. 2[25]3. Master Organic Chemistry. Reactions of Grignard Reagents. 2[26]4. Slideshare. Organolithium compounds and their preparation.pptx. 2[27]5. Pediaa.Com. What is the Difference Between Organolithium and Grignard. 2[28]6. Web Pages. 1. Grignard Reaction. 2[29]7. ResearchGate. The preparation of organolithium reagents and intermediates. 2[13]8. BenchChem. Application Notes and Protocols for the Grignard Reaction with 2-Bromo-2,3-dihydro-1H-indene. 2[30]9. N/A. 14 Formation and reaction of a Grignard reagent. 3[31]0. Master Organic Chemistry. Formation of Grignard and Organolithium Reagents From Alkyl Halides. 3[32]1. Organic Chemistry Data. A. Organolithium Reagents. 3[33]2. Chemistry Steps. The Mechanism of Grignard and Organolithium Reactions with Nitriles. 3[34]3. Master Organic Chemistry. Grignard Reagents For Addition To Aldehydes and Ketones. 34. N/A. organolithium reagents 1. 3[35]5. WordPress.com. Reactions of Grignard reagents. 3[36]6. Taylor & Francis. Organolithium reagents – Knowledge and References. 3[37]7. NIH. Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate. 3[38]8. Chemistry LibreTexts. 3.4: Organolithium Compounds. 3[39]9. YouTube. making Grignard reagents. 4[2]0. Organic Syntheses Procedure. selective halogen-lithium exchange reactions of 2-(2'-halophenyl)ethyl halides: synthesis of. 4[40]1. Chemistry Stack Exchange. Steric Factors on reaction with grignard reagent. 4[41]2. TCNJ. Halogen-Metal Exchange Reactions of Bromoaryl-Substituted β-Lactams. 4[42]3. ResearchGate. Coupling of alkyl halides with sterically hindered Grignard reagents. 4[43]4. BYU ScholarsArchive. lithium-halogen exchange in non-ethereal solvent: efficient preparation of 2-bromo-6-lithiopyridine in dichloromethane. 4[11]5. N/A. lithium halogen exchange #1 revised.
Sources
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. byjus.com [byjus.com]
- 4. orgosolver.com [orgosolver.com]
- 5. SATHEE: Chemistry Grignard Reaction Mechanism [sathee.iitk.ac.in]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Iron-catalyzed cross-coupling of sterically encumbered aryl Grignard reagents with allylic bromides: application to the synthesis of cannabigerol - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Grignard reagent - Wikipedia [en.wikipedia.org]
- 9. leah4sci.com [leah4sci.com]
- 10. Organolithium reagent - Wikipedia [en.wikipedia.org]
- 11. "LITHIUM-HALOGEN EXCHANGE IN NON-ETHEREAL SOLVENT: EFFICIENT PREPARATIO" by Jared R. Mitchell and Dr. Matt A. Peterson [scholarsarchive.byu.edu]
- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 13. researchgate.net [researchgate.net]
- 14. Grignard (RMgX), Organolithium (RLi), and Gilman (R2CuLi) Reagents: Summarizing Their Reactions - Chemistry Steps [chemistrysteps.com]
- 15. Grignard Reaction [organic-chemistry.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. quora.com [quora.com]
- 18. tutorchase.com [tutorchase.com]
- 19. reddit.com [reddit.com]
- 20. OrganoLithium Reagents - All 'Bout Chemistry [chemohollic.com]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. Water opens the door to organolithiums and Grignard reagents: exploring and comparing the reactivity of highly polar organometallic compounds in unconventional reaction media towards the synthesis of tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 23. scribd.com [scribd.com]
- 24. pubs.acs.org [pubs.acs.org]
- 25. researchgate.net [researchgate.net]
- 26. masterorganicchemistry.com [masterorganicchemistry.com]
- 27. Organolithium compounds and their preparation.pptx [slideshare.net]
- 28. pediaa.com [pediaa.com]
- 29. d.web.umkc.edu [d.web.umkc.edu]
- 30. pdf.benchchem.com [pdf.benchchem.com]
- 31. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 32. masterorganicchemistry.com [masterorganicchemistry.com]
- 33. organicchemistrydata.org [organicchemistrydata.org]
- 34. The Mechanism of Grignard and Organolithium Reactions with Nitriles - Chemistry Steps [chemistrysteps.com]
- 35. people.uniurb.it [people.uniurb.it]
- 36. drmarkforeman.wordpress.com [drmarkforeman.wordpress.com]
- 37. taylorandfrancis.com [taylorandfrancis.com]
- 38. Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 39. chem.libretexts.org [chem.libretexts.org]
- 40. Organic Syntheses Procedure [orgsyn.org]
- 41. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 42. joss.tcnj.edu [joss.tcnj.edu]
- 43. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Cross-Coupling Reactions of 2-Bromo-1,3-diethylbenzene: A Comparative Yield Analysis
For researchers, scientists, and professionals in drug development, the strategic formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis. The choice of coupling partners and reaction conditions can significantly impact the yield, purity, and overall efficiency of a synthetic route. This guide provides an in-depth technical comparison of the expected yields for various cross-coupling reactions utilizing the sterically hindered substrate, 2-Bromo-1,3-diethylbenzene. While specific yield data for this substrate is not extensively reported in the literature, this guide will leverage established principles of reactivity for sterically hindered aryl bromides to provide a predictive comparison, supported by experimental insights and representative protocols.
Introduction to this compound and Cross-Coupling Reactions
This compound presents a unique challenge in cross-coupling reactions due to the steric hindrance imposed by the two ethyl groups flanking the bromine atom. This steric bulk can impede the approach of the coupling partners and the catalyst, often requiring carefully optimized reaction conditions to achieve satisfactory yields. This guide will focus on four key palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Kumada-Corriu, providing a comparative analysis of their suitability for this challenging substrate.
Suzuki-Miyaura Coupling: The Workhorse of C-C Bond Formation
The Suzuki-Miyaura reaction, which couples an organoboron species with an organohalide, is renowned for its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast library of boronic acids.[1] For sterically hindered substrates like this compound, the choice of catalyst, ligand, and base is critical to overcoming the steric barrier.
Expected Performance: The Suzuki-Miyaura coupling is anticipated to be a robust method for the arylation of this compound. The use of bulky, electron-rich phosphine ligands, such as those from the Buchwald or Fu groups (e.g., SPhos, XPhos, RuPhos), is crucial for promoting the oxidative addition of the sterically hindered aryl bromide to the palladium center. These ligands stabilize the active catalytic species and facilitate the subsequent transmetalation and reductive elimination steps. While high yields are achievable, more forcing conditions, such as elevated temperatures and the use of stronger bases like cesium carbonate or potassium phosphate, may be necessary compared to less hindered substrates.
Buchwald-Hartwig Amination: A Premier Tool for C-N Bond Formation
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, offering a direct and versatile method for the formation of C-N bonds.[2][3][4] Similar to C-C couplings, steric hindrance around the C-Br bond in this compound necessitates the use of specialized catalytic systems.
Expected Performance: This reaction is expected to be highly effective for the amination of this compound, provided the appropriate ligand is employed. Bulky biarylphosphine ligands are essential for achieving high yields. These ligands promote the formation of the catalytically active monoligated palladium species, which is necessary for the oxidative addition of sterically demanding aryl bromides. The choice of base, typically a strong alkoxide like sodium or potassium tert-butoxide, is also critical for facilitating the deprotonation of the amine and the subsequent reductive elimination. Both primary and secondary amines can be coupled, although secondary amines may require slightly more forcing conditions due to their increased steric bulk.
Sonogashira Coupling: Forging the C(sp²)-C(sp) Bond
The Sonogashira coupling provides a powerful method for the synthesis of arylalkynes by reacting an aryl halide with a terminal alkyne.[1][5][6][7] The reaction is typically cocatalyzed by palladium and copper salts. The steric hindrance in this compound can influence the efficiency of this transformation.
Expected Performance: The Sonogashira coupling is expected to proceed with moderate to good yields. The linear nature of the alkyne coupling partner reduces the steric clash compared to more complex nucleophiles. However, the use of a suitable phosphine ligand is still recommended to enhance the catalytic activity. Copper-free Sonogashira protocols, which can sometimes offer advantages in terms of catalyst stability and product purity, may also be effective. The choice of base, often an amine like triethylamine or diisopropylamine, also serves as the solvent in many cases.
Kumada-Corriu Coupling: A Classic with Potent Nucleophiles
The Kumada-Corriu coupling utilizes a potent organomagnesium (Grignard) reagent as the nucleophile.[8][9][10][11][12] While it is a powerful C-C bond-forming reaction, the high reactivity of the Grignard reagent can limit its functional group tolerance.
Expected Performance: For the synthesis of biaryls from this compound, the Kumada coupling is a viable option, particularly when functional group tolerance is not a primary concern. Nickel-based catalysts, often in conjunction with phosphine ligands, are commonly employed and can be very effective for coupling with aryl Grignard reagents. The high reactivity of the Grignard reagent can help to overcome the steric hindrance of the substrate. However, care must be taken to exclude moisture and air from the reaction, as Grignard reagents are highly sensitive.
Comparative Yield Summary (Predicted)
The following table provides a predicted comparative summary of the yields for the cross-coupling of this compound with representative coupling partners based on established trends for sterically hindered aryl bromides.
| Coupling Reaction | Coupling Partner | Predicted Yield Range (%) | Key Considerations |
| Suzuki-Miyaura | Phenylboronic Acid | 75-95 | Bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos); Strong base (e.g., Cs₂CO₃, K₃PO₄); Elevated temperature. |
| Buchwald-Hartwig | Aniline | 80-98 | Bulky biarylphosphine ligand (e.g., RuPhos, BrettPhos); Strong alkoxide base (e.g., NaOtBu, KHMDS). |
| Sonogashira | Phenylacetylene | 60-85 | Pd/Cu catalysis or copper-free conditions; Phosphine ligand; Amine base/solvent. |
| Kumada-Corriu | Phenylmagnesium Bromide | 70-90 | Ni or Pd catalyst; Phosphine ligand; Anhydrous conditions; Limited functional group tolerance. |
Experimental Protocols
The following are representative, detailed experimental protocols for each of the discussed cross-coupling reactions, adapted for this compound. These protocols are intended as a starting point for optimization.
Representative Suzuki-Miyaura Coupling Protocol
Workflow for a typical Suzuki-Miyaura coupling reaction.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Phenylboronic Acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium Phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Water (0.5 mL)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound, phenylboronic acid, and potassium phosphate.
-
Add the toluene and water.
-
Degas the mixture by bubbling argon through the solution for 15 minutes.
-
In a separate vial, pre-mix the Pd(OAc)₂ and SPhos in a small amount of toluene and add this catalyst solution to the reaction mixture.
-
Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Representative Buchwald-Hartwig Amination Protocol
Workflow for a typical Buchwald-Hartwig amination.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Aniline (1.2 mmol, 1.2 equiv)
-
Pd₂(dba)₃ (0.01 mmol, 1 mol%)
-
RuPhos (0.03 mmol, 3 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv)
-
Anhydrous Toluene (5 mL)
Procedure:
-
In a glovebox, charge a dry Schlenk flask with sodium tert-butoxide, Pd₂(dba)₃, and RuPhos.
-
Add this compound, aniline, and anhydrous toluene.
-
Seal the flask and bring it out of the glovebox.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the residue by column chromatography.
Catalytic Cycles: A Mechanistic Overview
The efficiency of these cross-coupling reactions is governed by a series of steps in their respective catalytic cycles. Understanding these cycles is key to troubleshooting and optimizing reactions.
Simplified Catalytic Cycle for the Suzuki-Miyaura Coupling.
Simplified Catalytic Cycle for the Buchwald-Hartwig Amination.
Conclusion
For the cross-coupling of the sterically hindered substrate this compound, both C-C and C-N bond formation are highly feasible with modern catalytic systems. The Buchwald-Hartwig amination and Suzuki-Miyaura coupling are predicted to provide the highest yields due to the availability of highly effective and robust bulky phosphine ligands that are specifically designed to overcome steric challenges. The Sonogashira and Kumada couplings are also viable alternatives, with the choice depending on the desired functionality and the tolerance of other groups in the molecule. The experimental protocols provided herein serve as a solid foundation for the development of specific applications, and a thorough understanding of the underlying catalytic cycles will empower researchers to optimize these important transformations.
References
-
Kumada, M. Nickel and Palladium Complex Catalyzed Cross-Coupling Reactions. Pure and Applied Chemistry1982 , 54 (10), 1933-1944. [Link]
-
Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews1995 , 95 (7), 2457–2483. [Link]
-
Hartwig, J. F. Transition Metal Catalyzed Synthesis of Arylamines and Aryl Ethers from Aryl Halides and Triflates: Scope and Mechanism. Angewandte Chemie International Edition1998 , 37 (15), 2046-2067. [Link]
-
Sonogashira, K. Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry2002 , 653 (1-2), 46-49. [Link]
-
Stille, J. K. The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles [New Synthetic Methods (58)]. Angewandte Chemie International Edition in English1986 , 25 (6), 508-524. [Link]
-
Negishi, E.-i. Palladium- or Nickel-Catalyzed Cross-Coupling. A New Selective and Efficient Method for C-C Bond Formation. Accounts of Chemical Research1982 , 15 (11), 340-348. [Link]
-
Corriu, R. J. P.; Masse, J. P. Activation of Grignard reagents by transition-metal complexes. A new and simple synthesis of trans-stilbenes and polyphenyls. Journal of the Chemical Society, Chemical Communications1972 , (3), 144a. [Link]
-
Littke, A. F.; Fu, G. C. A Convenient and General Method for Pd-Catalyzed Suzuki Cross-Coupling of Aryl Chlorides and Arylboronic Acids. Angewandte Chemie International Edition1998 , 37 (24), 3387-3388. [Link]
-
Wolfe, J. P.; Wagaw, S.; Marcoux, J.-F.; Buchwald, S. L. Rational Development of Practical Catalysts for Aromatic Carbon−Nitrogen Bond Formation. Accounts of Chemical Research1998 , 31 (12), 805-818. [Link]
-
Chinchilla, R.; Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews2007 , 107 (3), 874-922. [Link]
-
Frisch, A. C.; Beller, M. Catalysts for Cross-Coupling Reactions with Non-activated Alkyl Halides. Angewandte Chemie International Edition2005 , 44 (5), 674-688. [Link]
-
Anctil, E. J. G.; Snieckus, V. The Directed Ortho Metalation−Cross-Coupling Symbiosis. Synthesis of Tri- and Tetra-ortho-Substituted Biaryls and M-Teraryls. Journal of the American Chemical Society2001 , 123 (21), 5158-5159. [Link]
-
Surry, D. S.; Buchwald, S. L. Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition2008 , 47 (34), 6338-6361. [Link]
-
Hartwig, J. F. Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research2008 , 41 (11), 1534-1544. [Link]
-
Martin, R.; Buchwald, S. L. Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research2008 , 41 (11), 1461-1473. [Link]
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. Kumada coupling - Wikipedia [en.wikipedia.org]
- 9. Kumada Coupling | NROChemistry [nrochemistry.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. html.rhhz.net [html.rhhz.net]
- 12. Kumada Coupling [organic-chemistry.org]
Safety Operating Guide
Navigating the Disposal of 2-Bromo-1,3-diethylbenzene: A Guide for Laboratory Professionals
In the fast-paced environment of scientific research and pharmaceutical development, the safe management and disposal of chemical reagents are paramount. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2-Bromo-1,3-diethylbenzene, ensuring the safety of laboratory personnel and compliance with environmental regulations. Our focus extends beyond mere procedure, delving into the rationale behind each step to foster a culture of safety and scientific integrity.
The Chemical Profile of this compound
This compound is a halogenated aromatic compound commonly utilized as a raw material in synthetic organic chemistry.[1][2] Its chemical structure and properties necessitate careful handling and a specific disposal protocol.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃Br | [3][4] |
| Molecular Weight | 213.11 g/mol | [3] |
| Appearance | Colorless to yellow liquid | [2][5] |
| Boiling Point | 78-80 °C at 2 mmHg | [5] |
| Solubility | Insoluble in water | [1][6] |
Understanding these properties is crucial. For instance, its insolubility in water and potential for long-term harmful effects on aquatic life underscore the importance of preventing its release into the environment.[3][7]
Hazard Identification and Immediate Safety Precautions
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[3]
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation.[6][8]
-
Specific target organ toxicity — single exposure (Category 3), Respiratory system: May cause respiratory irritation.[8][9]
-
Hazardous to the aquatic environment, long-term hazard (Category 4): May cause long lasting harmful effects to aquatic life.[3]
Before initiating any disposal procedures, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). This includes:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield
-
A laboratory coat
All handling and disposal preparation should be conducted within a certified chemical fume hood to mitigate the risk of inhaling vapors.[8]
Step-by-Step Disposal Protocol
The cornerstone of proper disposal for this compound is its classification as a halogenated organic waste .[10] This dictates its segregation from non-halogenated waste streams to prevent the contamination of less hazardous waste and to ensure it undergoes the correct treatment process, typically high-temperature incineration.[10][11] Mixing halogenated and non-halogenated waste can lead to increased disposal costs and regulatory non-compliance.[12]
1. Waste Segregation at the Source:
-
Immediately upon generation, any waste containing this compound (e.g., residual amounts in containers, contaminated materials) must be collected separately from other chemical waste.[11]
-
Rationale: This is the most critical step. Halogenated compounds require specific incineration conditions to prevent the formation of toxic byproducts like dioxins.
2. Selection of a Compatible Waste Container:
-
Use a designated, leak-proof container made of a material compatible with halogenated organic compounds (e.g., high-density polyethylene).[13]
-
The container must have a secure, tight-fitting lid to prevent the release of vapors.[12]
-
Rationale: Using a compatible container prevents degradation of the container and potential leaks.
3. Proper Labeling of the Waste Container:
-
As soon as the first drop of waste is added, the container must be labeled.[12] The label should include:
-
Rationale: Clear and accurate labeling is a regulatory requirement and is essential for the safety of everyone who may handle the container, including waste disposal professionals.
4. Storage of the Waste Container:
-
Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[12]
-
The SAA should be in a well-ventilated, cool, and dry location, away from sources of ignition.[8][9]
-
Ensure the container is stored in secondary containment to contain any potential leaks.[12]
-
Rationale: Proper storage minimizes the risk of accidents, such as spills or fires, and ensures the waste is managed in a controlled environment until it can be collected.
5. Arranging for Disposal:
-
Once the container is full, or if waste generation is complete, arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Follow all institutional procedures for waste pickup requests.
-
Do not attempt to dispose of this compound down the drain or in regular trash.[8] This is illegal and environmentally harmful.
-
Rationale: Licensed hazardous waste facilities have the specialized equipment and permits to safely and effectively destroy halogenated organic compounds in an environmentally sound manner.[14]
Visualizing the Disposal Workflow
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Disposal workflow for this compound.
Spill and Emergency Procedures
In the event of a spill, immediately evacuate the area and alert your colleagues and supervisor.[8] If the spill is small and you are trained to handle it:
-
Ensure you are wearing the appropriate PPE.
-
Contain the spill using an inert absorbent material (e.g., vermiculite, sand).
-
Carefully collect the absorbent material and place it in a sealed, labeled container for hazardous waste disposal.
-
Clean the spill area thoroughly.
For large spills, or if you are unsure how to proceed, contact your institution's EHS department or emergency response team immediately.[12]
Conclusion
The responsible disposal of this compound is a critical aspect of laboratory safety and environmental stewardship. By understanding the chemical's hazards and adhering to the principles of segregation, proper containment, and licensed disposal, researchers can ensure they are protecting themselves, their colleagues, and the environment. This guide serves as a foundational resource, but it is essential to always consult your institution's specific safety protocols and the chemical's Safety Data Sheet (SDS) before handling any hazardous material.
References
- AK Scientific, Inc. (n.d.). Safety Data Sheet: 2-Bromo-1,3-diethyl-5-methylbenzene.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 522160, this compound. PubChem.
- ChemicalBook. (2023). This compound (CAS 65232-57-7).
- Sigma-Aldrich. (n.d.). This compound.
- Fisher Scientific. (2021).
- ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.
- Thermo Scientific Chemicals. (n.d.). This compound, 94%.
- Achmem. (n.d.). This compound.
- Fisher Scientific. (n.d.). This compound, 94%.
- Thermo Fisher Scientific. (2022).
- Fisher Scientific. (2021).
- Sigma-Aldrich. (2023).
- ChemicalBook. (n.d.). This compound CAS#: 65232-57-7.
- P2 InfoHouse. (n.d.).
- University of Pennsylvania. (n.d.).
- Bucknell University. (2016).
- Temple University. (n.d.).
- BenchChem. (2023). Proper Disposal of (2-bromo-1-cyclopentylethyl)
- The University of Texas at Austin. (1998). Procedures for Disposal of Hazardous Waste.
- Chemos GmbH & Co.KG. (n.d.).
Sources
- 1. This compound | 65232-57-7 [chemicalbook.com]
- 2. This compound, 94% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 3. This compound | C10H13Br | CID 522160 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound, 94% | Fisher Scientific [fishersci.ca]
- 5. This compound | 65232-57-7 [sigmaaldrich.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. fishersci.com [fishersci.com]
- 8. aksci.com [aksci.com]
- 9. fishersci.com [fishersci.com]
- 10. bucknell.edu [bucknell.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. campusoperations.temple.edu [campusoperations.temple.edu]
- 13. geo.utexas.edu [geo.utexas.edu]
- 14. p2infohouse.org [p2infohouse.org]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Bromo-1,3-diethylbenzene
As researchers and drug development professionals, our work with novel chemical entities demands a rigorous and proactive approach to safety. The handling of specialized reagents like 2-Bromo-1,3-diethylbenzene (CAS No. 65232-57-7) requires more than a cursory glance at a safety data sheet; it necessitates a deep, causal understanding of the risks involved and the protective barriers we employ. This guide provides an in-depth operational plan, moving beyond a simple checklist to instill a culture of safety and scientific integrity in your laboratory.
Foundational Safety: The Hazard Profile of this compound
Effective personal protective equipment (PPE) selection is not arbitrary; it is a direct response to the specific chemical, physical, and toxicological properties of the substance being handled. Understanding the inherent risks of this compound is the critical first step in establishing a safe operational environment.
This compound is a substituted aromatic hydrocarbon, and its hazard profile is driven by its irritant properties and potential for systemic effects if improperly handled.[1][2] The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion.[1]
Table 1: Physicochemical Properties and GHS Hazard Classification
| Property | Value | Source |
|---|---|---|
| Chemical Formula | C₁₀H₁₃Br | [2] |
| Molecular Weight | 213.11 g/mol | [2] |
| Appearance | Clear, colorless to yellow/red liquid | [3] |
| Boiling Point | 259°C | [1] |
| Density | 1.21 g/cm³ | [1] |
| GHS Signal Word | Warning | [1][4] |
| Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritationH413: May cause long lasting harmful effects to aquatic life | [1][2][4][5][6] |
| Precautionary Statements | P261: Avoid breathing vaporsP264: Wash skin thoroughly after handlingP271: Use only outdoors or in a well-ventilated areaP280: Wear protective gloves/protective clothing/eye protection/face protection |[1][6] |
The Hierarchy of Controls: A Multi-Layered Defense Strategy
While this guide focuses on PPE, it is crucial to recognize that PPE is the last line of defense in laboratory safety. Its efficacy depends on the successful implementation of preceding control measures. The most trustworthy safety protocols integrate multiple layers of protection.
-
Engineering Controls: These are the most critical. All work with this compound must be conducted in a certified chemical fume hood to control vapor inhalation.[1][6] The laboratory must also be equipped with easily accessible eyewash stations and safety showers.[7][8]
-
Administrative Controls: These include robust standard operating procedures (SOPs), thorough training on the specific hazards of this chemical, and restricting access to authorized personnel only.
-
Personal Protective Equipment (PPE): This is the final barrier between the researcher and the chemical hazard. The following sections detail the mandatory PPE required.
The following diagram illustrates the decision-making workflow for ensuring safety when handling this compound.
Sources
- 1. aksci.com [aksci.com]
- 2. This compound | C10H13Br | CID 522160 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. L03482.06 [thermofisher.cn]
- 4. This compound | 65232-57-7 [sigmaaldrich.com]
- 5. achmem.com [achmem.com]
- 6. file.chemscene.com [file.chemscene.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
